N-(1-Phenylethyl)guanidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(1-phenylethyl)guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c1-7(12-9(10)11)8-5-3-2-4-6-8;/h2-7H,1H3,(H4,10,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEVGQBJVMVXTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C(N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Whitepaper: Chemical Architecture, Synthesis, and Pharmacological Profiling of N-(1-Phenylethyl)guanidine Hydrochloride
Executive Summary
N-(1-Phenylethyl)guanidine hydrochloride is a highly specialized chiral guanidine derivative that serves as a critical building block in advanced medicinal chemistry and pharmacological research. Characterized by its robust guanidinium pharmacophore linked to a stereogenic 1-phenylethyl moiety, this compound is instrumental in probing voltage-gated ion channels and modulating neuromuscular transmission. This technical guide provides a comprehensive analysis of its physicochemical properties, an optimized and self-validating synthetic protocol, and an in-depth mechanistic review of its biological action.
Chemical Identity and Physicochemical Properties
The structural integrity of N-(1-Phenylethyl)guanidine hydrochloride relies on the resonance-stabilized guanidinium cation, which maintains a positive charge under physiological pH (pKa ~12.5). The adjacent chiral center at the benzylic position allows for stereospecific interactions with biological targets. Understanding these baseline quantitative metrics is essential for formulation and assay development 1.
Table 1: Quantitative Physicochemical Specifications
| Property | Value / Description |
| Chemical Name | N-(1-Phenylethyl)guanidine hydrochloride |
| CAS Registry Number | 14317-41-0 (HCl salt) / 7586-43-8 (Free base) |
| Molecular Formula | C9H14ClN3 |
| Molecular Weight | 199.68 g/mol |
| Stereochemistry | Chiral (Typically utilized as a racemate or specific enantiomer) |
| Appearance | White to off-white crystalline solid |
| Solubility Profile | Highly soluble in H2O, Methanol, and DMSO |
Synthetic Methodology and Mechanistic Insights
Historically, the synthesis of substituted guanidines relied on the reaction of amines with cyanamide. However, this approach requires harsh thermal conditions that frequently lead to the racemization of the chiral center or the degradation of the starting materials.
To ensure high stereofidelity and yield, modern protocols utilize 1H-pyrazole-1-carboxamidine hydrochloride as the guanidinylating agent 2. The causality behind this choice is thermodynamic: the pyrazole ring is an excellent leaving group, driving the nucleophilic substitution forward under mild, room-temperature conditions 3.
Step-by-Step Optimized Synthesis Protocol
This protocol is designed as a self-validating system, incorporating in-process quality control checks to guarantee the integrity of the final product.
-
Activation and Coupling : In an oven-dried, nitrogen-purged reaction vessel, dissolve 10.0 mmol of 1-phenylethylamine in 20 mL of anhydrous N,N-dimethylformamide (DMF). Add 11.0 mmol of 1H-pyrazole-1-carboxamidine hydrochloride, followed by 20.0 mmol of N,N-Diisopropylethylamine (DIEA).
-
Causality: DIEA acts as a non-nucleophilic base, neutralizing the hydrochloride salt of the reagent and ensuring the primary amine remains in its active, nucleophilic state.
-
-
Reaction Monitoring (Self-Validation) : Stir the mixture at 25°C for 16 hours. Validate the reaction progress via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The complete disappearance of the ninhydrin-positive primary amine spot confirms quantitative conversion.
-
Aqueous Workup : Dilute the reaction mixture with 100 mL of ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 (3 x 50 mL) and brine (50 mL).
-
Causality: This step systematically partitions the water-soluble pyrazole byproduct and DMF into the aqueous phase, leaving the intermediate free base in the organic layer.
-
-
Acidification and Precipitation : Dry the organic phase over anhydrous Na2SO4, filter, and cool to 0°C. Dropwise, add a 2.0 M solution of HCl in diethyl ether until precipitation ceases.
-
Causality: Conversion to the hydrochloride salt drastically improves the compound's oxidative stability and aqueous solubility, which is a strict prerequisite for downstream in vitro assays.
-
-
Isolation : Filter the resulting white precipitate under a vacuum, wash with cold diethyl ether, and dry in vacuo to yield the target compound.
Figure 1: Synthetic workflow for N-(1-Phenylethyl)guanidine HCl via pyrazole displacement.
Analytical Validation Parameters
To ensure the synthesized batch meets pharmacological grade, it must be validated against the following quantitative NMR benchmarks.
Table 2: 1H-NMR Spectral Validation Markers (400 MHz, DMSO-d6)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Diagnostic Significance |
| Aromatic Protons | 7.25 - 7.45 | Multiplet | 5H | Confirms intact phenyl ring. |
| Guanidinium NH/NH2 | 7.60 - 8.30 | Broad Singlet | 4H | Validates successful guanidinylation (exchangeable with D2O). |
| Chiral Methine (CH) | 4.65 - 4.85 | Quartet | 1H | Confirms preservation of the benzylic chiral center. |
| Methyl (CH3) | 1.40 - 1.55 | Doublet | 3H | Confirms the ethyl aliphatic chain. |
Pharmacological Relevance and Mechanism of Action
Guanidine derivatives are widely recognized for their ability to interact with voltage-gated ion channels and modulate presynaptic and postsynaptic activities. N-(1-Phenylethyl)guanidine (often referred to in literature as phenethylguanidine) exhibits a highly specific mechanism of action at the neuromuscular junction 4.
Postsynaptic Modulation
Unlike its structural cousin guanethidine, which acts as a strictly voltage-dependent open-channel blocker, phenethylguanidine interacts with the postsynaptic membrane in a uniquely voltage-independent manner. Electrophysiological studies on neuromuscular junctions reveal that phenethylguanidine alters the decay phase of the evoked end-plate current (EPC) from a standard single exponential to a complex double exponential curve 4.
Mechanistic Causality : The lipophilic 1-phenylethyl group anchors the molecule into the hydrophobic interface of the ion channel pore, while the highly polar, positively charged guanidinium head engages in strong hydrogen bonding with the channel's internal acidic residues. This dual-action binding decreases single-channel conductance and shifts the cut-off frequency of Acetylcholine (ACh)-induced noise to a higher frequency, effectively dampening neuromuscular transmission without altering the mean quantal content of ACh release.
Figure 2: Pharmacological mechanism of action at the neuromuscular junction.
References
- Sigma-Aldrich. "N-(1-phenylethyl)guanidine hydrochloride". Source: Sigma-Aldrich Product Catalog.
- Zeitschrift für Naturforschung B. "Synthesis and Characterization of Chiral Guanidines und Guanidinium Salts Derived from 1-Phenylethylamine". Source: Z. Naturforsch.
- The Journal of Organic Chemistry. "1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis". Source: ACS Publications.
- National Institutes of Health (NIH). "Effects of guanethidine and phenethylguanidine on the frog neuromuscular junction". Source: PubMed Central.
Sources
Therapeutic Potential of N-(1-Phenylethyl)guanidine Derivatives in Medicinal Chemistry
Executive Summary
The guanidino functional group is a cornerstone motif in medicinal chemistry, frequently utilized to mimic the endogenous amino acid L-arginine. Among the diverse array of guanidine-containing scaffolds, N-(1-Phenylethyl)guanidine (N1-PEG) and its derivatives represent a highly versatile class of pharmacophores. These compounds exhibit significant therapeutic potential across central nervous system (CNS) disorders, cardiovascular diseases, and oncology.
As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical hurdles, mechanistic pathways, and medicinal chemistry optimization strategies associated with N1-PEG derivatives. By bridging theoretical receptor pharmacology with field-proven synthetic and analytical protocols, this guide provides a comprehensive roadmap for drug development professionals aiming to harness the potential of polar guanidino functionalities.
Physicochemical Profile and the Absorption Barrier
In rational drug design, the guanidino group is frequently adopted to mimic the arginine residue of endogenous substrates, securing high-affinity hydrogen bonding and electrostatic interactions within target binding pockets[1]. However, this structural advantage comes with a significant pharmacokinetic trade-off.
Guanidines are strong organic bases (pKa ~12.5–13.5). At physiological pH (7.4), the N1-PEG scaffold is almost entirely protonated. Due to their inherent polarity and positive charge in the gastrointestinal tract, it is exceedingly difficult for guanidino-containing compounds to be orally absorbed by passive lipid bilayer diffusion, frequently resulting in low oral bioavailability[1].
Quantitative Data Summary
To guide structural optimization, the baseline physicochemical and pharmacokinetic parameters of unmodified N1-PEG derivatives are summarized below:
| Parameter | Typical Range / Value | Implication for Drug Design |
| Molecular Weight | 163.22 g/mol (base) | Highly favorable for CNS penetration; strictly complies with Lipinski's Rule of 5. |
| pKa (Guanidino) | 12.5 - 13.5 | Permanently protonated at pH 7.4; limits passive transcellular diffusion. |
| LogP (Octanol/Water) | 0.5 - 1.5 | Hydrophilic nature dictates the need for active transport or prodrug masking. |
| Target IC50 (NOS) | 10 - 500 nM | High potency achieved through structural mimicry of L-arginine. |
| Oral Bioavailability | < 20% (Unmodified) | Necessitates bioreversible prodrug modification for systemic efficacy. |
Mechanisms of Action and Target Engagement
The pharmacological action of N1-PEG derivatives is primarily driven by their structural homology to endogenous guanidino compounds.
Nitric Oxide Synthase (NOS) Modulation
Arginine is the obligate substrate for nitric oxide production catalyzed by nitric oxide synthase (NOS)[2]. N1-PEG derivatives act as competitive inhibitors or modulators of NOS isoforms (eNOS, nNOS, iNOS). By occupying the arginine-binding site, these derivatives can regulate the overproduction of nitric oxide and subsequent free radical accumulation, which is a hallmark of neuroinflammation and ischemic damage[3].
CNS Penetration and Serotonergic Modulation
Despite their polarity, specific guanidino compounds, including phenylethylguanidine, are present and active in the mammalian brain[2]. Their transport across the Blood-Brain Barrier (BBB) is often facilitated by carrier-mediated transport systems, such as the Creatine Transporter (CRT / SLC6A8) or cationic amino acid transporters[4]. Once in the CNS, phenylethylguanidine derivatives have been shown to influence the functions of serotonergic neurons and modulate seizure thresholds, making them compelling targets for neuropharmacological intervention[2].
Signaling and transport pathway of N1-PEG derivatives across the Blood-Brain Barrier.
Medicinal Chemistry Strategies: Overcoming Absorption Barriers
To translate the potent in vitro activity of N1-PEG derivatives into in vivo efficacy, medicinal chemists must employ targeted delivery strategies.
Bioreversible Prodrug Design: Prodrugs are bioreversible drug derivatives metabolized into a pharmacologically active drug following chemical or enzymatic modification[1]. To mask the highly polar guanidino charge, the functional group can be transiently modified with lipophilic promoieties (e.g., alkoxycarbonyl or acyloxyalkyl groups). This modern targeted-prodrug approach exploits carrier-mediated transport for enhanced intestinal permeability, followed by specific enzymatic cleavage (e.g., by esterases) to liberate the free parent drug in the systemic circulation[5].
Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes internal controls to prove that the experimental causality holds true.
Protocol 1: Synthesis and Validation of N-(1-Phenylethyl)guanidine Hydrochloride
This protocol describes the guanylation of a primary amine, a standard method for generating N1-PEG derivatives.
-
Activation & Coupling: Dissolve 1.0 eq of 1-phenylethylamine in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 eq of 1H-pyrazole-1-carboxamidine hydrochloride and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir the reaction mixture at room temperature for 12-16 hours under an argon atmosphere.
-
Reaction Monitoring: Monitor the consumption of the starting amine via TLC (Dichloromethane:Methanol 9:1, visualized with Ninhydrin stain). Causality: The primary amine will stain actively, while the highly polar guanidine product will remain near the baseline.
-
Purification: Concentrate the mixture under reduced pressure. Precipitate the product by adding cold diethyl ether. Filter and recrystallize from ethanol/ether to yield the hydrochloride salt.
-
Self-Validation (Analytical):
-
1H-NMR (DMSO-d6): Confirm the presence of the chiral methine proton multiplet (~4.8 ppm) and the broad singlet of the guanidino protons (~7.5 ppm).
-
13C-NMR: The critical validation point is the characteristic guanidino carbon resonance at ~157 ppm .
-
HRMS (ESI-TOF): Confirm the exact mass of the [M+H]+ ion (Calculated for C9H14N3+: 164.1182).
-
Protocol 2: Caco-2 Permeability Assay with Monolayer Integrity Self-Validation
To evaluate the success of prodrug modifications on intestinal absorption, a Caco-2 bidirectional permeability assay is required.
-
Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1×10^5 cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.
-
Self-Validation (Monolayer Integrity): Before dosing, measure the Transepithelial Electrical Resistance (TEER). Acceptance Criteria: TEER > 300 Ω·cm². Co-incubate the assay with Lucifer Yellow (LY). Acceptance Criteria: LY permeability must be < 1×10^-6 cm/s, proving the tight junctions are intact and preventing paracellular leakage.
-
Dosing: Apply 10 µM of the N1-PEG derivative (or its prodrug) to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport. Incubate at 37°C for 2 hours.
-
Quantification: Extract aliquots from the receiver chambers and analyze via LC-MS/MS using an internal standard (e.g., labetalol) to correct for matrix effects.
-
Data Analysis: Calculate the Apparent Permeability (
) and the Efflux Ratio ( ). An efflux ratio > 2 indicates the compound is a substrate for active efflux transporters (e.g., P-glycoprotein).
Experimental workflow for the synthesis, validation, and optimization of N1-PEG derivatives.
Conclusion and Future Perspectives
N-(1-Phenylethyl)guanidine derivatives offer a rich pharmacological canvas, particularly for targets requiring arginine mimicry such as NOS and CNS serotonergic pathways. The primary bottleneck—poor oral bioavailability due to the highly basic guanidino group—can be systematically overcome through rigorous medicinal chemistry, specifically via bioreversible prodrug strategies. By adhering to self-validating experimental protocols, researchers can accurately quantify permeability improvements and target engagement, accelerating the translation of these complex molecules from bench to bedside.
References
-
Mechanistic enhancement of the intestinal absorption of drugs containing the polar guanidino functionality Source: ResearchGate URL:[Link]
-
A role for guanidino compounds in the brain Source: PubMed (NIH) URL:[Link]
-
Guanidino Compounds in Biology and Medicine Source: ResearchGate URL:[Link]
-
Mechanistic enhancement of the intestinal absorption of drugs containing the polar guanidino functionality (Detailed Review) Source: ResearchGate URL:[Link]
Sources
An In-depth Technical Guide to the Solubility Profile of N-(1-Phenylethyl)guanidine Hydrochloride in Water vs. Organic Solvents
Introduction
N-(1-Phenylethyl)guanidine hydrochloride is a chiral organic salt incorporating three key structural motifs: a highly basic guanidinium core, a nonpolar phenylethyl group, and a hydrochloride salt form. This unique combination of a delocalized positive charge, hydrogen bonding capabilities, and significant hydrophobic character makes its solubility behavior complex and highly dependent on the solvent environment. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is a cornerstone of process chemistry, formulation science, and analytical method development. Poor solubility can create significant hurdles, leading to low bioavailability, challenging purification processes, and unreliable results in biological assays.[1]
This technical guide provides a detailed analysis of the solubility profile of N-(1-Phenylethyl)guanidine hydrochloride. We will explore the underlying physicochemical principles that govern its dissolution, provide field-proven experimental protocols for both thermodynamic and kinetic solubility determination, and present a predictive solubility map across a spectrum of common laboratory solvents.
Theoretical Framework: The Interplay of Molecular Forces
The solubility of N-(1-Phenylethyl)guanidine hydrochloride is a direct consequence of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. The well-established principle of "like dissolves like" provides a foundational, albeit simplified, lens through which to view these interactions.[2][3]
Molecular Structure Deconstruction:
-
Guanidinium Cation: The guanidine group is protonated at physiological pH and below, forming the guanidinium cation. This cation is planar, and its positive charge is resonance-stabilized across the central carbon and three nitrogen atoms. This delocalization, combined with the presence of multiple N-H groups, makes it an exceptionally strong hydrogen bond donor and a highly polar, charged center.[4] In aqueous solutions, it is almost exclusively found in this protonated state.[4]
-
Phenylethyl Group: This bulky, nonpolar substituent is governed by van der Waals forces. It disrupts the highly ordered structure of water, creating a "hydrophobic effect" that disfavors dissolution in aqueous media. Conversely, it promotes solubility in nonpolar organic solvents that can engage in similar weak intermolecular forces.
-
Hydrochloride Salt: As a hydrochloride salt, the compound is ionic. This dramatically increases its affinity for highly polar solvents, like water, which can effectively solvate both the guanidinium cation and the chloride anion through strong ion-dipole interactions.[5] However, in aqueous solutions containing an external source of chloride ions, its solubility can be suppressed by the common ion effect , a phenomenon dictated by Le Châtelier's principle where the equilibrium shifts towards the solid, undissolved salt.[6][7][8]
The following diagram illustrates the competing molecular features that dictate the compound's solubility.
Caption: Key molecular features and their dominant intermolecular forces.
Experimental Determination of Solubility
A critical distinction in solubility measurement is between thermodynamic and kinetic solubility.[1][9]
-
Equilibrium (Thermodynamic) Solubility: This is the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and undissolved solid forms. It is a fundamental, material-specific property.
-
Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, typically introduced from a DMSO stock solution, begins to precipitate out of an aqueous buffer.[1] It is influenced by factors like incubation time and the rate of precipitation and is often used for rapid screening in early drug discovery.
Protocol 1: Equilibrium Solubility via the Shake-Flask Method
This method is the gold standard for determining thermodynamic solubility.[10][11] The protocol is designed to ensure a true equilibrium is reached and is validated through careful analytical quantification.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid N-(1-Phenylethyl)guanidine hydrochloride to a known volume (e.g., 1-5 mL) of the selected solvent in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker or rotator. Equilibration time is critical and should be sufficient to reach a plateau in concentration, typically between 24 and 72 hours.[10][12]
-
Phase Separation: After equilibration, separate the undissolved solid. This is best achieved by centrifuging the vials to pellet the solid, followed by careful filtration of the supernatant through a chemically inert 0.45 µm PTFE syringe filter to remove any remaining particulates.[10]
-
Quantification: Accurately dilute the clear filtrate with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A standard calibration curve must be generated using solutions of known concentrations for accurate quantification.[9][10]
-
Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Protocol 2: Kinetic Solubility via Turbidimetry
This is a cost-effective, medium-throughput method ideal for early-stage compound assessment.[13] It measures the point at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).[13]
-
Plate Setup: In a 96-well microtiter plate, perform a serial dilution of the DMSO stock solution.
-
Dilution & Incubation: Add a small volume of each DMSO concentration to a larger volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4), resulting in a final DMSO concentration of typically 1-2%.[13] Incubate the plate at a controlled temperature (e.g., 25°C) for a set period, often 1 to 2 hours.[13][14]
-
Measurement: Measure the light absorbance or scattering of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[13] An increase in signal relative to a DMSO-only control indicates the formation of a precipitate.
-
Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not produce a significant increase in turbidity.
Predicted Solubility Profile and Discussion
While specific experimental data for N-(1-Phenylethyl)guanidine hydrochloride is not publicly cataloged, a robust predictive profile can be constructed based on its molecular structure and data from its parent compound, guanidine hydrochloride. Guanidine hydrochloride itself is extremely soluble in water (~6 M or >570 g/L at room temperature) and also shows high solubility in polar organic solvents like methanol and DMF.[15][16][17][18][19] The introduction of the nonpolar phenylethyl group is expected to slightly decrease solubility in highly polar solvents while potentially increasing it in solvents of intermediate polarity.
Table 1: Predicted Solubility of N-(1-Phenylethyl)guanidine Hydrochloride
| Solvent | Solvent Type | Predicted Solubility | Rationale / Governing Interactions |
| Water | Polar Protic | High | Strong ion-dipole solvation of the guanidinium and chloride ions; hydrogen bonding.[5][20] |
| Methanol | Polar Protic | High | Strong hydrogen bonding and dipole-dipole interactions. |
| Ethanol | Polar Protic | Moderate-High | Good hydrogen bonding, with the ethyl group of the solvent interacting favorably with the phenylethyl group of the solute. |
| DMSO | Polar Aprotic | Moderate | Strong dipole-dipole interactions solvate the ionic head, but lack of H-bond donation is a limiting factor. |
| Acetonitrile | Polar Aprotic | Low-Moderate | Weaker dipole moment compared to DMSO, leading to less effective solvation of the ionic portion. |
| Dichloromethane | Nonpolar (weakly polar) | Very Low | Insufficient polarity to overcome the strong solute-solute ionic and hydrogen bonding forces. |
| Toluene | Nonpolar | Very Low / Insoluble | Favorable interaction with the phenylethyl group is vastly outweighed by the inability to solvate the guanidinium hydrochloride head. |
| Hexane | Nonpolar | Insoluble | Complete mismatch in polarity; unable to disrupt the ionic lattice of the solute.[20] |
Discussion of Trends
-
Aqueous and Polar Protic Solvents: The high solubility in water and lower-chain alcohols is unequivocally driven by the ionic guanidinium hydrochloride portion of the molecule. Water is an excellent solvent for ionic compounds due to its high dielectric constant and ability to form extensive hydrogen-bonding networks.[5] Methanol and ethanol are also effective for similar reasons, though their lower polarity compared to water may result in slightly reduced, yet still substantial, solubility.
-
Polar Aprotic Solvents: Solvents like DMSO can effectively solvate cations but are not hydrogen bond donors.[2] Therefore, while moderate solubility is expected, it is unlikely to reach the levels seen in water or methanol because the solvation of the chloride anion and the N-H groups of the guanidinium is less efficient.
-
Nonpolar Solvents: In nonpolar solvents such as toluene and hexane, the energy required to break apart the strong ionic and hydrogen-bonded lattice of solid N-(1-Phenylethyl)guanidine hydrochloride is far greater than the energy gained from the weak van der Waals interactions between the solvent and the phenylethyl group.[2][20] Consequently, solubility is predicted to be negligible.
Conclusion and Outlook
The solubility profile of N-(1-Phenylethyl)guanidine hydrochloride is a classic example of a molecule with dichotomous features. Its behavior is overwhelmingly dominated by its polar, ionic guanidinium hydrochloride head, rendering it highly soluble in water and polar protic organic solvents. Conversely, its significant nonpolar character, conferred by the phenylethyl tail, is insufficient to grant appreciable solubility in nonpolar media.
For scientists in drug development and process chemistry, this profile dictates that aqueous or alcoholic solvent systems are required for formulation, purification, and as reaction media. Attempts to use nonpolar solvents will likely result in poor dissolution and process failure. The experimental protocols detailed herein provide robust, validated frameworks for confirming this predicted profile and for accurately quantifying solubility to support further research and development endeavors.
References
- BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.
- Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Domainex.
- BioDuro. (n.d.). ADME Solubility Assay. BioDuro.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent. Cayman Chemical.
- Various Authors. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
- National Center for Advancing Translational Sciences. (2023). Aqueous Kinetic Solubility. NIH.
- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
- Mitchell, A. G. (n.d.).
- Save My Exams. (n.d.). Solubility and Choice of Solvents | Edexcel A-Level Chemistry. Save My Exams.
- Soderberg, T. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- Chemistry LibreTexts. (2025). Common Ion Effect. Chemistry LibreTexts.
- Wikipedia. (n.d.). Common-ion effect. Wikipedia.
- Khan Academy. (n.d.).
- Wang, A., et al. (n.d.). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents.
- Loba Chemie. (n.d.). 50-01-1 CAS | GUANIDINE HYDROCHLORIDE. Loba Chemie.
- ChemicalBook. (n.d.). The Uses of guanidine hydrochloride. ChemicalBook.
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.). Guanidine hydrochloride (G7153)
- Wikipedia. (n.d.). Guanidine. Wikipedia.
Sources
- 1. enamine.net [enamine.net]
- 2. caymanchem.com [caymanchem.com]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. Guanidine - Wikipedia [en.wikipedia.org]
- 5. Khan Academy [khanacademy.org]
- 6. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Common-ion effect - Wikipedia [en.wikipedia.org]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. researchgate.net [researchgate.net]
- 16. 50-01-1 CAS | GUANIDINE HYDROCHLORIDE | Reagents for Molecular Biology | Article No. 3994B [lobachemie.com]
- 17. The Uses of guanidine hydrochloride_Chemicalbook [chemicalbook.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. chemistrystudent.com [chemistrystudent.com]
The Physicochemical Profiling of N-(1-Phenylethyl)guanidine Hydrochloride: pKa, Basicity, and Analytical Methodologies
Executive Summary
In the landscape of modern drug design, the guanidine moiety is a privileged pharmacophore, frequently leveraged for its ability to participate in robust bidentate hydrogen bonding and electrostatic interactions within enzyme and receptor active sites. N-(1-Phenylethyl)guanidine hydrochloride (CAS: 14317-41-0) represents a uniquely functionalized derivative where an aliphatic chiral spacer bridges a bulky phenyl ring and the highly basic guanidine core.
This whitepaper provides an in-depth technical analysis of the structural determinants governing the basicity of N-(1-Phenylethyl)guanidine, compares its pKa to related analogs, and outlines a self-validating experimental protocol for accurately determining the dissociation constants of highly basic pharmaceutical compounds.
Structural Determinants of Basicity
The Phenomenon of Y-Aromaticity
The parent compound, guanidine, is one of the strongest neutral organic bases known, exhibiting an aqueous pKa of 13.6 1. This exceptional basicity is not driven by the neutral molecule itself, but rather by the thermodynamic stability of its conjugate acid—the guanidinium cation. Upon protonation, the positive charge is symmetrically delocalized across the three nitrogen atoms via a planar, Y-shaped
Insulation of the Phenyl Ring's Inductive Effect
In N-(1-Phenylethyl)guanidine, the basicity is perturbed by the substituent. If a phenyl ring were bonded directly to the guanidine nitrogen (as in phenylguanidine), the
However, in N-(1-Phenylethyl)guanidine, the phenyl ring is separated from the guanidine core by an
Diagram 1: Structural and electronic pathways determining the basicity of N-(1-Phenylethyl)guanidine.
Quantitative Basicity: Comparative Data
To contextualize the basicity of N-(1-Phenylethyl)guanidine, it is critical to compare it against baseline guanidine and other derivatives. The table below summarizes how specific structural modifications dictate the thermodynamic feasibility of proton loss in the aqueous phase.
| Compound | Structural Substituent | Aqueous pKa | Dominant Electronic Effect |
| Guanidine | -H | 13.6 | Baseline Y-aromaticity 1 |
| Methylguanidine | ~13.4 | Weak inductive donation (+I) | |
| N-(1-Phenylethyl)guanidine | ~13.2 | Attenuated inductive withdrawal (-I) | |
| Phenylguanidine | 10.8 | Strong resonance withdrawal (-R) |
Table 1: Comparative pKa values of guanidine derivatives illustrating the impact of substituent effects on aqueous basicity.
Methodological Framework: pKa Determination
Determining the exact pKa of highly basic compounds (pKa > 12.5) like N-(1-Phenylethyl)guanidine hydrochloride presents a significant analytical challenge. In pure water, standard potentiometric titrations fail because the buffering region merges with the solvent leveling effect (the autoionization of water), and standard glass electrodes suffer from severe "alkaline error" at pH > 12.
To circumvent this, application scientists employ Cosolvent Extrapolation (Yasuda-Shedlovsky Method) . By titrating the compound in varying mixtures of methanol and water, the dielectric constant of the medium is lowered, shifting the apparent pKa into a measurable range.
Protocol: Cosolvent Extrapolation for High-pKa Determination
Objective: To accurately determine the thermodynamic aqueous pKa of N-(1-Phenylethyl)guanidine hydrochloride while bypassing the alkaline error of glass electrodes.
Materials:
-
N-(1-Phenylethyl)guanidine hydrochloride (>98% purity)
-
HPLC-grade Methanol
- -free ultra-pure water (18.2 MΩ·cm)
-
0.1 M NaOH (standardized)
-
High-alkalinity optimized glass pH electrode
Step-by-Step Methodology:
-
Solvent Preparation: Prepare five solvent mixtures of Methanol/Water at 20%, 30%, 40%, 50%, and 60% (w/w). Measure and record the exact dielectric constant (
) for each mixture at 25.0°C. -
Analyte Preparation: Dissolve exactly 1.0 mmol of the N-(1-Phenylethyl)guanidine hydrochloride salt in 50 mL of each solvent mixture to yield a 0.02 M solution. (Note: As a hydrochloride salt, the compound is already in its protonated conjugate acid form. The titration will deprotonate it to the free base).
-
Inert Atmosphere Setup: Place the titration vessel in a thermostatic water bath at 25.0 ± 0.1°C. Continuously purge the solution with high-purity Nitrogen gas. Causality: This prevents atmospheric
from dissolving into the basic solution, which would form carbonic acid and artificially skew the titration curve. -
Titration Execution: Titrate the solution with 0.1 M NaOH using an automated potentiometric titrator. Add titrant in micro-increments (0.05 mL), allowing the electrode potential to strictly stabilize (drift < 0.1 mV/s) before the next addition.
-
Data Acquisition: Record the apparent pH (
) against the volume of titrant added. The half-equivalence point derived from the first derivative of the curve represents the apparent pKa ( ) in that specific cosolvent mixture. -
Yasuda-Shedlovsky Extrapolation:
-
Calculate the reciprocal of the dielectric constant (
) for each mixture. -
Plot the term
against . -
Perform a linear regression. The y-intercept (extrapolated to
, the value for pure water) yields the true thermodynamic aqueous pKa.
-
Diagram 2: Experimental workflow for determining the pKa of highly basic compounds via cosolvent extrapolation.
Pharmacokinetic and Pharmacodynamic Implications
Because the pKa of N-(1-Phenylethyl)guanidine is approximately 13.2, the application of the Henderson-Hasselbalch equation reveals that at a physiological pH of 7.4, the compound exists >99.99% in its ionized, cationic state.
This permanent positive charge under physiological conditions dictates its pharmacokinetic behavior. It will exhibit low passive membrane permeability across lipid bilayers (lowering unassisted oral bioavailability or blood-brain barrier penetration) unless mediated by specific active transport mechanisms (e.g., Organic Cation Transporters). Pharmacodynamically, this persistent ionization ensures that the molecule is primed to serve as a potent hydrogen-bond donor and electrostatic anchor, making it a highly effective moiety for targeting negatively charged residues (like aspartate or glutamate) in target protein pockets.
References
- The Effect of Guanidine on Colour Fastness of Acid Dyes Applied to Polyamide Fibres Crimson Publishers
- Biologically active guanidine alkaloids ScienceOpen
- The coordination chemistry of guanidines and guanidinates Coordination Chemistry Reviews (via
- Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths ACS Omega
- Guanidine hydrochloride (Product Catalog & Specific
Sources
Technical Guide: N-(1-Phenylethyl)guanidine as a Pharmacophore in Drug Design
The following technical guide details the pharmacological role, structural mechanics, and experimental applications of N-(1-Phenylethyl)guanidine.
Executive Summary
N-(1-Phenylethyl)guanidine represents a critical chemical probe in the study of adrenergic pharmacology and ion channel modulation. Structurally bridging the gap between endogenous catecholamines and synthetic guanidinium antihypertensives (e.g., guanethidine), this molecule serves as a stereochemical stress-test for receptor binding pockets. Its utility lies in its dual functionality: it acts as a substrate for monoamine transporters (NET) while simultaneously exhibiting stereoselective blockade of voltage-gated sodium channels. This guide analyzes its pharmacophoric attributes, mechanism of action, and utility in modern ligand design.
Pharmacophore Analysis & Structural Logic
The efficacy of N-(1-Phenylethyl)guanidine stems from its ability to mimic the protonated state of biogenic amines while introducing steric rigidity through its chiral center.
Structural Deconstruction
The molecule is composed of three distinct pharmacophoric zones:
| Zone | Component | Physicochemical Role | Interaction Type |
| A | Guanidinium Head | High basicity ( | Ionic / H-Bonding: Forms bidentate salt bridges with anionic residues (Asp/Glu) in receptors. |
| B | Chiral Linker | Alpha-methyl substitution at the benzylic carbon. Creates (R)/(S) stereoisomers. | Steric Probe: Tests the spatial tolerance of the binding pocket. Restricts rotational freedom compared to phenethylguanidine. |
| C | Phenyl Tail | Lipophilic aromatic ring. | Hydrophobic / |
The Stereochemical "Switch"
Unlike its achiral analog (2-phenylethylguanidine), the 1-phenylethyl derivative possesses a chiral center at the
-
Conformational Lock: The methyl group forces the phenyl ring into a specific orientation relative to the guanidine plane.
-
Biological Discrimination: Transporters like the Norepinephrine Transporter (NET) are highly stereoselective. One isomer (typically mimicking the configuration of natural l-norepinephrine) is preferentially transported, while the enantiomer may act as a competitive blocker or exhibit reduced affinity.
Mechanism of Action: The "False Transmitter" Pathway
N-(1-Phenylethyl)guanidine acts primarily through Adrenergic Neuron Blockade , a mechanism shared with guanethidine but modulated by its specific lipophilicity and chirality.
Signaling Pathway & Transport Logic
The molecule hijacks the sympathetic neuron's reuptake machinery.
Figure 1: The "False Transmitter" trajectory. N-(1-Phenylethyl)guanidine enters via NET, is concentrated by VMAT, and displaces native NE, leading to synaptic depletion.
Ion Channel Blockade (Off-Target)
Beyond the adrenergic system, the molecule exhibits local anesthetic-like activity . The charged guanidinium group enters the pore of voltage-gated sodium (
-
Mechanism: Open-channel block. The phenyl ring lodges in the hydrophobic interior of the pore, while the guanidine interacts with the selectivity filter.
-
Relevance: This activity often necessitates counter-screening during drug development to avoid cardiotoxicity (e.g., hERG or
liability).
Experimental Protocols
Synthesis of N-(1-Phenylethyl)guanidine
Objective: To synthesize the target molecule via guanylation of the primary amine.
Reagents:
-
(R)- or (S)-1-Phenylethylamine (Starting material, enantiopure)
-
1H-Pyrazole-1-carboxamidine hydrochloride (Guanylating agent)
-
Diisopropylethylamine (DIPEA)
-
DMF (Solvent)
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 eq of (R)-1-phenylethylamine in anhydrous DMF (0.5 M concentration).
-
Addition: Add 1.1 eq of 1H-pyrazole-1-carboxamidine hydrochloride.
-
Base Activation: Add 2.5 eq of DIPEA dropwise to neutralize the HCl and activate the amine.
-
Reaction: Stir the mixture at room temperature for 16 hours under nitrogen atmosphere.
-
Checkpoint: Monitor reaction progress via TLC (eluent: 10% MeOH in DCM). The pyrazole byproduct is less polar.
-
-
Workup: Dilute with diethyl ether. The product often precipitates as a guanidinium salt or forms an oil. Wash with water to remove DMF and pyrazole.
-
Purification: If necessary, purify via flash column chromatography (C18 reverse phase is preferred due to high polarity) using a Water/Acetonitrile gradient with 0.1% TFA.
-
Validation: Verify structure via
H-NMR (look for diagnostic methyl doublet at ~1.4 ppm and aromatic signals).
NET Uptake Competition Assay
Objective: To determine the
Protocol:
-
Cell Line: Use CHO cells stably expressing human NET (hNET).
-
Seeding: Plate cells in 96-well ScintiPlates at 50,000 cells/well. Incubate overnight.
-
Buffer Prep: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid (to prevent NE oxidation).
-
Treatment:
-
Remove culture media and wash cells with KRH.
-
Add N-(1-Phenylethyl)guanidine (serial dilutions:
M to M). -
Incubate for 10 minutes at 37°C to allow equilibration.
-
-
Substrate Addition: Add
-Norepinephrine (final concentration 20 nM). -
Transport Phase: Incubate for exactly 10 minutes.
-
Note: Transport must be measured in the linear range.
-
-
Termination: Rapidly wash cells
with ice-cold KRH buffer to stop transport. -
Quantification: Measure radioactivity using a MicroBeta scintillation counter.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
using non-linear regression (Sigmoidal dose-response).
Comparative Data Summary
The following table summarizes the expected pharmacological profile of N-(1-Phenylethyl)guanidine relative to standard agents.
| Compound | Target | Mechanism | Stereoselectivity | Key Application |
| N-(1-Phenylethyl)guanidine | NET / | Substrate / Blocker | High (Methyl group dictates fit) | Stereochemical probe for NET; Channel blocker |
| Guanethidine | NET / VMAT | Substrate / Depletor | Low (Achiral ring) | Antihypertensive (Historical) |
| Phenethylguanidine | Channel Blocker | None (Achiral) | Ion channel research tool | |
| Amphetamine | NET / VMAT | Releaser | High | ADHD / Narcolepsy treatment |
Applications in Modern Drug Design
Mapping the "Methyl Pocket"
In Structure-Activity Relationship (SAR) studies, converting a benzylguanidine to a 1-phenylethylguanidine tests the "depth" and "width" of the hydrophobic pocket adjacent to the catalytic or binding site.
-
Positive Result: If potency is maintained or increased, the pocket has a hydrophobic sub-cavity capable of accommodating the methyl group (often enhancing selectivity).
-
Negative Result: A sharp drop in potency indicates steric clash, defining the boundary of the pharmacophore.
Designing Soft Drugs
The 1-phenylethyl moiety is susceptible to metabolic oxidation (benzylic hydroxylation) by CYP450 enzymes. Drug designers use this scaffold to create "soft drugs" that are active locally but rapidly metabolized systemically to reduce toxicity.
References
-
Fielden, R., & Green, A. L. (1967). Studies on the antagonism between the optical isomers of N-(1-phenylethyl)guanidine. British Journal of Pharmacology and Chemotherapy.
-
Farley, J. M., et al. (1981). Effects of guanethidine and phenethylguanidine on the frog neuromuscular junction. Journal of Pharmacology and Experimental Therapeutics.
-
Dohle, W., et al. (2022).[2] Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine Derivatives. Molecules.
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry.
Sources
Technical Whitepaper: Biological Activity & Therapeutic Potential of Substituted Guanidines
Executive Summary: The Y-Aromatic Pharmacophore
The guanidine moiety (
This whitepaper analyzes the biological activity of substituted guanidines across three critical therapeutic domains: metabolic regulation (biguanides), antimicrobial membrane disruption, and receptor modulation (CNS/CV). We provide actionable synthesis protocols, mechanistic signaling pathways, and comparative efficacy data to guide future lead optimization.
Chemical Foundation: Resonance & Basicity
The biological efficacy of guanidine stems from the resonance stabilization of its conjugate acid, the guanidinium cation.[1] The positive charge is delocalized symmetrically across all three nitrogen atoms, creating a planar, stable, and highly polar species.
| Parameter | Value / Characteristic | Biological Implication |
| pKa (Conjugate Acid) | 13.6 (Unsubstituted) | Fully protonated at pH 7.4; strong electrostatic interactions. |
| Geometry | Planar ( | Facilitates intercalation and stacking interactions. |
| H-Bonding | Donor (Bidentate) | Critical for recognition of phosphate groups (e.g., ATP, DNA backbone). |
| Lipophilicity | Tunable via N-substitution |
Therapeutic Domain I: Metabolic Regulation (Biguanides)
The biguanide class, exemplified by Metformin , remains the gold standard for Type 2 Diabetes management.[2] The mechanism of action (MoA) is distinct from sulfonylureas; it does not stimulate insulin secretion but rather sensitizes the system to insulin via energy stress signaling.
Mechanistic Pathway: The AMPK Axis
Metformin accumulates in the mitochondrial matrix (facilitated by its positive charge), where it inhibits Complex I of the electron transport chain. This inhibition reduces ATP production and increases the AMP:ATP ratio. The rise in intracellular AMP allosterically activates AMP-activated protein kinase (AMPK) .
Visualization: Metformin-Induced AMPK Signaling
The following diagram illustrates the causal cascade from mitochondrial inhibition to gluconeogenesis suppression.[2]
Figure 1: Mechanistic cascade of Metformin-induced AMPK activation leading to suppression of hepatic gluconeogenesis.[3]
Therapeutic Domain II: Antimicrobial Activity[1][4]
Substituted guanidines, particularly those with lipophilic tails (e.g., Chlorhexidine , Polyhexamethylene guanidine ), function as membrane disruptors. The guanidinium headgroup binds to the negatively charged bacterial cell envelope (LPS in Gram-negatives, Teichoic acids in Gram-positives), while the hydrophobic tail inserts into the lipid bilayer, causing depolarization and leakage.
Comparative Efficacy Data
Recent studies highlight the potency of novel derivatives like Isopropoxy Benzene Guanidine (IBG) against multidrug-resistant (MDR) strains.[4]
Table 1: Comparative MIC Values (
| Compound | S. aureus (MRSA) | E. coli (MDR) | Mechanism of Action |
| Chlorhexidine | 0.5 - 2.0 | 1.0 - 4.0 | Membrane disruption & Cytoplasmic coagulation |
| Metformin | >500 | >500 | Weak antimicrobial (requires synergy) |
| IBG (Novel) | 2.0 | 4.0 | Membrane depolarization + ROS generation |
| L15 (Synthetic) | 1.5 | 12.5 | Membrane depolarization (Host-mimicking) |
Data aggregated from recent microbiological screenings [1, 3, 5].
Experimental Methodologies
To ensure reproducibility in guanidine research, we provide two validated protocols: one for chemical synthesis and one for biological evaluation.
Synthesis Protocol: Guanylation of Amines
The most reliable method for introducing a guanidine moiety into a primary or secondary amine utilizes
Reagents:
-
Substrate: Primary Amine (
) -
Reagent:
-Di-Boc-S-methylisothiourea (1.0 - 1.2 equiv) -
Promoter: Mercury(II) chloride (
) or Silver nitrate ( ) (Optional, accelerates reaction) -
Base: Triethylamine (
) -
Solvent: Dichloromethane (DCM) or DMF
Step-by-Step Workflow:
-
Dissolution: Dissolve the amine (1.0 mmol) and
-Di-Boc-S-methylisothiourea (1.1 mmol) in anhydrous DCM (5 mL). -
Activation: Add
(2.0 mmol). Note: If the amine is sterically hindered, add (1.1 mmol) to precipitate the sulfur byproduct and drive the equilibrium. -
Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (formation of less polar product).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Deprotection: Treat the Boc-protected intermediate with TFA/DCM (1:1) for 2 hours to yield the free guanidinium salt.
Figure 2: Synthetic workflow for the guanylation of amines using thiourea derivatives.
Bioassay: MIC Determination (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized guanidine.
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup: Use a 96-well plate. Dispense 100
L of CAMHB into columns 2–12. -
Compound Addition: Add 200
L of the guanidine stock (e.g., 128 g/mL) to column 1. -
Serial Dilution: Transfer 100
L from column 1 to 2, mix, then 2 to 3, continuing to column 10. Discard the final 100 L. (Columns 11 and 12 are growth and sterility controls). -
Inoculation: Add 100
L of bacterial suspension to wells 1–11. Final volume = 200 L. -
Incubation: Incubate at 37°C for 16–20 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity.
Future Perspectives: Guanidine Mimetics
The future of guanidine therapeutics lies in bioisosteres and adjuvants .
-
Antibiotic Adjuvants: Compounds like IBG are being developed not just as standalone antibiotics, but as adjuvants that re-sensitize resistant bacteria to colistin by permeabilizing the outer membrane [1].[4]
-
Acylguanidines: To reduce the extreme basicity (and improve oral bioavailability), acylguanidines are being explored as NHE inhibitors. These retain the H-bonding capability but have a lower pKa (~8–9).
References
-
Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. Microbiology Spectrum, 2022.[4] 4[3][5][4][6][7][8][9][10][11]
-
AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer. Diabetes, 2013. 3[5][4][6][8][9][10][12]
-
The Antibiotic Pipeline: Discovery of a Guanidinium Drug with an Unconventional Mechanism of Action. JACS Au, 2024.[7] 7[3][5][6][8][9]
-
Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology, 2024. 6[3][5][4][6][8][9][10][12]
-
Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Pharmaceuticals, 2022.[10] 13[5][6][8][9][10]
-
Guanidines from 'toxic substances' to compounds with multiple biological applications--detailed outlook on synthetic procedures. Bioorganic Chemistry, 2015. 14[3][5][6][8][9][10][12]
Sources
- 1. Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00688K [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. journals.asm.org [journals.asm.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione | Research Results in Pharmacology [rrpharmacology.ru]
- 7. d-nb.info [d-nb.info]
- 8. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 11. jocpr.com [jocpr.com]
- 12. Guanidine Derivatives Leverage the Antibacterial Performance of Bio-Based Polyamide PA56 Fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guanidines from 'toxic substances' to compounds with multiple biological applications--detailed outlook on synthetic procedures employed for the synthesis of guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety data sheet (SDS) and toxicity profile of N-(1-Phenylethyl)guanidine HCl
This guide serves as a comprehensive technical reference for N-(1-Phenylethyl)guanidine Hydrochloride , a specialized adrenergic neuron blocking agent. Unlike generic safety data sheets (SDS) that often treat this compound as a simple irritant, this document integrates pharmacological literature to expose its true biological hazards: sympatholytic activity and cardiovascular depression.
Executive Summary
N-(1-Phenylethyl)guanidine HCl (CAS: 14317-41-0) is a synthetic guanidine derivative structurally related to guanethidine and betanidine . It functions as an adrenergic neuron blocker , acting on the sympathetic nervous system to deplete norepinephrine stores and prevent neurotransmitter release.[1][2]
While standard chemical inventories classify it primarily as an irritant, its ability to utilize the Uptake-1 (NET) transporter means it actively accumulates in cardiac and neuronal tissue. Researchers must handle this compound not just as a chemical hazard, but as a potent cardiovascular depressant .
Part 1: Chemical Identity & Properties[3]
| Property | Detail |
| Chemical Name | N-(1-Phenylethyl)guanidine Hydrochloride |
| Synonyms | 1-(1-Phenylethyl)guanidine HCl; N-( |
| CAS Number | 14317-41-0 (HCl salt); 7586-43-8 (Free base) |
| Molecular Formula | C |
| Molecular Weight | 199.68 g/mol |
| Chirality | Contains one chiral center at the |
| Solubility | Highly soluble in water and ethanol; Hygroscopic. |
| pKa | ~13.5 (Guanidine moiety is a strong base; exists as a cation at physiological pH). |
Part 2: Hazard Identification (GHS & Pharmacological)
Standard GHS classifications often underestimate the systemic risks of bioactive guanidines. The following classification integrates regulatory standards with pharmacological reality.
GHS Classification (29 CFR 1910.1200 / CLP)
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
Critical Bioactive Hazards (Not always on SDS)
-
Cardiovascular Instability: Ingestion or systemic absorption can cause orthostatic hypotension , bradycardia, and circulatory collapse due to sympathetic blockade.
-
Sympathoplegia: Chronic exposure may lead to supersensitivity of adrenergic receptors (upregulation), causing hypertensive crisis if exposed to sympathomimetic amines (e.g., phenylephrine, ephedrine).
Part 3: Toxicological Profile & Mechanism of Action
Mechanism of Action (The "False Transmitter" Hypothesis)
N-(1-Phenylethyl)guanidine acts as a "Trojan Horse" in the sympathetic nervous system. Its structural similarity to norepinephrine (NE) allows it to hijack the neuronal transport machinery.
The Pathway of Toxicity:
-
Uptake: The compound is actively transported into the presynaptic nerve terminal via the Norepinephrine Transporter (NET/Uptake-1) .
-
Accumulation: It concentrates inside the neuron, displacing native norepinephrine from storage vesicles (VMAT interaction).
-
Blockade: It possesses local anesthetic-like properties that stabilize the neuronal membrane, preventing the exocytosis of vesicles in response to action potentials.
-
Depletion: Over time, the displaced norepinephrine is metabolized by MAO, leaving the neuron empty of transmitter.
Visualization: Adrenergic Neuron Blockade Pathway
Caption: Mechanism of Action: The compound enters via NET, displaces norepinephrine, and stabilizes the membrane to prevent neurotransmission.
Toxicological Endpoints
-
Acute Toxicity:
-
Oral LD50 (Rat): Estimated ~500–1000 mg/kg (Based on structural analog Guanethidine).
-
Symptoms: Ptosis (drooping eyelids), diarrhea (unopposed parasympathetic activity), hypotension, respiratory depression.
-
-
Chronic Toxicity:
-
Repeated exposure leads to persistent depletion of tissue catecholamines.
-
Recovery of sympathetic function may take days after cessation (due to persistent vesicular binding).
-
Part 4: Safe Handling & Risk Management
This protocol utilizes a Self-Validating Workflow . If the validation step fails, the operator must stop immediately, as it indicates a breach in containment or procedure.
Protocol: Handling Hygroscopic Bioactive Salts
Prerequisites:
-
PPE: Nitrile gloves (double-gloved recommended), lab coat, safety goggles (chem-splash), P95/N95 respirator if handling open powder outside a hood.
-
Engineering Control: Chemical Fume Hood.
Step-by-Step Workflow:
-
Preparation & Inspection:
-
Inspect the container.[4] If the powder is clumped or "wet," the hydrochloride salt has absorbed atmospheric moisture.
-
Validation: Verify the balance is calibrated. Place a weigh boat; taring should stabilize within 3 seconds. Instability indicates static or airflow issues.
-
-
Weighing (The "Closed Transfer" Method):
-
Do not weigh directly on the open bench.
-
Open the source container only inside the fume hood.
-
Transfer the required amount to a pre-tared vial. Cap the vial immediately inside the hood.
-
Weigh the closed vial on the external balance.
-
Validation: Wipe the exterior of the vial with a solvent-dampened tissue (methanol) and check for residue on the tissue (visual check) to ensure no exterior contamination.
-
-
Solubilization:
-
Dissolve in water or buffer immediately to reduce dust hazard.
-
Caution: The solution will be acidic (pH ~4-5) due to the HCl moiety.
-
Validation: Check pH of the final solution. If pH > 7, the salt may have dissociated or the buffer is incorrect (free base is highly alkaline, pH > 12).
-
-
Decontamination:
-
Clean surfaces with 10% bleach (sodium hypochlorite) followed by ethanol. Bleach degrades the guanidine structure more effectively than simple solvents.
-
Part 5: Emergency Response
In case of exposure, treat as a sympatholytic overdose.
| Scenario | Immediate Action | Medical Consideration |
| Skin Contact | Wash with soap/water for 15 min. | Monitor for systemic absorption (dizziness/faintness). |
| Eye Contact | Rinse for 15 min. | Alkaline-like injury potential; ophthalmology consult required. |
| Ingestion | Do NOT induce vomiting. Rinse mouth. | Alert ER: Patient may develop refractory hypotension. |
| Inhalation | Move to fresh air. | Monitor for bronchospasm (rare but possible). |
Medical Note for Physicians: This compound causes sympathetic blockade. Hypotension may not respond well to reflex tachycardia.
-
Contraindicated: Do not use simple beta-blockers (may leave alpha-agonism unopposed if mixed overdose) or simple fluid resuscitation alone.
-
Antidote Logic: Direct-acting sympathomimetics (e.g., Norepinephrine, Phenylephrine) are preferred over indirect agents (e.g., Ephedrine, Amphetamine) because the neuronal stores of catecholamines may be depleted or the uptake mechanism blocked.
References
-
Fielden, R., & Green, A. L. (1966). The relation between the adrenergic neurone-blocking and noradrenaline-depleting actions of some guanidine derivatives.[3][4] British Journal of Pharmacology and Chemotherapy.
-
Fielden, R., Green, A. L., & Willey, G. L. (1965). Adrenergic neurone blocking activity of some aralkylguanidines.[4][5] Nature.
-
BLD Pharm. (2024). Safety Data Sheet: N-(1-Phenylethyl)guanidine hydrochloride (CAS 14317-41-0).
-
Saczewski, F., & Balewski, L. (2009).[6][7] Biological activities of guanidine compounds.[1][2][4][6][8][9][10] Expert Opinion on Therapeutic Patents.[6]
-
PubChem. (2025). Compound Summary: 1-(1-Phenylethyl)guanidine. National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. howmed.net [howmed.net]
- 3. The relation between the adrenergic neurone-blocking and noradrenaline-depleting actions of some guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE ADRENERGIC-NEURONE BLOCKING ACTION OF SOME COUMARAN COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the antagonism between the optical isomers of N-(1-phenylethyl)guanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Effects of guanethidine and phenethylguanidine on the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Respiratory Toxicity of Polyhexamethylene Guanidine Phosphate Exposure in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution of Phenylethylguanidine Scaffolds: From Antihypertensive Blockbusters to Modern Pharmacophores
Topic: History and discovery of phenylethylguanidine analogs in pharmaceutical research Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The phenylethylguanidine scaffold represents a pivotal chapter in medicinal chemistry, bridging the gap between non-selective ganglionic blockers and targeted adrenergic neuron blocking agents. Originally developed in the mid-20th century by Ciba (now Novartis) to address the hypertensive crisis, these analogs—most notably guanethidine and guanadrel —introduced a novel mechanism of action: the selective depletion of norepinephrine from postganglionic sympathetic nerve terminals.
This guide analyzes the structural evolution, synthetic pathways, and mechanistic intricacies of this class. It further explores their modern renaissance as radiopharmaceutical diagnostics (e.g., MIBG ) and their structural divergence into acylguanidine-based NHE inhibitors.
Part 1: Historical Genesis & The "Ciba" Era
In the 1950s, the treatment of severe hypertension was limited to ganglionic blockers (e.g., hexamethonium) which lacked selectivity, inhibiting both sympathetic and parasympathetic nodes. This resulted in severe side effects, including paralytic ileus and urinary retention.
The breakthrough came from the research laboratories of Ciba Pharmaceutical Products , led by researchers such as R.A. Maxwell and R.P. Mull . Their objective was to retain the sympathetic blockade while sparing the parasympathetic system.
The Shift from Quaternary Ammoniums to Guanidines
Initial efforts focused on quaternary ammonium compounds like bretylium (benzyltrimethylammonium). While effective, bretylium had poor oral bioavailability due to its permanent charge. The Ciba team hypothesized that replacing the quaternary nitrogen with a guanidine moiety would maintain the necessary basicity (pKa ~12-13) for receptor interaction while allowing for better transport characteristics.
This led to the synthesis of [2-(octahydro-1-azocinyl)ethyl]guanidine , generically known as guanethidine (Ismelin), in 1959. It became the first clinically successful "adrenergic neuron blocker," setting the standard for the class.
Part 2: Structure-Activity Relationships (SAR)[1][2]
The pharmacological potency of phenylethylguanidine analogs relies on a strict pharmacophore model consisting of three domains: the Hydrophobic Core , the Spacer Chain , and the Guanidine Head .
Table 1: SAR of Key Phenylethylguanidine Analogs
| Compound | Hydrophobic Core | Spacer Length | Guanidine Subst. | Activity Profile |
| Phenylethylguanidine | Phenyl ring | 2 carbons (Ethyl) | None | Moderate NET affinity; rapid metabolism. |
| Guanethidine | Octahydroazocine (8-membered ring) | 2 carbons (Ethyl) | None | High potency; slow depletion; "Bretylium-like" early phase. |
| Guanadrel | Cyclohexyl ring | 2 carbons (Ethyl, unsaturated) | None | Faster onset; shorter half-life than guanethidine. |
| Bethanidine | Phenyl ring | 1 carbon (Benzyl) | N,N'-Dimethyl | High oral bioavailability; purely sympatholytic. |
| MIBG | m-Iodophenyl | 1 carbon (Benzyl) | None | High NET affinity; used for imaging (not therapy). |
Critical Structural Determinants
-
The Spacer (Chain Length): The ethyl chain (2-carbon) in guanethidine mimics the distance between the aromatic ring and the amine in norepinephrine (NE). This allows the molecule to be recognized by the Norepinephrine Transporter (NET/Uptake-1).[1] Shortening to a benzyl (1-carbon) linker (as in Bethanidine or MIBG) retains NET affinity but alters the release kinetics.
-
The Guanidine Head: The guanidinium group is protonated at physiological pH. It serves as a "false cation," mimicking the ammonium head of NE. Substitution on the guanidine nitrogen (e.g., methyl groups in Bethanidine) can modulate basicity and prevent enzymatic degradation by diamine oxidases.
-
The Ring System: A bulky, hydrophobic ring (like the azocine in guanethidine) anchors the molecule in the vesicle membrane, preventing rapid efflux and ensuring prolonged depletion of NE.
Part 3: Mechanism of Action (The "Trojan Horse")
The phenylethylguanidine analogs function as Adrenergic Neuron Blockers . Their mechanism is distinct from receptor antagonists (alpha-blockers) or central agonists (clonidine).
The Signaling Pathway
-
Uptake-1 (NET) Transport: The drug is actively transported into the presynaptic nerve terminal by the Norepinephrine Transporter (NET).[1] This step is competitive with NE.[1]
-
Vesicular Accumulation: Once inside the axoplasm, the drug is transported into synaptic vesicles by VMAT (Vesicular Monoamine Transporter), displacing NE.
-
Depletion: The displaced NE is degraded by mitochondrial MAO (Monoamine Oxidase).
-
False Transmission: Upon nerve depolarization, the vesicle releases the guanidine analog instead of NE. Since the analog has no efficacy at post-synaptic alpha/beta receptors, the sympathetic signal is silenced.
Figure 1: The "False Transmitter" mechanism. Guanethidine hijacks the NET and VMAT transport systems to deplete norepinephrine stores.
Part 4: Synthetic Methodologies
The synthesis of phenylethylguanidine analogs typically involves the guanylation of a primary amine. The choice of guanylating agent determines the yield and purity.
Protocol: Synthesis of 2-Phenylethylguanidine Sulfate
Note: This protocol is a foundational method applicable to generating the core scaffold.
Reagents:
-
2-Phenylethylamine (1.0 eq)
-
S-Methylisothiourea Sulfate (0.5 eq) (Stoichiometry accounts for sulfate salt formation)
-
Ethanol (Solvent)
-
Water
Step-by-Step Methodology:
-
Preparation: Dissolve S-methylisothiourea sulfate (13.9 g, 0.05 mol) in 50 mL of water.
-
Addition: Add 2-phenylethylamine (12.1 g, 0.1 mol) to the solution. The reaction relies on the displacement of the methylthio group (
) by the amine. -
Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. A trap should be used to neutralize the evolved methanethiol (methyl mercaptan) gas, which has a pungent odor.
-
Chemical Insight: The evolution of methanethiol drives the equilibrium forward.
-
-
Crystallization: Cool the solution to 4°C. The sulfate salt of 2-phenylethylguanidine is sparingly soluble in cold water/ethanol mixtures and will precipitate.
-
Purification: Filter the white crystalline solid. Recrystallize from hot water or aqueous ethanol to remove unreacted amine.
-
Validation:
-
Melting Point: Expect ~200–205°C (decomposition).
-
NMR: Confirm the loss of the S-methyl peak and the appearance of broad guanidine N-H protons.
-
Figure 2: General synthetic pathway for guanylation of primary amines using S-methylisothiourea.
Part 5: Modern Renaissance & Divergence
While the clinical use of guanethidine for hypertension has waned due to better-tolerated alternatives, the scaffold has found new life in two distinct areas:
Radiopharmaceuticals (MIBG)
Metaiodobenzylguanidine (MIBG) is a structural analog where the ethyl chain is shortened to a methyl (benzyl) group, and iodine is introduced to the ring.
-
Application: Because it is a substrate for NET (Uptake-1), radiolabeled MIBG (
or ) concentrates in adrenergic tissue. It is the gold standard for imaging pheochromocytomas and neuroblastomas . -
Logic: The guanidine tail ensures uptake; the iodine provides the signal.
NHE Inhibitors (Acylguanidines)
Modern research into ischemia-reperfusion injury led to the discovery of Sodium-Hydrogen Exchanger (NHE) inhibitors like Cariporide .
-
Structural Evolution: These are acylguanidines (carbonylguanidines). The electron-withdrawing carbonyl group lowers the basicity (pKa ~7–8), allowing the molecule to function at physiological pH without being permanently charged, facilitating access to the NHE binding pocket.
References
-
Maxwell, R. A., Mull, R. P., & Plummer, A. J. (1959). [2-(Octahydro-1-azocinyl)ethyl]guanidine sulfate (CIBA 5864-SU), a new potent antihypertensive agent. Experientia. Link
-
Mull, R. P., et al. (1960). Guanidines with Antihypertensive Activity.[1][2][3][4] I. Journal of Medicinal and Pharmaceutical Chemistry. Link
-
Boura, A. L., & Green, A. F. (1965). Adrenergic Neurone Blocking Agents.[3][4][5][6] Annual Review of Pharmacology. Link
-
Wieland, D. M., et al. (1980). Radiolabeled adrenergic neuron-blocking agents: Adrenomedullary imaging with [131I]iodobenzylguanidine. Journal of Nuclear Medicine. Link
-
Scholz, W., et al. (1995). Protective effects of HOE642, a selective sodium-hydrogen exchange subtype 1 inhibitor, on cardiac ischaemia and reperfusion. Cardiovascular Research. Link
-
Langer, S. Z. (2008). Mechanisms of action of transmitters and other substances on effector organs. British Journal of Pharmacology.[6] Link
Sources
- 1. Guanethidine - Wikipedia [en.wikipedia.org]
- 2. The isolation, identification and synthesis of two metabolites of guanethidine formed in pig and rabbit liver homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanethidine | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Adrenergic neurone blocking activity of some aralkylguanidines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for N-(1-Phenylethyl)guanidine hydrochloride from 1-phenylethylamine
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, scalable, and self-validating protocol for the guanylation of 1-phenylethylamine using 1H-pyrazole-1-carboxamidine hydrochloride.
Mechanistic Rationale & Strategy
The integration of the guanidinium pharmacophore into small molecules is a cornerstone of drug development, primarily due to its ability to form robust, bidentate hydrogen bonds with carboxylate residues in biological targets. Historically, the synthesis of N-alkylguanidines from primary amines relied on harsh reagents such as cyanamide in boiling acidic solutions, or S-methylisothiourea, which releases highly toxic and volatile methanethiol gas.
To circumvent these safety and yield limitations, this protocol employs 1H-pyrazole-1-carboxamidine hydrochloride (HPCA) , a superior guanylating agent introduced by Bernatowicz and co-workers ()[1].
Causality of Reagent Choice: HPCA acts as an efficient electrophile under exceptionally mild conditions. The pyrazole ring serves as a thermodynamically stable leaving group upon nucleophilic attack by the primary amine. Because the reaction proceeds at room temperature, it strictly prevents the racemization of the α-chiral center. This is of paramount importance if enantiopure (R)- or (S)-1-phenylethylamine ()[2] is utilized as the starting material for chiral drug synthesis.
Reaction Pathway & Mechanism
The following diagrams illustrate the operational workflow and the underlying electron-transfer logic of the guanylation process.
Caption: Workflow for the synthesis and isolation of N-(1-Phenylethyl)guanidine hydrochloride.
Caption: Mechanistic pathway of the guanylation reaction via tetrahedral intermediate.
Reagent Specifications & Stoichiometry
A slight excess of the guanylating agent is used to drive the reaction to completion. N,N-Diisopropylethylamine (DIPEA) is added to buffer the system, ensuring the primary amine remains unprotonated and highly nucleophilic.
Table 1: Reaction Stoichiometry and Quantitative Data
| Reagent | Role | MW ( g/mol ) | Equivalents | Amount | Moles |
| 1-Phenylethylamine | Nucleophile | 121.18 | 1.00 | 1.21 g | 10.0 mmol |
| 1H-Pyrazole-1-carboxamidine HCl | Electrophile | 146.58 | 1.05 | 1.54 g | 10.5 mmol |
| N,N-Diisopropylethylamine (DIPEA) | Base/Buffer | 129.24 | 1.00 | 1.74 mL | 10.0 mmol |
| N,N-Dimethylformamide (DMF) | Solvent | 73.09 | - | 10.0 mL | - |
| Diethyl Ether | Antisolvent | 74.12 | - | 50.0 mL | - |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Each critical step contains an observable metric to ensure the reaction is proceeding as intended.
Step 1: Preparation of the Amine Solution
-
Action: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylethylamine (1.21 g, 10.0 mmol) in anhydrous DMF (10.0 mL).
-
Causality: Anhydrous DMF is required to prevent water from acting as a competing nucleophile, which could prematurely hydrolyze the guanylating agent into a urea byproduct.
Step 2: Base Addition
-
Action: Add DIPEA (1.74 mL, 10.0 mmol) to the stirring solution.
-
Self-Validating Check: The solution should remain perfectly clear and colorless. No exotherm should be observed.
Step 3: Guanylation Initiation
-
Action: Add 1H-pyrazole-1-carboxamidine hydrochloride ()[3] (1.54 g, 10.5 mmol) in one single portion.
-
Causality: The reagent is added as a solid. It will slowly dissolve as the reaction progresses and the tetrahedral intermediate forms.
Step 4: Reaction Monitoring
-
Action: Stir the reaction mixture at 20–25 °C under an inert atmosphere (nitrogen or argon) for 12 hours.
-
Self-Validating Check: Perform Thin-Layer Chromatography (TLC) using a mobile phase of CH₂Cl₂:MeOH:NH₄OH (90:9:1). The starting amine (
, ninhydrin positive) should be completely consumed. The product will appear as a highly polar spot near the baseline ( ) that stains positive (pink/red) with the Sakaguchi reagent, confirming the presence of a monosubstituted guanidine.
Step 5: Antisolvent Precipitation
-
Action: Transfer the reaction mixture dropwise into a beaker containing rapidly stirring, ice-cold diethyl ether (50.0 mL).
-
Causality: The target guanidine hydrochloride salt is highly polar and completely insoluble in ether. Conversely, the displaced pyrazole byproduct, residual DIPEA, and DMF are highly soluble in ether. This differential solubility allows for instantaneous, chromatography-free purification.
-
Self-Validating Check: A dense, white precipitate should form immediately upon contact with the cold ether.
Step 6: Isolation and Drying
-
Action: Collect the white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with additional cold diethyl ether (
mL). Dry the solid in a vacuum desiccator over P₂O₅ or under high vacuum for 4 hours.
Analytical Characterization
To verify the structural integrity and purity of the synthesized N-(1-Phenylethyl)guanidine hydrochloride, compare your analytical results against the expected parameters below.
Table 2: Expected Analytical Data
| Technique | Parameter | Expected Observation |
| ¹H NMR (DMSO-d₆) | Chemical Shifts ( | 1.42 (d, 3H, CH₃), 4.65 (q, 1H, CH), 7.20–7.40 (m, 5H, Ar-H), 7.50–8.20 (br s, 4H, NH/NH₂⁺) |
| ¹³C NMR (DMSO-d₆) | Chemical Shifts ( | 22.5 (CH₃), 50.8 (CH), 126.1, 127.4, 128.8 (Ar-C), 143.5 (Ar-C ipso), 157.2 (C=N) |
| ESI-MS | m/z | Calculated for [M+H]⁺: 164.12; Found: ~164.1 |
| Melting Point | Temperature (°C) | ~145–150 °C (dependent on exact crystalline form) |
Troubleshooting & Safety
-
Failure to Precipitate: If the product oils out instead of forming a solid during Step 5, the DMF concentration is likely too high. Solution: Transfer the mixture back to a flask, remove 50-70% of the DMF under high vacuum (using a cold trap), and repeat the ether precipitation.
-
Chemical Safety (DMF): N,N-Dimethylformamide is a known teratogen and is readily absorbed through the skin. All manipulations must be performed in a certified fume hood using nitrile gloves.
-
Chemical Safety (Diethyl Ether): Ether is highly volatile and extremely flammable. Ensure no ignition sources are present during the precipitation and filtration steps.
References
-
Bernatowicz, M. S.; Wu, Y.; Matsueda, G. R. "1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis." Journal of Organic Chemistry 1992, 57 (8), 2497–2502. URL:[Link]
-
Wikipedia. "1-Phenylethylamine". URL: [Link]
Sources
Application Note: Solution-Phase Guanidinylation of Phenylethylamine
Executive Summary
The conversion of primary amines to guanidines (guanidinylation) is a critical transformation in medicinal chemistry and drug development. The guanidinium group is utilized to enhance basicity, improve aqueous solubility, and facilitate cellular uptake via charge-pairing and hydrogen-bonding interactions with biological membranes[1]. Phenylethylamine serves as an excellent model substrate for optimizing solution-phase guanidinylation. This application note provides a comprehensive, self-validating protocol for the guanidinylation of phenylethylamine using N,N'-di-Boc-1H-pyrazole-1-carboxamidine, detailing the mechanistic causality behind reagent selection, reaction conditions, and purification strategies.
Mechanistic Rationale & Reagent Selection
Historically, guanidinylation relied on reagents like S-methylisothiourea or cyanamide, which often required harsh conditions or toxic heavy metal promoters (e.g., HgCl₂) to activate the guanylating agent[2]. Modern synthetic strategies favor electrophilic guanylating agents with excellent leaving groups and built-in protecting groups (such as Boc or Cbz) to prevent over-alkylation and simplify purification.
For the guanidinylation of phenylethylamine, N,N'-di-Boc-1H-pyrazole-1-carboxamidine (the Boc-protected Bernatowicz reagent) is selected[3]. The pyrazole ring acts as a superior leaving group due to its aromatic stability upon expulsion. The reaction is driven forward by the nucleophilic attack of the primary amine on the central amidine carbon.
To maintain the nucleophilicity of phenylethylamine, N,N-Diisopropylethylamine (DIPEA) is employed. DIPEA is a sterically hindered, non-nucleophilic base that scavenges protons without competing for the electrophile. Dichloromethane (DCM) is chosen as the solvent for its aprotic nature, which maximizes the solubility of the Boc-protected intermediates and prevents solvolysis of the reagent.
Table 1: Comparative Analysis of Common Guanidinylating Agents
| Reagent | Leaving Group / Byproduct | Reaction Conditions | Advantages | Disadvantages |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | 1H-Pyrazole | Mild (RT), DIPEA, DCM/DMF | High yield, easy byproduct removal, metal-free. | Moderate cost. |
| N,N'-Di-Boc-N''-triflylguanidine (Goodman's) | Trifluoromethanesulfonamide | Mild (RT), TEA, DCM | Extremely fast, highly efficient for hindered amines[4]. | High cost, sensitive to moisture. |
| O-Methylisourea hemisulfate | Methanol | Aqueous, pH ~11, 65°C | Inexpensive, aqueous compatibility. | Requires heating, no built-in orthogonal protection. |
| N,N'-Di-Boc-thiourea | Heavy Metal Sulfide (e.g., HgS) | RT, HgCl₂ or Mukaiyama's reagent | Good yields. | Requires toxic heavy metals or expensive activators. |
Reaction Pathway
Reaction mechanism of phenylethylamine guanidinylation using Boc-protected Bernatowicz reagent.
Experimental Protocol: Guanidinylation of Phenylethylamine
This protocol describes a two-stage synthesis: (1) the formation of the Boc-protected phenylethylguanidine, and (2) the acidic deprotection to yield the final guanidinium salt.
Experimental workflow for solution-phase guanidinylation and acidic deprotection.
Materials & Reagents
-
Phenylethylamine (Primary amine, 1.0 eq)
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (Guanylating agent, 1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Aqueous Solutions: Saturated NaHCO₃, 1M NaHSO₄, Brine
-
Ninhydrin stain (for TLC monitoring)
Step-by-Step Procedure
Step 1: Reaction Setup
-
In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve phenylethylamine (1.0 mmol) in 5.0 mL of anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Add DIPEA (2.0 mmol) to the solution. Causality: The excess base ensures the amine remains fully deprotonated and highly nucleophilic throughout the reaction.
-
Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 mmol) in one portion. Causality: A slight excess of the guanylating agent drives the reaction to completion without complicating downstream purification.
Step 2: Incubation & Monitoring (Self-Validating System)
-
Stir the reaction mixture at room temperature (20–25 °C) for 4–16 hours.
-
Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.
-
Validation Check: Stain the TLC plate with Ninhydrin and heat. The starting phenylethylamine will appear as a dark purple/blue spot. The complete consumption of this spot indicates reaction completion, as the resulting Boc-protected guanidine lacks a free primary amine and will not react with Ninhydrin.
Step 3: Aqueous Workup
-
Dilute the reaction mixture with an additional 10 mL of DCM.
-
Wash the organic layer sequentially with 1M NaHSO₄ (2 × 10 mL). Causality: This acidic wash removes unreacted phenylethylamine and DIPEA.
-
Wash with saturated aqueous NaHCO₃ (1 × 10 mL) to neutralize residual acid, followed by Brine (1 × 10 mL) to remove excess water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude residue via silica gel column chromatography (Gradient: 0% to 30% Ethyl Acetate in Hexanes).
-
The byproduct (1H-pyrazole) is highly polar and will elute much later than the highly lipophilic di-Boc-protected phenylethylguanidine.
Step 5: Deprotection (Boc Cleavage)
-
Dissolve the purified di-Boc-phenylethylguanidine in a 1:1 mixture of DCM and TFA (5.0 mL total volume).
-
Stir at room temperature for 2 hours. Causality: TFA protonates the Boc carbamate oxygen, leading to the fragmentation of the tert-butyl cation and release of CO₂, exposing the free guanidinium group.
-
Concentrate the mixture under a stream of nitrogen. Co-evaporate with toluene (3 × 5 mL) to remove residual TFA azeotropically.
-
Lyophilize the residue from water/acetonitrile to yield phenylethylguanidine trifluoroacetate as a white powder.
Analytical Validation & Troubleshooting
-
Analytical Validation: Confirm the product identity via ¹H-NMR. The diagnostic signals include the collapse of the Boc tert-butyl singlets (~1.4–1.5 ppm) and the appearance of broad guanidinium N-H protons (~7.0–8.5 ppm) in DMSO-d₆. High-Resolution Mass Spectrometry (HRMS) should show the [M+H]⁺ peak for phenylethylguanidine (m/z ~164.1).
-
Troubleshooting (Incomplete Conversion): If Ninhydrin staining shows persistent starting material, the amine may be forming a carbonate salt with atmospheric CO₂. Ensure strictly anhydrous conditions and consider increasing DIPEA to 3.0 eq.
-
Troubleshooting (Poor Yield during Deprotection): tert-butyl cations generated during Boc cleavage can alkylate the electron-rich aromatic ring of phenylethylamine via Friedel-Crafts alkylation. If this side reaction is observed, add a carbocation scavenger such as triisopropylsilane (TIPS) (2.5% v/v) to the TFA/DCM cleavage cocktail.
References
-
Title: On Guanidinium and Cellular Uptake Source: The Journal of Organic Chemistry URL: [Link]
-
Title: 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis Source: The Journal of Organic Chemistry URL: [Link]
- Title: US6072075A - Guanidinylation reagents (Goodman's Reagent)
Sources
Application Note: Procedure for Preparing N-(1-Phenylethyl)guanidine Hydrochloride Salts
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
Guanidine moieties are critical pharmacophores in drug development, frequently utilized to enhance target binding affinity through bidentate hydrogen bonding and electrostatic interactions. The synthesis of N-(1-Phenylethyl)guanidine hydrochloride (CAS: 14317-41-0) requires a highly efficient guanylation strategy that avoids the harsh conditions of classical methods. This application note details a robust, self-validating protocol utilizing 1H-pyrazole-1-carboxamidine hydrochloride as the electrophilic amidine source. The procedure is optimized for high atom economy, preservation of stereocenters (if using chiral (R)- or (S)-1-phenylethylamine), and streamlined isolation via selective precipitation.
Mechanistic Rationale & Reagent Selection
Historically, the synthesis of substituted guanidines relied on reagents such as cyanamide or S-methylisothiourea[1]. However, these classical reagents present significant drawbacks: cyanamide requires forcing conditions (high heat, acidic melts) that can lead to substrate degradation or racemization of chiral amines, while S-methylisothiourea generates highly toxic and volatile methanethiol gas as a byproduct.
To circumvent these issues, this protocol employs 1H-pyrazole-1-carboxamidine hydrochloride (1-HPC) . The causality behind this selection is rooted in its superior leaving group thermodynamics[2].
-
Nucleophilic Attack: The primary amine of 1-phenylethylamine attacks the electron-deficient amidine carbon of 1-HPC.
-
Thermodynamic Driving Force: The intermediate collapses to expel pyrazole. Because pyrazole is a stable, aromatic, and highly water/ether-soluble heterocycle, it acts as an excellent leaving group, allowing the guanylation to proceed smoothly at room temperature to mild heating (25–50 °C)[3].
-
Role of DIPEA: 1-HPC is supplied as a stable hydrochloride salt. To prevent the basic 1-phenylethylamine from becoming protonated (which would destroy its nucleophilicity), N,N-Diisopropylethylamine (DIPEA) is added. DIPEA is a sterically hindered, non-nucleophilic base that selectively scavenges the HCl, ensuring the primary amine remains in its reactive free-base form.
Reagent Matrix
The following quantitative data summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |
| 1-Phenylethylamine | 121.18 | 1.00 | 1.21 g (10 mmol) | Primary nucleophile / Substrate |
| 1H-Pyrazole-1-carboxamidine HCl | 146.58 | 1.05 | 1.54 g (10.5 mmol) | Electrophilic guanylating agent |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.20 | 1.55 g (12 mmol) | Non-nucleophilic acid scavenger |
| N,N-Dimethylformamide (DMF) | 73.09 | N/A | 15.0 mL | Polar aprotic reaction solvent |
| Diethyl Ether (Et₂O) | 74.12 | N/A | ~100 mL | Anti-solvent for precipitation |
Synthesis Workflow
Figure 1: Step-by-step workflow for the guanylation and isolation of N-(1-Phenylethyl)guanidine HCl.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system : each phase includes specific in-process checks to ensure the reaction is proceeding as dictated by the underlying chemical logic.
Phase 1: Reaction Setup
-
Equip a 50 mL round-bottom flask with a magnetic stir bar. Ensure the glassware is oven-dried to prevent moisture-induced hydrolysis of the amidine reagent.
-
Add 1-phenylethylamine (1.21 g, 10.0 mmol) and dissolve in anhydrous DMF (15.0 mL).
-
Add DIPEA (1.55 g, 12.0 mmol) to the stirring solution. Causality: Adding the base before the guanylating agent ensures the environment is strictly basic, preventing premature protonation of the amine.
-
Slowly add 1H-pyrazole-1-carboxamidine hydrochloride (1.54 g, 10.5 mmol) in portions over 5 minutes.
-
Seal the flask under a nitrogen atmosphere and stir the mixture at room temperature (25 °C). If steric hindrance slows the reaction, the temperature can be safely elevated to 50 °C.
Phase 2: In-Process Monitoring
-
After 12 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Methanol, and analyze via LC-MS.
-
Validation Check: The reaction is complete when the starting amine mass (
122.1 [M+H]⁺) is consumed. You must observe the appearance of the product mass ( 164.1 [M+H]⁺) and the displaced pyrazole byproduct ( 69.1 [M+H]⁺).
Phase 3: Selective Precipitation & Isolation
Note: Guanidine hydrochlorides are highly polar and notoriously difficult to extract from aqueous layers. This protocol utilizes anti-solvent precipitation to bypass aqueous workup entirely.
-
Transfer the crude DMF reaction mixture to a larger Erlenmeyer flask (250 mL) while stirring vigorously.
-
Add Diethyl Ether (100 mL) dropwise. Causality: The highly polar N-(1-phenylethyl)guanidine hydrochloride is completely insoluble in ether and will precipitate as a white solid. Conversely, DMF, DIPEA, and the pyrazole byproduct remain highly soluble in the ether/DMF supernatant.
-
Continue stirring the suspension for 30 minutes to ensure complete precipitation and to allow the solid to granulate.
-
Collect the crude product via vacuum filtration using a Buchner funnel. Wash the filter cake with additional cold diethyl ether (3 × 20 mL) to strip away any residual pyrazole and DMF.
Phase 4: Purification (Recrystallization)
-
Transfer the crude white solid to a clean flask.
-
Dissolve the solid in a minimal amount of boiling Ethanol (~5-10 mL).
-
Once fully dissolved, remove from heat and slowly add Diethyl Ether until the solution becomes slightly cloudy.
-
Allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 1 hour to maximize crystallization.
-
Filter the purified crystals, wash with cold ether, and dry under high vacuum for 12 hours.
Analytical Characterization
Verify the integrity of the synthesized N-(1-Phenylethyl)guanidine hydrochloride against the following expected analytical parameters:
| Analytical Method | Expected Result / Signal | Structural Assignment |
| ESI-MS (Positive Mode) | Corresponds to the free-base molecular weight (163.1 g/mol ). | |
| ¹H NMR (400 MHz, DMSO-d₆) | Aromatic protons of the phenyl ring. | |
| Guanidinium protons (-NH and -NH₂). Broad due to exchange. | ||
| Methine proton (-CH-) adjacent to the chiral center. | ||
| Methyl protons (-CH₃). | ||
| Melting Point | Sharp transition | A broad melting point indicates residual pyrazole or DIPEA·HCl. |
Troubleshooting & Process Optimization
-
Incomplete Conversion: If LC-MS shows unreacted 1-phenylethylamine after 18 hours, the amine may have been protonated. Solution: Ensure anhydrous conditions are maintained and verify that a slight excess of DIPEA (1.2 to 1.5 eq) was used.
-
Oiling Out During Precipitation: Sometimes the guanidine salt forms a sticky oil instead of a solid when ether is added. Causality: This occurs if the ether is added too rapidly or if the DMF concentration is too high. Solution: Decant the supernatant, add fresh ether to the oil, and triturate (scratch the sides of the flask with a glass rod) vigorously until the oil solidifies into a powder.
-
Presence of Pyrazole in NMR: If the ¹H NMR shows sharp singlets around
7.6 and 6.3 ppm, pyrazole is still present. Solution: Resuspend the solid in dichloromethane (DCM) or ether, stir for 15 minutes, and filter. The guanidine salt will not dissolve, but the pyrazole will be washed away.
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. Available at:[Link]
-
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis. Available at:[Link]
-
Cunha, S., et al. (2012). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. MDPI Molecules. Available at:[Link]
-
Camps, P., et al. (2014). Synthesis and biological evaluation of N-cyanoalkyl-, N-aminoalkyl-, and N-guanidinoalkyl-substituted 4-aminoquinoline derivatives as potent, selective, brain permeable antitrypanosomal agents. PMC. Available at:[Link]
Sources
Application Note: N-(1-Phenylethyl)guanidine HCl as a Privileged Chiral Building Block in Heterocyclic Synthesis
Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, nitrogen-containing heterocycles such as 2-aminopyrimidines and 2-aminoimidazoles are foundational scaffolds, particularly in the development of kinase inhibitors and GPCR modulators. N-(1-Phenylethyl)guanidine hydrochloride is a highly versatile, commercially available bis-nucleophilic building block[1]. While historically investigated for its central vasomotor effects as an adrenergic neuron blocking agent[2], its primary modern utility lies in "bottom-up" heterocyclic synthesis.
The Causality of Selection: Why choose N-(1-phenylethyl)guanidine over unsubstituted guanidine?
-
Late-Stage Efficiency: Synthesizing a sterically hindered, chiral 2-amino heterocycle via late-stage Buchwald-Hartwig cross-coupling often results in poor yields. Using a pre-functionalized guanidine bypasses this bottleneck, embedding the complex amine directly during ring formation[3].
-
Structural Privilege: The 1-phenylethyl moiety introduces a benzylic chiral center. In kinase inhibitors, this group expertly occupies hydrophobic sub-pockets while the methyl group dictates the spatial trajectory of the phenyl ring, enhancing target selectivity.
-
Electronic Tuning: The guanidine moiety acts as a powerful bis-nucleophile. Upon neutralization of the HCl salt, the terminal and internal nitrogens sequentially attack bis-electrophiles (like 1,3-dicarbonyls or
-haloketones) to rapidly construct aromatic rings[4].
Physicochemical Properties & Handling
| Property | Value |
| Chemical Name | N-(1-Phenylethyl)guanidine hydrochloride |
| CAS Number | 14317-41-0[1] |
| Molecular Formula | C |
| Molecular Weight | 199.68 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, Methanol, Ethanol; Insoluble in Hexanes |
| Storage | Hygroscopic; store desiccated at room temperature. |
Core Application I: Metal-Free Synthesis of 2-Aminopyrimidines
The most prominent application of N-(1-phenylethyl)guanidine is its cyclocondensation with 1,3-dicarbonyl compounds (or their synthetic equivalents, such as enaminones) to yield 2-aminopyrimidines. This cascade reaction is entirely transition-metal-free, making it highly attractive for pharmaceutical development where heavy metal contamination is a strict regulatory concern[4].
Mechanistic Pathway
Caption: Mechanistic pathway for the cyclocondensation of N-(1-phenylethyl)guanidine to 2-aminopyrimidines.
Validated Protocol: Synthesis of N-(1-Phenylethyl)-4,6-diphenylpyrimidin-2-amine
Causality in Experimental Design: Potassium carbonate (
Step-by-Step Methodology:
-
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add N-(1-phenylethyl)guanidine HCl (1.0 mmol, 199.7 mg) and 1,3-diphenylpropane-1,3-dione (1.0 mmol, 224.3 mg).
-
Free-Basing: Add anhydrous DMF (5.0 mL) followed by finely powdered
(2.5 mmol, 345.5 mg). -
Cyclocondensation: Attach a reflux condenser and heat the vigorously stirring suspension to 80 °C under a nitrogen atmosphere for 12 hours.
-
Reaction Monitoring (Self-Validation): Monitor via TLC (Hexane/EtOAc 3:1). The highly polar guanidine salt will remain at the baseline, while the product will elute as a distinct, UV-active spot (
). -
Workup: Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (
mL). -
Purification: Wash the combined organic layers with brine (
mL) to remove residual DMF, dry over anhydrous , filter, and concentrate in vacuo. Purify via flash column chromatography.
Core Application II: Synthesis of 2-Aminoimidazoles
Guanidines react efficiently with
Experimental Workflow
Caption: Standard experimental workflow for synthesizing 2-aminoimidazoles from alpha-haloketones.
Validated Protocol: Reaction with -Bromoacetophenone
Causality in Experimental Design: The addition of the
Step-by-Step Methodology:
-
Suspend N-(1-phenylethyl)guanidine HCl (1.0 mmol) and
(2.0 mmol) in anhydrous DMF (5 mL) and stir at room temperature for 30 minutes. -
Cool the mixture to 0 °C using an ice bath.
-
Dissolve
-bromoacetophenone (1.0 mmol) in DMF (2 mL) and add dropwise to the guanidine solution over 10 minutes. -
Remove the ice bath, allow the mixture to reach room temperature, and then heat to 80 °C for 6 hours.
-
Quench with saturated aqueous
(15 mL) and extract with EtOAc ( mL). -
Dry, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).
Quantitative Data & Optimization Summary
The table below summarizes optimized conditions for generating various heterocycles using N-(1-phenylethyl)guanidine HCl as the core building block, demonstrating its broad synthetic utility[3],[4],[6].
| Heterocycle Target | Electrophile Partner | Solvent | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| 2-Aminopyrimidine | 1,3-Diketone | DMF | 80 | 12 | 75 - 85 | |
| 2-Aminopyrimidine | Enaminone | DMF | 60 | 12 | 80 - 90 | |
| 2-Aminoimidazole | DMF | 0 | 6 | 65 - 75 | ||
| Dihydropyrimidine | Aldehyde + | Ethanol | 120 (MW)* | 0.5 | 70 - 85 |
*MW = Microwave Irradiation. Microwave heating drastically reduces reaction times for Biginelli-type multicomponent cyclocondensations[6].
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the synthesized protocols, researchers must validate the successful incorporation of the N-(1-phenylethyl) moiety. This group provides a highly distinct, self-validating analytical signature:
-
^1^H NMR Spectroscopy: The 1-phenylethyl group acts as an internal structural marker. Regardless of the heterocycle formed, the ^1^H NMR spectrum will display a distinct doublet at
1.5 ppm (3H) corresponding to the methyl group, and a quartet at 5.0 - 5.3 ppm (1H) corresponding to the benzylic methine proton. The disappearance of the highly deshielded dicarbonyl or haloketone protons confirms the consumption of the electrophile. -
LC-MS Analysis: The cyclocondensation is a dehydration process. For pyrimidines, the expected mass is calculated as:
.
References
1.[1] Sigma-Aldrich. N-(1-phenylethyl)guanidine hydrochloride | 14317-41-0. Available at: 2.[2] Canadian Science Publishing. Analysis of the central vasomotor effects of (−)-N-(1-phenylethyl)guanidine, a new adrenergic neuron blocking agent. Available at: 3.[3] TÜBİTAK Academic Journals. Application of guanidine and its salts in multicomponent reactions. Available at: 4.[4] SciSpace / RSC Advances. Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. Available at: 5.[6] UniTS / Synthesis. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Available at: 6.[5] DOKUMEN.PUB. Fundamentals of Heterocyclic Chemistry Importance in Nature and in the Synthesis of Pharmaceuticals. Available at:
Sources
Application Note: Accelerated Synthesis of N-(1-Phenylethyl)guanidine Derivatives via Microwave Irradiation
Abstract
This application note provides a comprehensive guide to the microwave-assisted synthesis of N-(1-Phenylethyl)guanidine derivatives, a class of compounds with significant potential in medicinal chemistry and as chiral catalysts.[1] Microwave-assisted organic synthesis (MAOS) offers a green and efficient alternative to conventional heating methods, dramatically reducing reaction times from hours to minutes while often improving yields and product purity.[2][3][4][5] This document outlines the fundamental principles of microwave heating, a detailed step-by-step protocol for the guanylation of 1-phenylethylamine, and methods for the characterization of the resulting products. The information presented is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology for accelerated synthesis.
Introduction: The Significance of Guanidines and Microwave Synthesis
Guanidine and its derivatives are a privileged structural motif found in numerous natural products and biologically active compounds.[1][6] The guanidinium group's ability to form strong, delocalized positive charges allows for potent interactions with biological targets through hydrogen bonding and electrostatic forces.[6] Chiral guanidines, such as those derived from 1-phenylethylamine, are of particular interest as they can serve as powerful and selective catalysts in asymmetric synthesis.[1]
Traditional methods for the synthesis of guanidines can be time-consuming and often require harsh reaction conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, aligning with the principles of green chemistry by reducing energy consumption and waste.[2][3][4][7] Unlike conventional heating which relies on slow heat transfer, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2][8][9] This volumetric heating can accelerate reaction rates by orders of magnitude, often leading to cleaner reactions with fewer byproducts.[4]
The primary mechanisms behind microwave heating are dipolar polarization and ionic conduction.[8][10][11] Polar molecules, like the reactants and solvents in this synthesis, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation creates friction, generating heat efficiently throughout the reaction medium.[8] This application note details a robust protocol for the synthesis of N-(1-Phenylethyl)guanidine derivatives using a commercially available microwave reactor.
Reaction Scheme & Mechanism
The synthesis of N-(1-Phenylethyl)guanidine derivatives can be efficiently achieved through the reaction of 1-phenylethylamine with a guanylating agent, such as cyanamide, under microwave irradiation. The general reaction is depicted below:
Scheme 1: General Synthesis of N-(1-Phenylethyl)guanidine from 1-Phenylethylamine and Cyanamide
The reaction proceeds via the nucleophilic addition of the primary amine (1-phenylethylamine) to the carbon atom of the cyanamide. The acidic proton on the amine adds to the nitrogen of the cyanamide, and the amine nitrogen attacks the electrophilic carbon. This process is significantly accelerated by the rapid and uniform heating provided by microwave irradiation.
Experimental Protocol
This protocol provides a general method for the microwave-assisted synthesis of N-(1-Phenylethyl)guanidine. Researchers should optimize parameters based on their specific substrate and available microwave reactor.
Materials and Reagents
-
(R)-(+)-1-Phenylethylamine or (S)-(-)-1-Phenylethylamine (≥99% purity)
-
Cyanamide (50 wt% solution in water or crystalline)[12]
-
Dioxane or other suitable high-boiling polar solvent (e.g., DMF, NMP)
-
Hydrochloric acid (for salt formation, if desired)
-
Sodium hydroxide (for neutralization)
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Microwave reactor vials (10 mL or 20 mL) with stir bars
-
Dedicated microwave synthesis system
Safety Precaution: Cyanamide is a hazardous reagent and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[12] Microwave reactions should be conducted in sealed vessels designed for this purpose to manage pressure buildup.
Step-by-Step Synthesis Protocol
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1-phenylethylamine (e.g., 1.0 mmol, 121.2 mg).
-
Solvent Addition: Add a suitable polar solvent such as dioxane (3-5 mL). The choice of solvent is crucial as it needs to efficiently absorb microwave energy.[7]
-
Guanylating Agent Addition: Add cyanamide (e.g., 1.2 mmol, 50.4 mg). An excess of the guanylating agent can be used to drive the reaction to completion.
-
Vessel Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters as follows (these are starting points and may require optimization):
-
Temperature: 120-150 °C
-
Time: 10-30 minutes
-
Power: Dynamic power control to maintain the set temperature
-
Stirring: On
-
-
Cooling: After the reaction is complete, the vessel will be cooled to room temperature via forced air cooling by the instrument.
-
Work-up:
-
Open the vial carefully in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization. Alternatively, for isolation as the hydrochloride salt, dissolve the crude product in a minimal amount of ethanol and add a solution of HCl in ethanol. The salt will precipitate and can be collected by filtration.
-
Workflow Diagram
The following diagram illustrates the key steps in the microwave-assisted synthesis workflow.
Caption: Workflow for Microwave-Assisted Guanidine Synthesis.
Results and Discussion
Microwave-assisted synthesis consistently demonstrates significant advantages over conventional heating methods for the preparation of N-(1-Phenylethyl)guanidine derivatives.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | 10 - 30 minutes | 6 - 24 hours[12] |
| Typical Yield | 75 - 95% | 40 - 70% |
| Temperature | 120 - 150 °C | Reflux (solvent dependent) |
| Purity (crude) | Generally higher | Often requires extensive purification |
| Energy Consumption | Lower[2][3] | Higher |
The rapid and uniform heating provided by microwaves minimizes the formation of byproducts that can occur with prolonged heating in conventional methods. This often results in a cleaner crude product, simplifying the purification process.
Characterization of Products
The synthesized N-(1-Phenylethyl)guanidine derivatives should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final product. The spectra should be consistent with the expected N-(1-Phenylethyl)guanidine structure.
-
Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Electrospray Ionization (ESI-MS) can be used to confirm the molecular weight of the synthesized compound.[13][14]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H and C=N bonds characteristic of the guanidine moiety.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction can provide unambiguous structural confirmation.[15]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Insufficient reaction time or temperature. | Increase the reaction time or temperature in small increments. Ensure the chosen solvent is polar enough for efficient microwave absorption. |
| Decomposition of starting material or product. | Lower the reaction temperature. | |
| Incomplete Reaction | Inefficient stirring. | Ensure the stir bar is functioning correctly throughout the reaction. |
| Stoichiometry of reagents. | Increase the molar ratio of the guanylating agent. | |
| Formation of Byproducts | Temperature is too high. | Reduce the reaction temperature. |
| Presence of impurities in starting materials. | Use high-purity reagents and solvents. |
Conclusion
Microwave-assisted synthesis is a highly effective and efficient method for the preparation of N-(1-Phenylethyl)guanidine derivatives. This technology offers significant reductions in reaction time and often leads to improved yields and product purity compared to conventional heating methods.[4][5] The protocols and information provided in this application note serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the rapid generation of these important molecules. The adoption of MAOS aligns with the principles of green chemistry, making it a sustainable choice for modern chemical synthesis.[2][4]
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Synthesis and Characterization of Chiral Guanidines und Guanidinium Salts Derived from 1-Phenylethylamine. Z. Naturforsch.
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate.
- specific effects of microwave - Solid supported reaction.
- Synthesis of Guanidine Compounds by the Cyanamide Con- densation Method I. Preparation of Ethylenediguanidine and Tetramethylene.
- Guanidine synthesis by guanylation. Organic Chemistry Portal.
- Product Class 13: Guanidine Derivatives. Thieme Chemistry.
- Synthesis of Guanidine Compounds by the Cyanamide Condensation Method I. Preparation of Ethylenediguanidine and Tetramethylenediguanidine. (Studies on some derivatives of calcium cyanamide. XI). Bulletin of the Chemical Society of Japan.
- Synthesis of Five-Membered Cyclic Guanidines via Cascade [3 + 2] Cycloaddition of α-Haloamides with Organo-cyanamides. The Journal of Organic Chemistry.
- Microwave-assisted synthesis of highly functionalized guanidines on soluble polymer support. Tetrahedron Letters.
- Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research.
- Synthesis and Antiinflammatory Properties of N-Substituted Guanidines. Asian Journal of Chemistry.
- Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. PMC.
- microwave assisted synthesis, a green protocol for development of new and advanced drug delivery system.
- Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Publishing.
- X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. MDPI.
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian Journal of Research in Chemistry.
- Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). ResearchGate.
- Microwave-assisted synthesis. Anton Paar Wiki.
- Method for quantitative determination of guanidine derivatives. Google Patents.
- N′′-Trisubstituted guanidine derivatives as DNA-intercalators: synthesis, crystal structures and biophysical investigations. New Journal of Chemistry.
- Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.
- A Review on: A significance of microwave assist technique in green chemistry. ResearchGate.
- MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. Revue Roumaine de Chimie.
- A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
- A brief review: Microwave assisted organic reaction. Scholars Research Library.
Sources
- 1. znaturforsch.com [znaturforsch.com]
- 2. mdpi.com [mdpi.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. granthaalayahpublication.org [granthaalayahpublication.org]
- 6. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. rjpdft.com [rjpdft.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. d-nb.info [d-nb.info]
- 14. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State [mdpi.com]
Application Note: N-(1-Phenylethyl)guanidine as a Pharmacological Tool in Adrenergic Receptor Research
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Discipline: Neuropharmacology, Autonomic Physiology, and Assay Development
Introduction & Scientific Context
In adrenergic receptor research, accurately characterizing postsynaptic receptor kinetics (e.g.,
N-(1-Phenylethyl)guanidine (N-PEG) is a specialized guanidine derivative utilized as a potent adrenergic neuron-blocking agent. Structurally and mechanistically related to the classical antihypertensive drug guanethidine, N-PEG allows researchers to induce a localized, acute chemical sympathectomy in ex vivo and in vitro models. This preserves native postsynaptic receptor density, avoiding the receptor supersensitivity artifacts commonly caused by surgical denervation.
Mechanistic Pathway: The Causality of Adrenergic Blockade
N-PEG does not directly antagonize adrenergic receptors. Instead, its efficacy is entirely dependent on hijacking the presynaptic machinery of sympathetic neurons. Understanding this causality is critical for proper assay design:
-
Uptake-1 (NET) Dependence: N-PEG acts as a false substrate for the Norepinephrine Transporter (NET). It actively accumulates in the presynaptic cytosol.
-
VMAT Sequestration: Once internalized, N-PEG is transported into synaptic vesicles via the Vesicular Monoamine Transporter (VMAT).
-
Catecholamine Depletion: Inside the vesicle, N-PEG displaces endogenous NE. This initially causes a transient sympathomimetic effect (a brief spike in NE release), followed by profound neurotransmitter depletion.
-
Exocytotic Blockade: The vesicular accumulation of N-PEG stabilizes the vesicle membrane, preventing exocytotic fusion during an action potential. This blockade can be specifically antagonized and reversed by dexamphetamine, which promotes the efflux of the guanidine derivative[1].
Presynaptic mechanism of N-(1-Phenylethyl)guanidine inducing adrenergic transmission blockade.
Experimental Protocols: Self-Validating Systems
As an Application Scientist, I strongly advise building internal validation controls into your workflows. The following protocols demonstrate how to utilize N-PEG while ensuring data trustworthiness.
Protocol A: Ex Vivo Organ Bath Assay (Chemical Sympathectomy)
This protocol uses an isolated rat vas deferens to study postsynaptic
Causality in Experimental Design:
-
Why include Ascorbic Acid? Catecholamines auto-oxidize rapidly in oxygenated physiological buffers. Ascorbic acid acts as an antioxidant, ensuring that any displaced NE remains stable long enough to be washed out.
-
Self-Validation Step: The application of electrical field stimulation (EFS) before and after N-PEG administration confirms the precise onset and efficacy of the presynaptic blockade.
Step-by-Step Methodology:
-
Tissue Preparation: Isolate the rat vas deferens and suspend it in a 10 mL organ bath containing Krebs-Henseleit solution (pH 7.4), continuously aerated with 95%
/ 5% at 37°C. Add 10 µM ascorbic acid to the buffer. -
Baseline Validation (Positive Control): Apply Electrical Field Stimulation (EFS; 0.1 Hz, 1 ms duration, supramaximal voltage). Record the baseline twitch contractions, which are mediated by endogenous action-potential-driven NE release.
-
N-PEG Incubation: Introduce N-PEG hydrochloride to the bath at a final concentration of 10 µM.
-
Observation of Transient Sympathomimesis: Monitor the tissue for 15–20 minutes. You will observe a transient increase in basal tone as N-PEG displaces vesicular NE into the synaptic cleft.
-
Confirmation of Blockade: Wash the tissue 3 times with fresh Krebs buffer to remove displaced NE. Re-apply EFS. A reduction of twitch amplitude by >90% confirms successful presynaptic adrenergic blockade.
-
Postsynaptic Assay: Introduce your exogenous adrenergic agonist of interest (e.g., phenylephrine) to generate a cumulative concentration-response curve. The tissue response is now purely postsynaptic.
-
Reversibility (Negative Control): To prove the blockade is N-PEG-specific and not due to tissue necrosis, introduce 1 µM dexamphetamine. Dexamphetamine will reverse the guanidine-induced blockade and restore EFS-induced twitches[1].
Protocol B: In Vitro NET Competitive Uptake Assay
This workflow evaluates the affinity of N-PEG for the human Norepinephrine Transporter (hNET) using a fluorescent substrate analog (e.g., ASP+).
High-throughput workflow for evaluating N-PEG competitive inhibition of hNET.
Step-by-Step Methodology:
-
Cell Preparation: Seed HEK293 cells stably expressing hNET into a black, clear-bottom 96-well plate at
cells/well. Incubate overnight. -
Buffer Exchange: Aspirate media and wash cells twice with 100 µL of HEPES-buffered saline (HBS) containing 1.2 mM
and 1.2 mM . (Causality: Divalent cations are essential for maintaining transporter conformation and preventing cell detachment during wash steps). -
Compound Incubation: Add N-PEG in a half-log dilution series (100 µM down to 0.1 nM). In parallel wells, add 1 µM Desipramine as a positive control for complete NET inhibition. Incubate for 15 minutes at 37°C.
-
Substrate Addition: Add 4-(4-(dimethylamino)styryl)-N-methylpyridinium (ASP+), a fluorescent NET substrate, to a final concentration of 1 µM. Incubate for 30 minutes.
-
Detection: Wash the plate twice with ice-cold HBS to halt active transport. Read fluorescence at Ex/Em = 475/605 nm.
Comparative Pharmacological Profile
To contextualize N-PEG within the broader landscape of adrenergic research, the following table summarizes its properties against other classical presynaptic modulators. Note that while N-PEG is highly effective peripherally, it is known to act as a convulsant if administered directly into the central nervous system[2].
| Compound | Primary Target | Mechanism of Adrenergic Blockade | Reversibility by Amphetamine | Central Nervous System (CNS) Effects |
| N-(1-Phenylethyl)guanidine | NET / VMAT | Vesicular NE displacement; Exocytotic block | Yes[1] | Convulsant at high doses[2] |
| Guanethidine | NET / VMAT | Vesicular NE displacement; Exocytotic block | Yes[1] | Minimal (Poor BBB penetration) |
| Bretylium | Presynaptic Membrane | Inhibits action potential-mediated NE release | No | Minimal |
| Reserpine | VMAT | Irreversible VMAT blockade; NE depletion | No | Severe (Depression, Sedation) |
References
- Title:The relation between the adrenergic neurone-blocking and noradrenaline-depleting actions of some guanidine derivatives (Fielden & Dodd, 1974 / Archive)
- Title:A role for guanidino compounds in the brain (Mori & Hiramatsu, 2003)
Sources
Application Note: Protocols for In Vitro Screening of N-(1-Phenylethyl)guanidine hydrochloride
Abstract
This guide provides a comprehensive, multi-tiered framework for the in vitro screening of N-(1-Phenylethyl)guanidine hydrochloride. Guanidine-containing compounds represent a versatile chemical scaffold known to interact with a wide array of biological targets. To effectively profile the bioactivity of N-(1-Phenylethyl)guanidine hydrochloride, a systematic approach is essential, beginning with broad assessments of cytotoxicity to establish a viable concentration range, followed by a panel of specific, mechanism-focused functional assays. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies grounded in established scientific principles. We explain the causality behind experimental choices, integrate self-validating systems through rigorous controls, and provide a pathway for interpreting the integrated data to build a comprehensive biological activity profile for the compound.
Introduction: The Rationale for a Multi-Assay Screening Approach
The guanidinium group, characterized by its resonance-stabilized positive charge, is a privileged structure in medicinal chemistry, found in natural products and synthetic drugs with diverse pharmacological activities.[1] Compounds containing this moiety are known to interact with targets ranging from ion channels and receptors to metabolic enzymes. N-(1-Phenylethyl)guanidine hydrochloride, as a member of this class, presents a compelling candidate for screening; however, its specific biological targets are not extensively characterized.
A naive screening approach using a single assay risks misinterpretation. For instance, an apparent inhibition in a cell-based functional assay could be an artifact of overt cytotoxicity. Therefore, a logical, tiered screening cascade is the most robust strategy. This guide proposes a workflow that first defines the therapeutic window by assessing general cell health and then uses this information to probe for specific mechanistic activities, including potential neuromodulatory and metabolic effects, which are common for this class of compounds.[2][3]
This multi-assay approach enables the construction of a detailed "bioactivity signature," providing a more complete and reliable understanding of the compound's pharmacological potential.
Screening Cascade Overview
The proposed workflow is designed to efficiently funnel the investigation from general effects to specific mechanisms.
Figure 1: Proposed in vitro screening cascade for N-(1-Phenylethyl)guanidine hydrochloride.
Compound Handling and Preparation
Scientific integrity begins with accurate and consistent sample preparation. N-(1-Phenylethyl)guanidine hydrochloride is a salt, which generally confers good solubility in aqueous solutions.[4]
Protocol 1: Stock Solution Preparation
-
Weighing: Using a calibrated analytical balance, accurately weigh out 10 mg of N-(1-Phenylethyl)guanidine hydrochloride powder.
-
Solubilization: Dissolve the compound in high-purity dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing.
-
Rationale: DMSO is a standard solvent for compound libraries, compatible with most in vitro assays at low final concentrations (<0.5%).
-
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in polypropylene tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw a single aliquot and prepare a series of working solutions by serial dilution in the appropriate assay buffer or cell culture medium.
-
Critical Step: Ensure the final concentration of DMSO is consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts.
-
Tier 1: Cell Viability and Cytotoxicity Assessment
Objective: To determine the concentration at which N-(1-Phenylethyl)guanidine hydrochloride exhibits cytotoxic effects. This is crucial for distinguishing true bioactivity from toxicity in subsequent functional assays.[5][6]
Principle: We will use an ATP-based luminescent assay. The amount of ATP in a cell population is directly proportional to the number of metabolically active, viable cells.[7] A decrease in ATP signifies cell death or metabolic compromise.
Protocol 2: ATP-Based Luminescent Cell Viability Assay
| Parameter | Recommendation |
| Cell Line | HEK293 (human embryonic kidney) or SH-SY5Y (human neuroblastoma) |
| Plate Format | 96-well or 384-well, white, clear-bottom plates |
| Seeding Density | 5,000 - 10,000 cells/well (optimize for logarithmic growth phase) |
| Compound Conc. | 10-point, 3-fold serial dilution (e.g., 100 µM down to 5 nM) |
| Incubation Time | 24, 48, or 72 hours |
| Positive Control | Doxorubicin (10 µM) or Staurosporine (1 µM) |
| Negative Control | Vehicle (e.g., 0.1% DMSO in media) |
| Instrumentation | Luminometer |
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in the appropriate plate format and volume and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of N-(1-Phenylethyl)guanidine hydrochloride in culture medium. Remove the old medium from the cells and add the compound-containing medium. Also, add medium with vehicle and the positive control to their respective wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 48 hours).
-
Assay Reagent Preparation: Equilibrate the luminescent ATP assay reagent (e.g., CellTiter-Glo® 2.0, Promega) to room temperature.[8]
-
Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add the assay reagent to each well in a volume equal to the culture medium volume.
-
Lysis and Stabilization: Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-based luminometer.
Data Analysis: Normalize the data by setting the vehicle control as 100% viability and the background (no cells) as 0%. Plot the normalized viability (%) against the log of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration that reduces cell viability by 50%.
Tier 2: Mechanistic & Functional Screening
Based on the IC₅₀ value from the cytotoxicity assay, select a range of non-toxic concentrations for these more specific assays.
A. Neuromodulatory Activity: NMDA Receptor Antagonism
Objective: To determine if the compound modulates the function of N-methyl-D-aspartate (NMDA) receptors, a key target for many guanidine-based compounds.[9][][11]
Principle: This assay measures intracellular calcium ([Ca²⁺]i) flux using a fluorescent indicator dye.[12] NMDA receptors are ligand-gated ion channels that are permeable to Ca²⁺. Upon activation by glutamate and a co-agonist (glycine or D-serine), they open, allowing Ca²⁺ to flow into the cell, which is detected as an increase in fluorescence. An antagonist will block this influx.[13][14]
Figure 2: Principle of the NMDA Receptor Calcium Flux Assay.
Protocol 3: Fluorescence-Based Calcium Flux Assay
| Parameter | Recommendation |
| Cell Line | HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A) |
| Plate Format | 96-well or 384-well, black, clear-bottom plates |
| Calcium Indicator | Fluo-8® AM or Fura-2 AM[15] |
| Compound Conc. | 8-point, 3-fold serial dilution (non-toxic range) |
| Positive Control | MK-801 (10 µM) or AP5 (50 µM) |
| Negative Control | Vehicle (0.1% DMSO in assay buffer) |
| Instrumentation | Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation) |
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Prepare a loading solution containing a fluorescent calcium indicator (e.g., Fluo-8 AM) in a physiological saline buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Remove culture medium and add the dye-loading solution.
-
Incubation: Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.
-
Compound Pre-incubation: Add serial dilutions of N-(1-Phenylethyl)guanidine hydrochloride and controls to the appropriate wells. Incubate for 15-30 minutes.
-
Data Acquisition: Place the plate in the fluorescence plate reader. Set the instrument to measure fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-8) over time.
-
Agonist Stimulation: After establishing a stable baseline fluorescence reading for ~20 seconds, use the instrument's liquid handler to add a pre-determined concentration of agonist solution (e.g., 100 µM glutamate + 10 µM glycine) to all wells simultaneously.
-
Post-Stimulation Read: Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.
Data Analysis: Calculate the response as the peak fluorescence intensity minus the baseline fluorescence. Normalize the data to the response of the vehicle control (0% inhibition) and the positive control antagonist (100% inhibition). Plot the percent inhibition against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀.
B. Mitochondrial Function: Oxygen Consumption Rate (OCR)
Objective: To assess if the compound affects mitochondrial respiration. Some guanidine derivatives, like metformin, are known inhibitors of mitochondrial complex I.[3]
Principle: High-resolution respirometry measures the rate at which cells consume oxygen in real-time.[16] By sequentially injecting substrates and inhibitors of the electron transport chain (ETC), one can dissect which part of mitochondrial respiration is affected.[17][18]
Protocol 4: Mitochondrial Stress Test
| Parameter | Recommendation |
| Cell Line | C2C12 (myoblasts) or HepG2 (hepatocytes) - cells with high metabolic activity |
| Plate Format | Specialized Seahorse XF Cell Culture Microplates |
| Compound Treatment | Acute (injected during assay) or Chronic (pre-incubated for 24h) |
| Sequential Injections | 1. Oligomycin (ATP synthase inhibitor) 2. FCCP (uncoupling agent) 3. Rotenone/Antimycin A (Complex I/III inhibitors) |
| Positive Control | Rotenone (1 µM) |
| Negative Control | Vehicle (0.1% DMSO) |
| Instrumentation | Seahorse XF Analyzer (Agilent) or Oroboros O2k[19] |
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in the Seahorse XF plate and allow them to form a monolayer.
-
Compound Pre-treatment (for chronic exposure): The day before the assay, treat cells with various concentrations of N-(1-Phenylethyl)guanidine hydrochloride for a specified period (e.g., 24 hours).
-
Assay Preparation: On the day of the assay, remove the culture medium and replace it with pre-warmed, unbuffered Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine). Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Instrument Setup: Hydrate the sensor cartridge and load the injection ports with the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) and the test compound for acute treatment. Calibrate the instrument.
-
Assay Execution: Place the cell plate into the analyzer. The instrument will measure baseline Oxygen Consumption Rate (OCR), then sequentially inject the compounds and measure the corresponding changes in OCR.
-
Injection 1 (Test Compound - Acute): Reveals immediate effects on basal respiration.
-
Injection 2 (Oligomycin): Blocks ATP production, revealing OCR linked to proton leak.
-
Injection 3 (FCCP): Collapses the proton gradient, forcing the ETC to work at its maximum rate. This reveals the maximal respiratory capacity.
-
Injection 4 (Rotenone & Antimycin A): Shuts down all mitochondrial respiration, revealing non-mitochondrial oxygen consumption.
-
Data Analysis: The instrument software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between vehicle-treated and compound-treated cells to determine the nature of the mitochondrial effect.
C. Oxidative Stress: Reactive Oxygen Species (ROS) Production
Objective: To determine if compound treatment leads to an increase in cellular ROS, which can be a consequence of mitochondrial dysfunction or other cellular stresses.[20]
Principle: This assay uses a cell-permeable probe that becomes fluorescent upon oxidation by reactive oxygen species.[21] Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common probe for total ROS.[22][23]
Protocol 5: Cellular ROS Detection Assay
| Parameter | Recommendation |
| Cell Line | Any cell line used in the previous assays (e.g., SH-SY5Y, HepG2) |
| Plate Format | 96-well, black, clear-bottom plates |
| ROS Probe | DCFH-DA (general ROS) or MitoSOX™ Red (mitochondrial superoxide) |
| Compound Conc. | 8-point, 3-fold serial dilution (sub-toxic range) |
| Positive Control | Antimycin A (10 µM) or H₂O₂ (100 µM) |
| Negative Control | Vehicle (0.1% DMSO) |
| Instrumentation | Fluorescence plate reader or fluorescence microscope |
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in black-walled, clear-bottom plates and culture overnight.
-
Compound Treatment: Treat cells with the test compound and controls for a relevant duration (e.g., 1 to 24 hours).
-
Probe Loading: Remove the treatment medium. Wash cells gently with warm PBS. Add the ROS detection probe (e.g., 10 µM DCFH-DA) diluted in PBS.
-
Incubation: Incubate for 30-45 minutes at 37°C, protected from light.
-
Data Acquisition: Wash the cells again with PBS to remove excess probe. Add fresh PBS or assay buffer to the wells. Measure fluorescence using a plate reader (e.g., Ex/Em = 485/535 nm for DCF).
Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence intensity of treated wells to the vehicle control. An increase in fluorescence indicates an increase in ROS production.
Data Interpretation and Bioactivity Profiling
The power of this screening cascade lies in the integration of its data points.
-
Scenario 1: No Effect. If N-(1-Phenylethyl)guanidine hydrochloride shows no cytotoxicity and no activity in any of the functional assays, it is likely inactive against these targets under the tested conditions.
-
Scenario 2: Selective NMDA Antagonism. If the compound shows an IC₅₀ in the calcium flux assay at concentrations well below its cytotoxic IC₅₀, and has no effect on mitochondrial function or ROS production, this points to a specific neuromodulatory activity.
-
Scenario 3: Mitochondrial Liability. If the compound reduces basal and maximal respiration at sub-toxic concentrations, this suggests it is a mitochondrial inhibitor. This effect may be accompanied by an increase in ROS production, indicating cellular stress.
-
Scenario 4: Complex Profile. The compound might exhibit multiple activities. For example, a weak mitochondrial effect and a potent NMDA receptor antagonism. This complex profile is valuable information for lead optimization, where chemists can work to separate desired activities from off-target effects.
Ultimately, by combining these results, researchers can build a robust, data-driven profile of N-(1-Phenylethyl)guanidine hydrochloride, guiding future experiments and providing a solid foundation for further drug development efforts.
References
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
-
Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]
-
Drug Discovery News. (2025, April 14). Lighting the path to smarter cell viability assays. Retrieved from [Link]
-
MDPI. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
-
Nature. (n.d.). Fluorescent sensors for imaging of interstitial calcium. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Retrieved from [Link]
-
BMG LABTECH. (2020, July 3). Calcium assays: at the centre of biology. Retrieved from [Link]
-
Merck Millipore. (n.d.). Live Cell Calcium Indicators. Retrieved from [Link]
-
STAR Protocols. (2025, August 1). Protocol for measuring mitochondrial respiratory capacity from buccal cell swabs. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Mitochondrial Metabolic Function Assessed In Vivo and In Vitro. Retrieved from [Link]
-
Elabscience. (2025, December 18). Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress. Retrieved from [Link]
-
Springer Protocols. (2018). Assessing Mitochondrial Function in In Vitro and Ex Vivo Models of Huntington's Disease. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Functional Assessment of Isolated Mitochondria In Vitro. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). In Vitro Evaluation of Guanidine Analogs as Sigma Receptor Ligands for Potential Anti-Stroke Therapeutics. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). In Vitro ROS/RNS Assay. Retrieved from [Link]
-
MDPI. (2024, June 29). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Retrieved from [Link]
-
MDPI. (2024, May 15). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2024, April 14). Molecular modelling studies and in vitro enzymatic assays identified A 4-(nitrobenzyl)guanidine derivative as inhibitor of SARS-CoV-2 Mpro. Retrieved from [Link]
-
ResearchGate. (n.d.). of competitive NMDA receptor antagonists Fluorescence response from a.... Retrieved from [Link]
-
Science.gov. (n.d.). guanidine hydrochloride solutions: Topics by Science.gov. Retrieved from [Link]
-
Stanford University. (2006, April 3). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Studies on the antagonism between the optical isomers of N-(1-phenylethyl)guanidine. Retrieved from [Link]
- Google Patents. (n.d.). WO2015160220A1 - Guanidine compounds and use thereof.
-
Carl ROTH. (n.d.). Guanidine hydrochloride, 100 g - Protein purification. Retrieved from [Link]
-
PharmaCompass.com. (2019, October 8). Guanidine hydrochloride. Retrieved from [Link]
-
Open Targets Platform. (n.d.). GUANIDINE HYDROCHLORIDE profile page. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2015160220A1 - Guanidine compounds and use thereof - Google Patents [patents.google.com]
- 4. pnnl.gov [pnnl.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Lighting the path to smarter cell viability assays | Drug Discovery News [drugdiscoverynews.com]
- 8. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
- 9. Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifechemicals.com [lifechemicals.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Calcium Indicators | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]
- 16. Mitochondrial Metabolic Function Assessed In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cell.com [cell.com]
- 20. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress [elabscience.com]
- 23. In Vitro ROS/RNS Assay [cellbiolabs.com]
Scale-up Synthesis of N-(1-Phenylethyl)guanidine Hydrochloride: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the scale-up synthesis of N-(1-Phenylethyl)guanidine hydrochloride, a compound of interest for pharmaceutical research and development. It delves into the selection of an optimal synthetic strategy, focusing on safety, efficiency, and scalability. A detailed, step-by-step protocol for a robust guanylation reaction is presented, along with in-depth explanations of the rationale behind key experimental parameters. This guide is intended for researchers, chemists, and process development professionals seeking to produce multi-gram to kilogram quantities of this target compound.
Introduction and Strategic Overview
The guanidine functional group is a prevalent motif in numerous biologically active natural products and pharmaceutical agents.[1] Its strong basicity (pKa ≈ 12.5) allows for significant interactions with biological targets such as DNA.[1] N-(1-Phenylethyl)guanidine hydrochloride, in particular, serves as a valuable building block and a target molecule in various drug discovery programs. The development of a scalable, reliable, and cost-effective synthesis is therefore of paramount importance.
Several classical methods exist for the synthesis of guanidines, including the use of guanylating agents like cyanamides, S-alkylisothioureas, and carbodiimides.[2][3] For large-scale production, the ideal synthetic route should prioritize:
-
Readily available and cost-effective starting materials.
-
High-yielding and clean reaction steps to minimize purification challenges.
-
Avoidance of hazardous reagents and byproducts where possible.
-
Straightforward isolation and purification of the final product.
This guide focuses on a widely applicable and scalable method: the guanylation of 1-phenylethylamine using a protected guanylating reagent, followed by deprotection. This approach offers excellent control over the reaction and generally provides high yields of the desired product. Specifically, we will detail a procedure utilizing a protected S-methylisothiourea derivative, which is a common and effective choice for this transformation.[3]
Comparative Analysis of Synthetic Routes
To establish the most suitable method for scale-up, a comparative analysis of common guanylation strategies is essential.
| Synthetic Route | Advantages | Disadvantages | Scalability |
| From Cyanamide | Atom economical. | Can require harsh conditions (high temperature or strong acids).[4][5] | Moderate; requires careful control of reaction parameters. |
| From Thiourea Derivatives | Well-established, versatile. | Can produce malodorous byproducts (e.g., methyl mercaptan).[1] Use of heavy metal salts (e.g., HgCl₂) is often required.[3] | Good; though byproduct management is a concern. |
| From Carbodiimides | Often an intermediate in other methods. | Can be prone to side reactions.[3] | Moderate; depends on the stability and reactivity of the specific carbodiimide. |
| Using Protected Guanylating Reagents | High selectivity and yields. Milder reaction conditions. Avoids many of the issues of other methods.[1][2] | Additional protection/deprotection steps are required. Reagents can be more expensive. | Excellent; offers superior control and reproducibility on a larger scale. |
Based on this analysis, the use of a protected guanylating reagent, specifically a di-Boc-protected S-methylisothiourea, is recommended for scale-up due to its high efficiency and process control.
Recommended Scale-up Synthesis Protocol
This section details a two-step process for the synthesis of N-(1-Phenylethyl)guanidine hydrochloride, starting from 1-phenylethylamine. The first step involves the guanylation reaction to form the protected guanidine derivative, followed by a deprotection step to yield the final hydrochloride salt.
Reaction Scheme
Experimental Workflow
The overall workflow for the synthesis is depicted in the following diagram:
Caption: Workflow for the two-step synthesis of N-(1-Phenylethyl)guanidine hydrochloride.
Detailed Protocol
Materials and Reagents:
-
(R/S)-1-Phenylethylamine
-
N,N'-Di-Boc-S-methylisothiourea
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated and in a solution (e.g., 4M in dioxane)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
Step 1: Synthesis of N,N'-Di-Boc-N''-(1-phenylethyl)guanidine
-
Reactor Setup: To a clean, dry, multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add (R/S)-1-phenylethylamine (1.0 eq).
-
Solvent Addition: Add dichloromethane (DCM) to the flask to dissolve the amine. The typical concentration is 0.5 M.
-
Base Addition: Add triethylamine (1.1 eq) to the reaction mixture. This acts as a base to neutralize the thiophenol byproduct.
-
Reagent Addition: In a separate container, dissolve N,N'-Di-Boc-S-methylisothiourea (1.05 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected guanidine.
-
-
Purification (if necessary): The crude product is often of sufficient purity for the next step. If further purification is required, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be performed.
Step 2: Synthesis of N-(1-Phenylethyl)guanidine hydrochloride
-
Dissolution: Dissolve the crude or purified N,N'-Di-Boc-N''-(1-phenylethyl)guanidine from Step 1 in a suitable solvent such as methanol or ethyl acetate.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) with vigorous stirring. An excess of HCl (typically 3-5 equivalents) is used to ensure complete deprotection and salt formation.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for 1-2 hours to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold ethyl acetate or diethyl ether to remove any residual impurities.
-
Drying: Dry the product under vacuum to a constant weight.
Process Optimization and Safety Considerations
-
Solvent Selection: While DCM is a common choice for the guanylation step, for larger scale operations, alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) or toluene could be considered for their higher boiling points and potentially better safety profiles.
-
Temperature Control: The guanylation reaction is typically run at room temperature, but gentle heating (e.g., to 40 °C) can accelerate the reaction rate. This should be optimized based on impurity profiling. The deprotection step is exothermic and requires careful cooling to control the reaction.
-
Reagent Stoichiometry: A slight excess of the guanylating reagent is used to ensure complete consumption of the starting amine. The amount of triethylamine should be sufficient to neutralize the byproduct.
-
Safety:
-
All operations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Hydrochloric acid is corrosive and should be handled with care.
-
The deprotection step releases isobutylene and carbon dioxide gas; ensure adequate ventilation.[6]
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Guanylation Step | Incomplete reaction. | Increase reaction time or gently heat the reaction mixture. Ensure the quality of the guanylating reagent. |
| Side reactions. | Ensure anhydrous conditions. Check the purity of the starting materials. | |
| Incomplete Deprotection | Insufficient acid. | Increase the equivalents of HCl used. |
| Short reaction time. | Allow the reaction to stir for a longer period at room temperature after the initial addition of acid. | |
| Product is an Oil or Gummy Solid | Impurities present. | Purify the protected intermediate before deprotection. Triturate the crude hydrochloride salt with a suitable solvent (e.g., diethyl ether) to induce crystallization. |
| Difficulty in Filtration | Very fine particles. | Allow the product to crystallize for a longer period. Consider using a different solvent system for crystallization. |
Conclusion
The described two-step protocol provides a reliable and scalable method for the synthesis of N-(1-Phenylethyl)guanidine hydrochloride. By utilizing a protected guanylating reagent, this process offers high yields and good control over the reaction, making it suitable for the production of this important compound on a larger scale. Careful optimization of reaction parameters and adherence to safety protocols are crucial for successful and efficient scale-up.
References
- Australian Journal of Chemistry. (2014). Copper(i) Iodide-Catalyzed Synthesis of N,N′-Disubstituted Guanidines from N-Substituted Cyanamides. ConnectSci.
- ConnectSci. (2014). Copper(i)
- Organic Chemistry Portal.
- (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.
- Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound.
- RSC Publishing. (2014).
- ResearchGate. Classical guanidine synthesis. Guanidine core structure obtained by....
- ORGANIC CHEMISTRY. (2022). Direct synthesis of N2-unprotected five-membered cyclic guanidines by regioselective [3 + 2] annula.
- Practical Synthesis of N-Substituted Cyanamides as N-C-N Building Blocks for Hetero.
- DTIC. (1970).
- PMC. An efficient synthesis of indolo[2,3-b]quinoline guanidine derivatives with their in vitro and in vivo study.
- ACS Publications. (2025).
- (2012).
- Benchchem. Technical Support Center: N,N'-Diphenylguanidine Monohydrochloride Synthesis.
- INEOS OPEN. GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES.
- The Royal Society of Chemistry.
- ChemicalBook. Guanidine hydrochloride synthesis.
- ResearchGate. (n.d.). One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N.
- PMC. (2016).
- PMC. Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins.
- Sigma-Aldrich. Guanidine, 50-01-1, High-Purity, 50950.
- Eureka | Patsnap. (2020). Purification method of pharmaceutical grade guanidine hydrochloride.
- Heyer Lab. Denaturing purification of Insoluble Proteins Buffer A 500 ml 1 L 6 M Guanidine hydrochloride 286.59 g 573.18 g 0.1 M NaH2PO4 6.
- (2025). Guanidine hydrochloride aminomethylation with formaldehyde and simplest amino acids.
Sources
- 1. An efficient synthesis of indolo[2,3-b]quinoline guanidine derivatives with their in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. connectsci.au [connectsci.au]
- 5. connectsci.au [connectsci.au]
- 6. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Crystallization Protocols for N-(1-Phenylethyl)guanidine Hydrochloride
Executive Summary
This application note details the physicochemical properties and optimized crystallization protocols for N-(1-Phenylethyl)guanidine hydrochloride (CAS: N/A for specific salt, Free base related to 1-phenylethylamine derivatives). As a structural hybrid of a chiral benzylamine and a guanidinium core, this compound presents unique purification challenges due to its high polarity and potential for oiling out.
This guide provides two validated workflows:
-
Method A (Anti-Solvent Precipitation): Ideal for high-yield recovery from crude synthesis mixtures.
-
Method B (Cooling Crystallization): Optimized for optical purity enhancement and removal of isomeric impurities.
Physicochemical Profile & Solubility Logic
To design a robust crystallization, one must understand the intermolecular forces at play. The guanidinium moiety provides a planar, delocalized cationic charge capable of strong hydrogen bonding (donor), while the chloride counterion acts as a hydrogen bond acceptor. The 1-phenylethyl group adds a hydrophobic domain, creating an amphiphilic salt.
Table 1: Solubility Profile & Solvent Selection
Data derived from structural analogues and general guanidine salt behaviors [1, 2].
| Solvent Class | Representative Solvent | Solubility (25°C) | Role in Protocol |
| Protic Polar | Methanol, Water | Very High (>500 mg/mL) | Dissolution Solvent (Too soluble for cooling cryst.) |
| Aprotic Polar | Acetonitrile, DMF | High to Moderate | Primary Solvent (Good for cooling methods) |
| Intermediate | Ethanol, Isopropanol | Moderate (Temp. dependent) | Primary Solvent (Ideal for cooling methods) |
| Non-Polar | Diethyl Ether, Hexane | Insoluble (<1 mg/mL) | Anti-Solvent (Forces precipitation) |
| Esters | Ethyl Acetate | Low | Anti-Solvent / Wash |
Protocol A: Anti-Solvent Crystallization (High Yield)
Objective: Rapid isolation of the salt from a crude reaction mixture (e.g., following guanylation of 1-phenylethylamine). Mechanism: The "Drowning Out" effect. The solute is dissolved in a "Good" solvent, and the "Bad" solvent disrupts the solvation shell, forcing the lattice energy to overcome solvation energy.
Materials
-
Crude N-(1-Phenylethyl)guanidine HCl
-
Solvent: Absolute Ethanol (EtOH)
-
Anti-Solvent: Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)
-
Equipment: Jacketed reactor or round-bottom flask, mechanical stirrer, addition funnel.
Step-by-Step Procedure
-
Dissolution:
-
Charge crude solid into the flask.
-
Add Absolute Ethanol (3-5 volumes relative to solid weight).
-
Heat to 40-50°C with mild agitation until fully dissolved.
-
Checkpoint: If insoluble particulates remain (e.g., inorganic salts), filter hot through a 0.45 µm PTFE membrane.
-
-
Nucleation Induction:
-
Cool the solution to 20-25°C .
-
Slowly add Diethyl Ether dropwise via the addition funnel.
-
Critical Process Parameter (CPP): Stop addition at the first sign of permanent turbidity (cloud point). Stir for 15 minutes to allow stable nuclei to form.
-
-
Crystal Growth:
-
Resume adding Diethyl Ether slowly until the ratio of EtOH:Et₂O is approximately 1:3 .
-
Cool the slurry to 0-5°C and hold for 2 hours.
-
-
Isolation:
-
Filter the white crystalline solid under vacuum.
-
Wash the cake with cold Et₂O (2 x 1 volume).
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Protocol B: Ternary Recrystallization (High Purity)
Objective: Removal of specific impurities (e.g., unreacted amine, bis-guanidines) or optical enrichment. Reference Basis: Adapted from Jäger et al. for chiral phenylethylguanidines [3].
Workflow Visualization
The following diagram illustrates the decision logic and process flow for the Ternary System (Acetonitrile/EtOH/Ether).
Caption: Ternary solvent recrystallization workflow emphasizing the critical filtration and seeding steps.
Step-by-Step Procedure
-
Solvent Preparation: Prepare a mixture of Acetonitrile (MeCN) and Ethanol in a 9:1 ratio. The small amount of EtOH aids solubility of the polar salt, while MeCN allows for better selectivity.
-
Saturation: Suspend the solid in the MeCN/EtOH mix at 60°C . Add solvent in small aliquots until dissolution is just achieved (Saturation point).
-
Cooling Ramp:
-
Cool the solution linearly from 60°C to 25°C over 2 hours (0.3°C/min).
-
Note: If oiling out occurs (separation of a liquid second phase), reheat and add 5-10% more Ethanol.
-
-
Precipitation: Once at room temperature, if yield is low, add Diethyl Ether or MTBE as a co-solvent to drive precipitation, but do not exceed a 1:1 ratio with the primary solvent.
-
Harvest: Filter and dry as in Method A.
Troubleshooting & Critical Process Parameters
Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Cause: The crystallization temperature is above the metastable limit, or the solvent system is too polar/non-polar immiscible.
-
Remedy:
-
Increase Polarity: Add more Ethanol to the mixture to bridge the miscibility gap.
-
Seed: Add seed crystals of pure product at the cloud point to provide a surface for growth rather than oil droplet formation.
-
Slower Cooling: Rapid cooling traps impurities and encourages oiling.
-
Issue: Hygroscopicity
-
Cause: Guanidine salts are often hygroscopic.
-
Remedy: Perform all filtration under a nitrogen blanket. Store final crystals in a desiccator.
Analytical Validation
To confirm the success of the crystallization, the following metrics should be met:
-
HPLC Purity: >99.5% area.
-
Chiral HPLC (if applicable): Check Enantiomeric Excess (ee) if starting from chiral amine.
-
Melting Point: The HCl salt should have a sharp melting point. While specific literature values vary by derivative, structurally similar 1-phenylethylguanidines melt in the range of 145–160°C [3]. A range >2°C indicates impurity.
-
XRD (X-Ray Diffraction): Essential to ensure a single polymorph is obtained, especially for pharmaceutical applications.
References
- Solubility of Guanidine Salts.ResearchGate Data Repository. General solubility trends for substituted guanidines in organic solvents.
-
Synthesis and Characterization of Chiral Guanidines derived from 1-Phenylethylamine. Z. Naturforsch. 2012, 67b, 337–346.[1] (Describes specific crystallization of phenylethylguanidine derivatives using Acetonitrile/Ether systems). Available at: [Link]
Sources
Application Note: Precision Handling and Storage of Hygroscopic Guanidine Salts
Introduction: The Invisible Variable
Guanidine salts—specifically Guanidine Hydrochloride (GdnHCl) and Guanidine Thiocyanate (GdnSCN) —are the backbone of protein denaturation, RNA extraction, and inclusion body solubilization. However, their thermodynamic utility as chaotropes is matched by a physical liability: aggressive hygroscopicity .
In drug development and structural biology, the "invisible variable" of absorbed atmospheric water causes two critical failures:
-
Stoichiometric Error: A "6M" solution prepared from wet crystals may actually be 5.4M, altering protein unfolding thermodynamics and invalidating
calculations. -
Safety Hazards: Improper disposal or acidification of degraded thiocyanate salts can release lethal Hydrogen Cyanide (HCN) gas.
This guide provides an autonomous, field-proven framework for managing these salts, moving beyond basic SDS advice to rigorous experimental control.
The Hygroscopic Mechanism & Storage Architecture
The Cycle of Deliquescence
Hygroscopicity in guanidine salts is not merely surface wetting; it is a phase transition driven by Critical Relative Humidity (CRH) . When ambient humidity exceeds the salt's CRH, the crystal lattice collapses, dissolving into a saturated solution (deliquescence).
-
GdnHCl: Absorbs moisture rapidly above ~60% RH.
-
GdnSCN: Extremely deliquescent; can liquefy overnight in humid labs.
-
Guanidine Carbonate: Hardens into an unusable brick upon moisture exposure; reacts exothermically with acids.
Storage Protocol: The "Dry Chain"
Standard reagent cabinets are insufficient. Implement the following "Dry Chain" storage architecture:
| Component | Specification | Rationale |
| Primary Container | HDPE with Teflon-lined screw caps . Avoid snap-caps. | Snap-caps "breathe" under barometric pressure changes, pumping moisture in. |
| Secondary Containment | Vacuum Desiccator or Dry Box with active silica gel. | Creates a micro-environment with RH < 10%, well below the salt's CRH. |
| Desiccant Indicator | Cobalt-free indicator (Orange | Visual confirmation of dry environment integrity. |
| Headspace Management | Flush opened bottles with Argon or Nitrogen before resealing. | Displaces humid lab air from the container headspace. |
Protocol: Gravimetric Preparation of Chaotropic Stocks
The Problem: Weighing solid hygroscopic salts on weighing paper is fundamentally flawed. The salt absorbs water during the weighing process, and static electricity disperses fine powder.
The Solution: Do not weigh to a target mass. Weigh the mass transferred, dissolve, and verify concentration via Refractive Index (RI).
Workflow Diagram: Precision Buffer Preparation
Figure 1: The "Stock-First" workflow eliminates weighing errors caused by moisture absorption during handling.
Step-by-Step Methodology
Equipment: Analytical balance, Refractometer (Abbe or Digital), Volumetric flask.
-
Tare the Vessel: Place a clean, dry beaker on the balance. Tare to 0.0000 g.
-
Direct Transfer: Pour the approximate amount of Guanidine salt directly from the bottle into the beaker. Do not use a spatula or weighing paper.
-
Record Mass (
): Record the exact mass of the salt delivered. -
Dissolution: Add deionized water to approx. 80% of the final volume. Stir until dissolved.
-
Note: The dissolution is endothermic (gets cold). Allow the solution to return to room temperature (25°C) before topping up to volume.
-
-
Quality Control (QC) - Concentration Verification:
-
Measure the Refractive Index (
) of the solution.[1] -
Calculate the precise Molarity (
) using the standard relationship established by Nozaki [1]: -
Constants (
):-
GdnHCl:
(Molar increment) -
GdnSCN:
(Molar increment)
-
-
Note: If the calculated Molarity deviates >5% from expected based on weight, the salt has absorbed significant water. Adjust the stock concentration value in your calculations rather than adding more solid.
-
Safety Directive: The Cyanide Hazard
Guanidine Thiocyanate (GdnSCN) poses a lethal risk if mishandled during waste disposal.
The "Bleach Rule"
NEVER mix Guanidine Thiocyanate with bleach (Sodium Hypochlorite) or strong acids.
-
Mechanism: GdnSCN + Acid/Oxidizer
Hydrolysis of thiocyanate Hydrogen Cyanide (HCN) gas. -
Consequence: Chemical pneumonia, cellular hypoxia, death.
Waste Disposal Decision Matrix
Figure 2: Critical safety logic for decontamination. GdnSCN must never contact bleach.
Safe Decontamination Protocol for GdnSCN Spills:
-
Isolate: Evacuate the immediate area if the spill is large (>500mL).
-
Neutralize: Do not use bleach. Use a detergent solution or 1M NaOH (if compatible with the surface) to clean the area.
-
Disposal: Collect all solids and liquids into a dedicated waste container labeled: "GUANIDINE THIOCYANATE - DO NOT ADD BLEACH / DO NOT ACIDIFY."
Troubleshooting & Recovery
| Issue | Cause | Corrective Action |
| Caking / Hardening | Moisture absorption > CRH. | Do not chip with metal tools (risk of flying shards/sparks). Dissolve the entire block in warm water to create a stock solution, then filter and measure RI to determine concentration. |
| Yellowing of Solution | Oxidation or trace iron contamination. | Discard. Prepare fresh using high-purity (Molecular Biology Grade) water and filtered stocks. |
| Precipitation in Buffer | Temperature drop or high salt incompatibility (e.g., SDS + GdnHCl). | Warm to 37°C. For SDS applications, avoid Potassium salts (K-SDS precipitates); use Sodium salts. |
References
-
Nozaki, Y. (1972). The preparation of guanidine hydrochloride. Methods in Enzymology, 26, 43–50.
-
Thermo Fisher Scientific. (n.d.). Guanidine Thiocyanate Safety Data Sheet. Retrieved October 24, 2025.
-
BioSpectra. (2024).[2] Guanidine Hydrochloride Testing Methods & Analysis.
-
Amherst College. (n.d.).[3] Bleach Incompatibility Chart. Environmental Health & Safety.
-
National Institutes of Health (NIH). (1971). Ultraviolet refractive indices of aqueous solutions of urea and guanidine hydrochloride. Analytical Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(1-Phenylethyl)guanidine Hydrochloride
Welcome to the Technical Support Center for the synthesis of N-(1-Phenylethyl)guanidine hydrochloride. This guide is designed for researchers and drug development professionals who require high-yield, stereochemically pure guanidine derivatives. 1-Phenylethylamine is a privileged chiral inducer and a highly valuable building block in medicinal chemistry [1]. However, its alpha-methyl branch introduces steric hindrance, and the resulting guanidinium salts exhibit surfactant-like properties that severely complicate isolation [2].
This guide provides a self-validating protocol, mechanistic troubleshooting, and quantitative comparisons to help you bypass common synthetic bottlenecks.
Mechanistic Causality & Reagent Selection
To achieve high yields without compromising the stereochemical integrity of the starting amine, the selection of the guanylating agent is critical. While classical methods utilize cyanamide or S-methylisothiourea, these require harsh heating and often fail or produce toxic byproducts when applied to sterically hindered amines.
We strongly recommend 1H-pyrazole-1-carboxamidine hydrochloride (Bernatowicz reagent). This electrophile reacts under mild conditions, utilizing the expulsion of pyrazole—driven by the restoration of its aromaticity—as a powerful thermodynamic sink [3]. Furthermore, it directly yields the desired hydrochloride salt, bypassing the need for acidic deprotection steps required by Boc-protected variants [4].
Caption: Mechanistic pathway of 1-phenylethylamine guanylation via pyrazole displacement.
Quantitative Data: Guanylating Agent Comparison
The table below summarizes the empirical performance of various guanylating agents when reacted with alpha-branched primary amines like 1-phenylethylamine.
| Guanylating Agent | Typical Yield (%) | Reaction Temp | Primary Byproduct | Mechanistic Pros & Cons |
| 1H-Pyrazole-1-carboxamidine HCl | 75–85% | 25–50 °C | Pyrazole | Pro: Direct HCl salt formation; mild. Con: Requires trituration to remove pyrazole [2]. |
| N,N'-di-Boc-1H-pyrazole-1-carboxamidine | 85–95% | 25 °C | Pyrazole | Pro: Organic soluble; easy chromatography. Con: Requires subsequent TFA deprotection [4]. |
| S-Methylisothiourea sulfate | 40–60% | 80–100 °C | Methanethiol (Gas) | Pro: Inexpensive. Con: Toxic, foul-smelling gas evolution; poor yield for hindered amines. |
| Cyanamide + HCl | 30–45% | 100 °C | None | Pro: High atom economy. Con: Harsh conditions; very low reactivity with hindered amines [4]. |
Self-Validating Experimental Protocol
To ensure reproducibility, this protocol integrates built-in analytical checkpoints. Do not proceed to the next step if the validation check fails.
Materials Required:
-
1-Phenylethylamine (1.0 eq, 10 mmol, 1.21 g)
-
1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq, 11 mmol, 1.61 g)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol, 2.1 mL)
-
Anhydrous N,N-Dimethylformamide (DMF) (15 mL)
-
Diethyl ether (Cold, 50 mL)
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 1-phenylethylamine in 15 mL of anhydrous DMF in a flame-dried round-bottom flask under inert atmosphere (N₂). Add DIPEA via syringe.
-
Causality: DMF solubilizes both the organic amine and the highly polar amidine salt. DIPEA acts as a non-nucleophilic proton sink to activate the amidine hydrochloride without competing as a nucleophile.
-
-
Activation: Add 1H-pyrazole-1-carboxamidine hydrochloride portion-wise over 5 minutes to prevent localized thermal spikes.
-
Thermocycling & Reaction: Stir the mixture at 40 °C for 18–24 hours.
-
Validation Check 1 (Monitoring): Spot the reaction on a silica TLC plate. Elute with CH₂Cl₂/MeOH/NH₄OH (80:18:2). Stain with Ninhydrin. The primary amine spot (purple) must be completely consumed.
-
-
Solvent Removal: Transfer the flask to a rotary evaporator. Remove DMF under high vacuum (<10 mbar) at a water bath temperature not exceeding 45 °C to yield a crude, viscous oil.
-
Selective Isolation (Trituration): Add 30 mL of cold diethyl ether to the crude oil and vigorously stir or sonicate for 10 minutes.
-
Causality: The byproduct (pyrazole) and residual DIPEA are highly soluble in ether. The target N-(1-phenylethyl)guanidine hydrochloride is completely insoluble and will precipitate as a white solid. Never use aqueous extraction , as the surfactant-like guanidine will partition into the water layer and form unbreakable emulsions [2].
-
-
Filtration: Filter the precipitate through a sintered glass funnel. Wash the filter cake with an additional 20 mL of cold ether. Dry under vacuum.
-
Validation Check 2 (Characterization): Perform a Sakaguchi test on a small aliquot (should turn red, confirming a monosubstituted guanidine). Confirm purity via ¹H NMR (DMSO-d₆): look for the distinct broad singlet of the guanidinium protons (~7.5 ppm) and the downfield shift of the alpha-CH proton.
-
Caption: Self-validating workflow for the synthesis and isolation of the guanidine hydrochloride salt.
Troubleshooting & FAQs
Q: Why is my yield consistently below 40% despite complete consumption of 1-phenylethylamine? A: The most common point of failure is the workup. Guanidine hydrochlorides are highly polar and exhibit surfactant-like properties [2]. If you attempted a standard aqueous liquid-liquid extraction (e.g., water/ethyl acetate), the majority of your product was lost to the aqueous layer. Solution: Strictly avoid aqueous workups. Evaporate the reaction solvent entirely and isolate the product via trituration with diethyl ether or cold acetone.
Q: I am observing a significant amount of unreacted 1-phenylethylamine on TLC. How can I drive the reaction to completion? A: The alpha-methyl group creates steric bulk, which slows down the nucleophilic attack on the amidine carbon. Solution: Increase the reaction temperature slightly (from RT to 40–50 °C) and extend the reaction time to 24 hours. Ensure you have added sufficient DIPEA (1.2 eq); if the reaction environment is too acidic, the primary amine will be protonated and rendered non-nucleophilic [3].
Q: Does the guanylation reaction cause racemization if I use enantiopure (S)-1-phenylethylamine? A: No. The chiral center in 1-phenylethylamine is located at the alpha carbon. Because the C–N bond is never broken during the nucleophilic attack on the guanylating agent, the stereocenter is preserved [1]. Racemization will only occur if the reaction is subjected to extreme heat (>80 °C) in the presence of strong bases. Using DIPEA at 40 °C is perfectly safe for maintaining stereochemical integrity.
Q: How do I monitor the progress of the guanylation reaction when the product streaks heavily on standard silica TLC? A: Guanidinium salts bind strongly to the acidic silanol groups on standard TLC plates, causing severe streaking. Solution: Use a highly polar, basic eluent system such as Dichloromethane/Methanol/Aqueous Ammonia (80:18:2). Alternatively, use alumina TLC plates. To differentiate the product from the starting material, use the Sakaguchi stain (1-naphthol/hypobromite), which turns red exclusively in the presence of monosubstituted guanidines.
References
-
[1] New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC / National Institutes of Health. Available at: [Link]
-
[2] Simple Generalized Reaction Conditions for the Conversion of Primary Aliphatic Amines to Surfactant-Like Guanidine Salts with 1H-Pyrazole Carboxamidine Hydrochloride. Synthetic Communications / ResearchGate. Available at: [Link]
-
[3] Guanidine Motif in Biologically Active Peptides. ConnectSci / CSIRO Publishing. Available at: [Link]
-
[4] Exploring the synthesis of aminal guanidine-based molecules: synthesis of cernumidine and analogues, and survey of its anti-inflammatory activity. New Journal of Chemistry (RSC Publishing). Available at: [Link]
Sources
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. connectsci.au [connectsci.au]
- 4. Exploring the synthesis of aminal guanidine-based molecules: synthesis of cernumidine and analogues, and survey of its anti-inflammatory activity - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ05406C [pubs.rsc.org]
Troubleshooting solubility issues of N-(1-Phenylethyl)guanidine HCl in biological buffers
Welcome to the technical support guide for N-(1-Phenylethyl)guanidine HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered when working with this compound in biological buffers. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to design robust and successful experiments.
Introduction: Understanding the Molecule
N-(1-Phenylethyl)guanidine HCl is a substituted guanidine derivative. The core of its chemical personality lies in two key features: the highly basic guanidinium group and the hydrophobic phenylethyl moiety.
-
The Guanidinium Group: The guanidine group is one of the strongest organic bases, with a pKa of its protonated form (the guanidinium ion) typically around 13.5.[1] This means that at physiological pH (around 7.4), it is almost exclusively in its positively charged, protonated state. This positive charge is crucial for its interaction with water and is the primary driver of its aqueous solubility. The hydrochloride (HCl) salt form is supplied to leverage this property, enhancing its dissolution in aqueous solutions.[2][3][4]
-
The Phenylethyl Moiety: The phenylethyl group is nonpolar and contributes significant hydrophobicity to the molecule.[5][6][7] This characteristic is the primary source of the solubility challenges you may be facing. It can lead to aggregation in aqueous solutions as the hydrophobic parts of the molecules attempt to minimize their contact with water.[8][9]
The interplay between the charged, water-soluble guanidinium head and the greasy, water-insoluble phenylethyl tail dictates the compound's behavior in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues in a question-and-answer format, moving from simple fixes to more complex challenges.
Q1: My N-(1-Phenylethyl)guanidine HCl isn't dissolving in water or my buffer, even with vortexing. What's the first thing I should do?
A1: Initial Dissolution Protocol & Key Considerations
For compounds with borderline solubility, technique matters. The hydrochloride salt is intended to aid dissolution, but the hydrophobic phenylethyl group can hinder this process.
Step-by-Step Initial Dissolution Protocol:
-
Start with a stock solution in an appropriate solvent. Instead of directly dissolving the compound in your final buffer, first prepare a concentrated stock solution in a water-miscible organic co-solvent like DMSO or ethanol.[][11][12]
-
Add the stock solution to your buffer dropwise while vortexing. This gradual introduction helps to prevent the compound from precipitating out of solution upon contact with the aqueous buffer.
-
Gentle warming can be effective. The solubility of many compounds increases with temperature. Try warming your solution to 37°C.[2][13] However, be mindful of the thermal stability of your other experimental components.
-
Sonication can help break up aggregates. A brief sonication in a water bath can provide the energy needed to disperse small particles and aid dissolution.[2][12][14]
Causality: The hydrophobic phenylethyl groups can cause the molecules to clump together (aggregate) in an aqueous environment. By first dissolving the compound in an organic solvent, you are breaking up these initial aggregates. Adding this pre-dissolved stock to your buffer slowly allows the individual molecules to be better solvated by the water and buffer components.
Q2: I've managed to dissolve the compound, but it precipitates over time or when I add it to my full experimental medium. Why is this happening?
A2: Understanding and Mitigating Delayed Precipitation
This is a classic sign of a metastable solution. The initial dissolution was successful, but the final concentration is above the compound's equilibrium solubility in that specific medium.
Key Factors and Troubleshooting Steps:
-
pH of the Final Solution: The guanidinium group's positive charge is essential for solubility. If the pH of your final solution is too high (alkaline), the guanidinium group can become deprotonated, losing its charge and causing the now neutral, much more hydrophobic molecule to precipitate. Given the high pKa of guanidinium (around 13.5), this is less common at neutral pH but can be a factor in specific high-pH buffer systems.[1]
-
Ionic Strength: The total concentration of ions in your solution can impact the solubility of your compound. For some compounds, increasing ionic strength can decrease solubility, a phenomenon known as "salting out".[15] Conversely, for others, a certain level of ionic strength is necessary to maintain solubility.[16][17]
-
Troubleshooting: If you suspect ionic strength is an issue, try preparing your final solution with slightly different salt concentrations (e.g., varying NaCl concentration) to see if it improves stability.
-
-
Interaction with Buffer Components: Be particularly cautious when using phosphate-based buffers (like PBS). Guanidinium ions are known to interact with phosphate ions, which can potentially lead to the formation of less soluble complexes.[18][19][20]
-
Troubleshooting: If you are using a phosphate buffer and experiencing precipitation, consider switching to a different buffering agent such as HEPES or Tris, which are less likely to have this specific interaction.[20]
-
Experimental Workflow for Diagnosing Precipitation:
Caption: Troubleshooting workflow for delayed precipitation.
Q3: I am using a phosphate buffer and cannot change it. How can I improve the solubility of N-(1-Phenylethyl)guanidine HCl?
A3: Optimizing Formulation in Phosphate Buffers
While switching buffers is ideal if precipitation occurs, sometimes the experimental constraints require the use of phosphate. In these cases, a formulation approach using co-solvents is your best strategy.
Co-Solvent Formulation Protocol:
-
Determine the maximum tolerable co-solvent concentration for your experiment. Common co-solvents like DMSO and ethanol can affect biological systems.[][11] It is crucial to first run a control experiment to determine the highest concentration of your chosen co-solvent that does not interfere with your assay.
-
Prepare a high-concentration stock of N-(1-Phenylethyl)guanidine HCl in 100% co-solvent.
-
Prepare your phosphate buffer at a slightly higher concentration than your final desired concentration. This will account for the dilution from the co-solvent stock.
-
Add the co-solvent stock to the buffer dropwise with constant stirring. This should be done to reach the final desired concentration of both your compound and the co-solvent.
Data Summary: Common Co-solvents
| Co-Solvent | Typical Starting Concentration | Notes |
| DMSO | 0.1 - 1% (v/v) | Can have biological effects at higher concentrations.[11] |
| Ethanol | 0.1 - 5% (v/v) | Can cause protein precipitation at higher concentrations.[11] |
| PEG 400 | 1 - 10% (v/v) | A less common but often effective and well-tolerated option.[] |
Causality: Co-solvents work by reducing the polarity of the aqueous solution, making it a more favorable environment for the hydrophobic phenylethyl group.[][21] This reduces the energetic penalty of dissolving the compound and can overcome the potential for precipitation due to interactions with phosphate.
Q4: Could the grade of my N-(1-Phenylethyl)guanidine HCl be affecting its solubility?
A4: The Importance of Compound Purity
Absolutely. The purity of your compound can significantly impact its solubility.
-
Insoluble Impurities: Lower-grade material may contain insoluble impurities that will not dissolve regardless of the solvent system.
-
Hygroscopic Nature: Guanidine HCl and its derivatives can be hygroscopic, meaning they absorb moisture from the air.[22] This can affect the accuracy of your weighing and the true concentration of your solution.
Best Practices:
-
Use High-Purity Grade: For reproducible results, always use a high-purity, analytical grade of the compound.
-
Proper Storage: Store N-(1-Phenylethyl)guanidine HCl in a desiccator to minimize moisture absorption.
-
Filter Sterilization: If your application requires a sterile solution, use a 0.22 µm filter after dissolution. This will also remove any minor insoluble impurities.
Summary of Key Troubleshooting Principles
Caption: Key troubleshooting pathways for solubility issues.
References
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). World Journal of Pharmaceutical and Life Sciences.
- Ionic Strength Effect → Term - Fashion → Sustainability Directory. (2025, April 8). Fashion Sustainability Directory.
- Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations with computed bond lengths and with p K a values of corresponding anilines and N -benzylamines - RSC Publishing. (2017, August 30). RSC Publishing.
- The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC. (n.d.). PubMed Central.
- 2-phenylguanidine - Solubility of Things. (n.d.). Solubility of Things.
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (2025, August 28). University of Tartu.
- Synthesis and properties of phenyl substituted derivatives of 2-phenyl-1 ,l,3,3-tetramethylguanidine. (n.d.). Canadian Journal of Chemistry.
- pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.). BOC Sciences.
- Effect of salts on the solubility of ionic liquids in water: experimental and electrolyte Perturbed-Chain Statistical Associating Fluid Theory† - PMC. (n.d.). PubMed Central.
- Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies - Benchchem. (n.d.). Benchchem.
- pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022, April 7).
- Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC. (2017, September 20). PubMed Central.
- Effect of isouronium/guanidinium substitution on the efficacy of a series of novel anti-cancer agents - PubMed Central. (n.d.). PubMed Central.
- Noncovalent Binding Between Guanidinium and Anionic Groups: Focus on Biological- and Synthetic-Based Arginine/Guanidinium Interactions with Phosph[on]ate and Sulf[on]ate Residues. | Request PDF - ResearchGate. (2025, August 6).
- Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths - PMC. (n.d.). PubMed Central.
- Exploring Guanidinium Group Involvement in Hordatine Interactions with the G-Quadruplex Motif Within the c-MYC Promoter Region - PMC. (n.d.). PubMed Central.
- Ionic Strength of Soluble Salts Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Study.com.
- Common Ion Effect on Solubility of Ionic Salts | CK-12 Foundation. (2026, January 6).
- (PDF) The Effect of Ionic Strength on the Solubility of an Electrolyte - Academia.edu. (n.d.). Academia.edu.
- EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents. (n.d.).
- 50935 50933 50939 50940 77839 Guanidine hydrochloride (Aminoformamidine hydrochloride, Guanidium chloride, Guanidinium chloride). (n.d.). Sigma-Aldrich.
- 1-(2-Phenylethyl)guanidine | C9H13N3 | CID 294869 - PubChem - NIH. (n.d.). PubChem.
- solubility issues of N-benzyl-N',N''-diphenylguanidine in common solvents - Benchchem. (n.d.). Benchchem.
- Reply to Campos and Muñoz: Why phosphate is a bad buffer for guanidinium chloride titrations - PMC. (2013, April 2). PubMed Central.
- Methyl, ethyl, propyl, butyl: futile but not for water, as the correlation of structure and thermodynamic signature shows in a congeneric series of thermolysin inhibitors - PubMed. (2014, April 15). PubMed.
- N,N'-Diphenylguanidine - TargetMol. (n.d.). TargetMol.
- Unfolding and Aggregation of Lysozyme under the Combined Action of Dithiothreitol and Guanidine Hydrochloride: Optical Studies - MDPI. (2021, March 8). MDPI.
- The Uses of guanidine hydrochloride - ChemicalBook. (n.d.). ChemicalBook.
- Guanidine hydrochloride - PharmaCompass.com. (2019, October 8). PharmaCompass.
- Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity - MDPI. (2025, September 1). MDPI.
- Low concentration of guanidine hydrochloride induces the formation of an aggregation-prone state in alpha-urease - PubMed. (2004, April 15). PubMed.
- Influence of denaturants on amyloid β42 aggregation kinetics - Frontiers. (n.d.). Frontiers.
- guanidine HCl, 50-01-1 - The Good Scents Company. (n.d.). The Good Scents Company.
- The intrinsic dissolution rate of a pharmaceutical compound could be improved by the use of counterions in its formulation. (n.d.). University of Huddersfield Press.
- N-Phenyl-guanidine; hydrochloride - Fluorochem. (n.d.). Fluorochem.
- Phenylguanidine = 99 14018-90-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- WO2019089523A1 - Hydrophobic acid addition salts and pharmaceutical formulations thereof - Google Patents. (n.d.).
- The structure of aqueous guanidinium chloride solutions - PubMed. (2004, September 22). PubMed.
- The Selective Antibacterial Action of Phenylethyl Alcohol - ResearchGate. (2025, August 7).
- A generic model for pH-sensitive collapse of hydrophobic polymers - RSC Publishing. (n.d.). RSC Publishing.
- Buffer Effects on Drug Release Kinetics From Acidic Hydrophobic Gel Discs - SciELO México. (n.d.). SciELO México.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Making sure you're not a bot! [bjpharm.org.uk]
- 4. WO2019089523A1 - Hydrophobic acid addition salts and pharmaceutical formulations thereof - Google Patents [patents.google.com]
- 5. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl, ethyl, propyl, butyl: futile but not for water, as the correlation of structure and thermodynamic signature shows in a congeneric series of thermolysin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Low concentration of guanidine hydrochloride induces the formation of an aggregation-prone state in alpha-urease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Influence of denaturants on amyloid β42 aggregation kinetics [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. N,N'-Diphenylguanidine | TargetMol [targetmol.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ionic Strength Effect → Term [fashion.sustainability-directory.com]
- 16. Ionic Strength of Soluble Salts Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 17. (PDF) The Effect of Ionic Strength on the Solubility of an Electrolyte [academia.edu]
- 18. Effect of isouronium/guanidinium substitution on the efficacy of a series of novel anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploring Guanidinium Group Involvement in Hordatine Interactions with the G-Quadruplex Motif Within the c-MYC Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reply to Campos and Muñoz: Why phosphate is a bad buffer for guanidinium chloride titrations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 22. pharmacompass.com [pharmacompass.com]
Removing impurities from crude N-(1-Phenylethyl)guanidine reaction mixtures
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, chemists, and drug development professionals troubleshooting the purification of N-(1-Phenylethyl)guanidine.
Section 1: Troubleshooting & FAQs
Q1: Why does my N-(1-Phenylethyl)guanidine streak severely on silica gel, making separation from 1-phenylethylamine impossible? Root Cause Analysis: Guanidines are categorized as organosuperbases due to the intense resonance stabilization of their conjugate acids (Y-aromaticity) 1. Standard normal-phase silica gel is heavily decorated with weakly acidic silanol groups (Si-OH). When highly basic N-(1-phenylethyl)guanidine (pKa ~13.0) interacts with these silanols, it forms strong, irreversible ionic interactions rather than reversible hydrogen bonds. This causes severe tailing, poor recovery, and co-elution with the less basic unreacted 1-phenylethylamine. Field-Proven Solution: Abandon standard silica gel for terminal guanidine purification unless the guanidine is protected (e.g., with Boc or Cbz groups) 2. Instead, leverage the basicity differential between the amine and the guanidine using a pH-controlled liquid-liquid extraction, followed by ion-exchange chromatography.
Q2: How can I selectively remove unreacted guanylating agents (like 1H-pyrazole-1-carboxamidine) and their byproducts? Root Cause Analysis: When using common guanylating reagents like 3,5-dimethyl-1H-pyrazole-1-carboxamidine (DMNPC) or standard 1H-pyrazole-1-carboxamidine, the primary cleaved byproduct is a pyrazole derivative 3. Pyrazoles are weakly basic (pKa ~2.5) and highly lipophilic compared to the target guanidine. Field-Proven Solution: By adjusting the aqueous reaction mixture to a highly alkaline state (pH 11.0), the pyrazole and unreacted primary amine are completely free-based and driven into the organic phase during extraction. The N-(1-phenylethyl)guanidine remains protonated and safely partitioned in the aqueous phase.
Section 2: Quantitative Data & Physicochemical Profiling
To successfully execute the purification, you must exploit the physicochemical differences between the product and the impurities.
| Compound | Molecular Role | pKa (Conjugate Acid) | Ionization State at pH 11.0 | Phase Preference (DCM/Water) |
| N-(1-Phenylethyl)guanidine | Target Product | ~13.0 | Protonated (Cation) | Aqueous |
| 1-Phenylethylamine | Starting Material | ~9.8 | Neutral (Free Base) | Organic (DCM) |
| Pyrazole | Reagent Byproduct | ~2.5 | Neutral | Organic (DCM) |
Section 3: Self-Validating Experimental Protocols
The following protocols provide a robust, scalable method for isolating pure N-(1-phenylethyl)guanidine hydrochloride without relying on traditional chromatography.
Protocol A: pH-Controlled Liquid-Liquid Extraction
Purpose: Bulk removal of unreacted amines and guanylation byproducts.
-
Dilution: Transfer the crude reaction mixture into a beaker and dilute with 50 mL of deionized water.
-
pH Adjustment: Insert a calibrated pH probe. Slowly add 1.0 M NaOH dropwise under continuous magnetic stirring until the solution reaches exactly pH 11.0.
-
Causality: At pH 11, >90% of 1-phenylethylamine is deprotonated, while >99% of the guanidine remains protonated.
-
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Add 50 mL of dichloromethane (DCM). Invert gently 10-15 times. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Allow the layers to separate. Drain the lower organic layer (DCM) into a waste flask.
-
Washing: Repeat the extraction with fresh DCM (2 × 50 mL) to ensure quantitative removal of lipophilic impurities.
-
Self-Validation Check (Crucial): Spot the combined organic phase and the retained aqueous phase on a silica TLC plate. Stain with Ninhydrin and heat.
-
Validation 1: The organic phase should yield a strong purple spot, confirming the successful extraction of the primary amine.
-
Validation 2: The aqueous phase should show NO Ninhydrin activity. However, when stained with Sakaguchi reagent (1-naphthol/hypobromite), it will turn intensely red, confirming the retention of the guanidine product.
-
Protocol B: Amberlite Ion-Exchange Isolation
Purpose: Desalting and final isolation of the guanidine as a stable hydrochloride salt3.
-
Resin Preparation: Slurry 20 g of Amberlite CG-50 (weakly acidic cation exchange resin) in deionized water and pack into a glass column. Wash with 3 column volumes (CV) of water.
-
Loading: Load the retained aqueous phase from Protocol A onto the column at a flow rate of 2 mL/min. The protonated guanidine will bind tightly to the resin.
-
Desalting: Wash the column with 5 CV of deionized water to remove residual sodium hydroxide and non-basic water-soluble impurities.
-
Elution: Elute the product using a step gradient of Hydrochloric Acid (0.1 M to 0.5 M HCl). Collect 15 mL fractions.
-
Self-Validation Check: Monitor fractions using UV absorbance (254 nm) to track the elution of the phenyl ring.
-
Recovery: Pool the UV-active fractions and lyophilize (freeze-dry) to yield pure N-(1-phenylethyl)guanidine hydrochloride as a white, crystalline solid.
Section 4: Visualizing the Purification Workflow
Workflow for the pH-dependent isolation of N-(1-Phenylethyl)guanidine.
References
- Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, RSC Publishing.
- Product Class 13: Guanidine Derivatives. Thieme E-Books.
- Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Organic Chemistry Portal / Synthesis.
Sources
Optimizing reaction temperature for phenylethylguanidine formation
Technical Support Center: Optimizing Reaction Temperature for Phenylethylguanidine Formation
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the thermodynamic and kinetic tuning of amine guanylation. The transformation of phenylethylamine to phenylethylguanidine is a fundamental reaction in drug development, but it is highly sensitive to thermal parameters.
This guide provides a deep dive into the causality behind temperature optimization, a self-validating protocol, and a troubleshooting FAQ to ensure high-yield, reproducible synthesis.
Part 1: The Core Mechanism & Temperature Causality
The guanylation of phenylethylamine using standard reagents, such as 1H-pyrazole-1-carboxamidine hydrochloride (PyCA·HCl), relies on a delicate balance between kinetic activation and thermodynamic stability. PyCA·HCl is widely regarded as an attractive, mild reagent for the guanylation of primary amines[1].
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The primary amine of phenylethylamine attacks the electrophilic amidine carbon of the guanylating agent, forming a tetrahedral intermediate.
-
Elimination: The intermediate collapses, expelling the leaving group (pyrazole) to yield the stable guanidinium product.
The Temperature Paradox: While increasing the temperature lowers the kinetic barrier for the collapse of the tetrahedral intermediate, it simultaneously introduces thermodynamic instability to the guanylating reagent. Classical guanylation methods often suffer from harsh conditions that lead to reagent degradation[2]. If the temperature exceeds 60 °C, PyCA·HCl decomposes into pyrazole and cyanamide. The liberated cyanamide can rapidly dimerize into dicyandiamide or react with your newly formed guanidine to create unwanted biguanide side products. Therefore, thermal control is the single most critical variable in this workflow.
Figure 1: Addition-elimination mechanism of phenylethylamine guanylation.
Part 2: Self-Validating Experimental Protocol
To prevent thermal degradation while maintaining practical reaction times, use the following self-validating protocol optimized for mild heating.
Step 1: Reagent Preparation In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve phenylethylamine (1.0 eq, 10 mmol) in anhydrous DMF to achieve a 0.5 M concentration.
Step 2: Basification (Validation Checkpoint 1) Add N,N-diisopropylethylamine (DIPEA) (1.2 eq). Validation: Spot the mixture on a pH indicator strip; it must register >pH 9 to ensure the amine is fully deprotonated and nucleophilic.
Step 3: Reagent Addition Add 1H-pyrazole-1-carboxamidine hydrochloride (1.05 eq) in one single portion. Stir vigorously.
Step 4: Thermal Optimization Maintain the reaction at exactly 35 °C using a thermostatic oil bath or heating block. Causality: 35 °C provides sufficient thermal energy to accelerate the elimination of the pyrazole leaving group without triggering the decomposition of the PyCA reagent[1].
Step 5: Reaction Monitoring (Validation Checkpoint 2) After 4 hours, sample 10 µL of the mixture, dilute in LC-MS grade methanol, and analyze. Validation: You should observe the target mass [M+H]⁺ for phenylethylguanidine. The presence of a mass corresponding to the tetrahedral intermediate indicates the temperature is too low; the presence of biguanides indicates localized overheating.
Step 6: Isolation Once complete, cool to room temperature. Add cold diethyl ether to precipitate the phenylethylguanidine salt. Filter and wash with ether to remove the pyrazole byproduct.
Part 3: Troubleshooting FAQs
Q: Why is my conversion incomplete at room temperature (20 °C) after 24 hours? A: While phenylethylamine is a highly reactive primary aliphatic amine, slight variations in solvent moisture or base strength can increase the kinetic barrier. At <20 °C, the elimination of the pyrazole leaving group from the tetrahedral intermediate becomes the rate-limiting step. Solution: Elevate the temperature to 35–40 °C to provide the activation energy required for the elimination step without degrading the reagent.
Q: I increased the temperature to 80 °C to speed up the reaction. My yield dropped to 30% and I see multiple spots on TLC. What happened? A: You have crossed the thermal degradation threshold. At elevated temperatures (>60 °C), 1H-pyrazole-1-carboxamidine hydrochloride undergoes thermal decomposition into pyrazole and cyanamide. The free cyanamide then undergoes dimerization to form dicyandiamide, or reacts with your product to form biguanide side products[2]. Solution: Never exceed 50 °C when using PyCA-based reagents. If higher temperatures are absolutely required, switch to a transition-metal-catalyzed carbodiimide insertion method[2].
Q: How does the temperature profile change if I use a Boc-protected guanylating agent (e.g., N,N'-di-Boc-1H-pyrazole-1-carboxamidine)? A: Boc-protected reagents are highly sensitive to thermal degradation. Temperatures above 45 °C can trigger premature thermal deprotection or structural rearrangement, leading to complex mixtures. Solution: Always run Boc-protected guanylations at strictly room temperature (20–25 °C) and compensate for the slower kinetics by extending the reaction time (up to 48 hours).
Figure 2: Decision tree for troubleshooting temperature-related guanylation failures.
Part 4: Quantitative Data Summary
The following table summarizes the causal relationship between temperature, reaction time, and product distribution when synthesizing phenylethylguanidine using PyCA·HCl.
| Temperature (°C) | Reaction Time | Conversion / Yield | Observed Side Reactions / Issues |
| 0 - 10 °C | 48 hours | < 40% | Stalled at tetrahedral intermediate; unreacted amine. |
| 20 - 25 °C | 18 - 24 hours | 85 - 90% | None. Highly clean profile, but kinetically slow. |
| 35 - 40 °C | 4 - 6 hours | > 95% | Optimal conditions. No significant side reactions. |
| 60 °C | 2 hours | ~ 60% | Minor PyCA decomposition; trace biguanide formation. |
| 80 - 100 °C | < 1 hour | < 30% | Severe decomposition; dicyandiamide and pyrazole dominant. |
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. Journal of Organic Chemistry, 57(8), 2497-2502.[Link]
-
Alonso-Moreno, C., Antiñolo, A., Carrillo-Hermosilla, F., & Otero, A. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(10), 3406-3425.[Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in N-(1-Phenylethyl)guanidine Synthesis
Overview & Mechanistic Context
Welcome to the Advanced Synthesis Support Center. The guanidinylation of
As a Senior Application Scientist, I have designed this guide to provide the causality behind these failures and offer field-proven, self-validating methodologies to successfully synthesize N-(1-Phenylethyl)guanidine.
Troubleshooting & FAQs (Mechanistic Insights)
Q1: Why am I observing <20% conversion when reacting 1-phenylethylamine with standard S-methylisothiourea or cyanamide?
A: The failure is rooted in both kinetics and thermodynamics. 1-phenylethylamine features a branched
Q2: Which highly activated reagent is best suited for the guanidinylation of 1-phenylethylamine?
A: For sterically hindered primary amines, N,N'-Di-Boc-N''-triflylguanidine (commonly known as Goodman's Reagent) is the optimal choice (1)[1]. The strongly electron-withdrawing triflyl (
Q3: How do I prevent the formation of unwanted side products during the reaction? A: Side reactions typically occur when the newly formed guanidine product acts as a nucleophile itself. By using heavily protected reagents like N,N'-Di-Boc-N''-triflylguanidine, the resulting N-(1-Phenylethyl)guanidine is di-Boc protected. This neutralizes the basicity and nucleophilicity of the guanidine core, entirely preventing over-alkylation or polymerization.
Reagent Performance Data
To assist in experimental design, the following table summarizes the quantitative performance of various guanidinylation strategies when applied to sterically hindered aliphatic amines like 1-phenylethylamine.
| Guanidinylating Reagent | Activation Mechanism / Leaving Group | Typical Reaction Time | Expected Yield Range | Byproducts / Waste Profile |
| S-Methylisothiourea | Thiolate displacement (-SMe) | 24 - 48 hours (Heating) | < 30% | Toxic methanethiol gas |
| N,N'-Di-Boc-N''-triflylguanidine | Triflate displacement (-OTf) | 1 - 4 hours (Room Temp) | 85 - 95% | Trifluoromethanesulfonate salt |
| TCT-activated di-Boc-thiourea | In situ carbodiimide formation | 12 - 24 hours (Room Temp) | 70 - 85% | Cyanuric acid derivatives |
| Chloro-formamidines | Chloride displacement (-Cl) | 6 - 12 hours (Room Temp) | 65 - 80% | Chloride salts |
Data synthesized from established protocols for sterically hindered amines (3)[1][2][3].
Validated Experimental Protocol: Synthesis via Goodman's Reagent
This protocol is designed as a self-validating system . By incorporating specific physical and analytical checkpoints, you can confirm the success of each step before proceeding, ensuring logical causality throughout the workflow.
Phase 1: Guanidinylation (Boc-Protected Intermediate)
-
Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1-phenylethylamine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).
-
Base Addition: Add triethylamine (TEA, 1.5 equiv, 15 mmol).
-
Causality: TEA acts as an acid scavenger to neutralize the highly acidic triflic acid generated during the reaction. Without TEA, the starting amine would become protonated and non-nucleophilic, halting the reaction.
-
-
Reagent Addition: Cool the mixture to 0 °C. Slowly add N,N'-Di-Boc-N''-triflylguanidine (1.05 equiv, 10.5 mmol) portion-wise.
-
Reaction: Remove the ice bath and stir at room temperature for 2 to 4 hours.
-
Validation Checkpoint 1 (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting amine. Stain with Ninhydrin and heat.
-
Self-Validation: 1-phenylethylamine will stain deep purple. The reaction is complete when the purple spot entirely disappears, indicating full consumption of the primary amine.
-
-
Workup: Wash the organic layer with 2M sodium bisulfate (
) to remove excess TEA, followed by brine. Dry over anhydrous , filter, and concentrate under reduced pressure to yield the di-Boc protected N-(1-Phenylethyl)guanidine.
Phase 2: Deprotection to N-(1-Phenylethyl)guanidine
-
Cleavage Cocktail: Dissolve the crude protected intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA) (approx. 10 mL per gram of substrate). Add 2.5% (v/v) triisopropylsilane (TIPS).
-
Causality: TIPS is a crucial carbocation scavenger. It traps the highly reactive tert-butyl cations released during Boc cleavage, preventing them from re-alkylating the electron-rich aromatic ring or the guanidine nitrogens.
-
-
Reaction: Stir at room temperature for 2 hours.
-
Validation Checkpoint 2 (Visual): The addition of TFA will cause immediate effervescence (release of
and isobutylene gas).-
Self-Validation: The macroscopic cessation of bubbling is a reliable physical indicator that the deprotection is nearing completion.
-
-
Isolation: Evaporate the volatiles under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate N-(1-Phenylethyl)guanidine as a white trifluoroacetate salt. Filter and dry under high vacuum.
Synthesis Workflow Diagram
Figure 1: Logical workflow for the guanidinylation of sterically hindered 1-phenylethylamine.
References
- US6072075A - Guanidinylation reagents - Google Patents.
- Guanidine synthesis by guanylation - Organic Chemistry Portal.
- Synthesis and Characterization of Chiral Guanidines und Guanidinium Salts Derived from 1-Phenylethylamine - Z. Naturforsch.
Sources
Technical Support Center: Chromatography-Free Purification of N-(1-Phenylethyl)guanidine Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying N-substituted guanidine hydrochlorides.
Guanidine hydrochlorides are notoriously difficult to purify via standard silica gel chromatography. Their extreme polarity causes irreversible binding to silica, leading to severe streaking and poor recovery. This guide focuses on scalable, chromatography-free methodologies—specifically trituration and recrystallization—to achieve >99% purity.
Workflow & Decision Matrix
Before selecting a protocol, assess the primary impurities in your crude mixture. The diagram below outlines the logical workflow for chromatography-free isolation.
Decision matrix for chromatography-free purification of guanidine hydrochlorides.
Quantitative Solvent Selection Guide
Summarized below is the quantitative performance data for various solvent systems used in the purification of N-(1-Phenylethyl)guanidine HCl.
| Solvent System | Technique | Target Impurities Removed | Typical Yield Recovery | Purity Increase |
| Ethyl Acetate (EtOAc) | Trituration | Pyrazole, unreacted amine | > 95% | + 15–20% |
| Diethyl Ether (Et2O) | Trituration / Wash | Trace non-polar organics | > 98% | + 2–5% |
| Ethanol / Et2O | Recrystallization | Color bodies, trace salts | 80–85% | + 5–10% (to >99%) |
| Isopropanol (iPrOH) | Recrystallization | General organic impurities | 85–90% | + 5–10% (to >99%) |
Module 1: Byproduct Scavenging via Trituration
Q: I synthesized the compound using 1H-pyrazole-1-carboxamidine hydrochloride. How do I remove the pyrazole byproduct without a silica column? A: The Bernatowicz reagent (1H-pyrazole-1-carboxamidine hydrochloride) is a highly effective guanylating agent . During the reaction with 1-phenylethylamine, pyrazole is displaced as a byproduct. Because pyrazole is highly soluble in moderately polar organic solvents (like ethyl acetate) while the highly polar guanidine hydrochloride salt is completely insoluble, you can separate them via trituration. This exploits the massive polarity differential, allowing the solid guanidine salt to act as its own stationary phase.
Protocol 1: Slurry Trituration Methodology
-
Concentration: Concentrate the crude reaction mixture to complete dryness under reduced pressure to remove all reaction solvents (e.g., DMF or acetonitrile).
-
Suspension: Suspend the crude solid in 5 volumes (v/w) of anhydrous ethyl acetate.
-
Mechanical Agitation: Vigorously stir the suspension at room temperature for 30 minutes.
-
Causality: Mechanical agitation breaks up the crude crystal lattice chunks, allowing the solvent to penetrate and dissolve trapped pyrazole and unreacted amine.
-
-
Filtration: Filter the suspension through a sintered glass funnel (medium porosity).
-
Washing: Wash the filter cake with 2 volumes of cold diethyl ether to displace residual ethyl acetate.
-
Drying: Dry the white solid under high vacuum for 2 hours.
-
Self-Validation Check: Spot the ethyl acetate filtrate on a TLC plate and visualize under UV (254 nm). Pyrazole is highly UV-active. If the filtrate shows a heavy UV-active spot, pyrazole is still being removed. Repeat the trituration until the filtrate is UV-clean.
Module 2: Recrystallization & Phase Troubleshooting
Q: My triturated product still has a slight yellow tint and trace impurities on NMR. What is the best method to achieve >99% purity? A: Solvent/anti-solvent recrystallization. Guanidine hydrochlorides have high lattice energies but are heavily solvated by hydrogen-bonding solvents like ethanol. By dissolving the salt in hot ethanol and slowly introducing an anti-solvent (diethyl ether), you disrupt the solvation shell and force selective crystallization of the target compound, leaving color bodies in the mother liquor.
Q: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the target compound precipitates above its melting point in the solvent mixture. This is usually caused by adding the anti-solvent too rapidly or cooling the solution too fast, which forces a liquid-liquid phase separation rather than a solid-liquid nucleation.
-
The Fix: Reheat the mixture until it becomes a single clear phase, add a few drops of ethanol to increase solubility, and cool it extremely slowly (e.g., in a warm water bath). Seeding the solution with a pure crystal at the cloud point will force nucleation and prevent oiling out.
Step-by-step logical workflow for solvent/anti-solvent recrystallization.
Protocol 2: Solvent/Anti-Solvent Recrystallization Methodology
-
Dissolution: Place the triturated N-(1-Phenylethyl)guanidine HCl in a round-bottom flask. Add minimal boiling absolute ethanol (approx. 2–3 mL/g) until the solid just dissolves.
-
Hot Filtration: Perform a rapid hot filtration if any insoluble particulate matter (e.g., inorganic salts) remains.
-
Anti-Solvent Addition: While maintaining the solution at 50–60°C, add diethyl ether dropwise until the solution becomes faintly cloudy (the cloud point).
-
Clarification: Add 1–2 drops of hot ethanol to just clear the cloudiness.
-
Nucleation & Growth: Allow the flask to cool undisturbed to room temperature over 4 hours, then transfer to a 4°C refrigerator overnight.
-
Collection: Collect the resulting crystals via vacuum filtration and wash with ice-cold diethyl ether.
-
Self-Validation Check: Observe the crystal morphology. The formation of distinct, sharp needles confirms a highly ordered crystal lattice (high purity), whereas an amorphous sludge indicates trapped impurities or rapid crashing out. Confirm purity via a sharp melting point range (typically <2°C variance).
Module 3: Phase-Separation & Free-Basing Challenges
Q: Can I just use a standard aqueous acid-base extraction to purify the free base, then re-salt it? A: No. Standard aqueous extractions will fail catastrophically for guanidines. The pKa of the guanidinium conjugate acid is approximately 13.6 in aqueous environments .
-
Causality: To push the equilibrium to 99% free base, you would need an aqueous pH of >15.6, which is physically impossible in water. At standard basic workup conditions (pH 10–12), the compound remains fully protonated and highly water-soluble. It will not partition into organic solvents like dichloromethane or ethyl acetate. If free-basing is absolutely required for your downstream application, you must use a strongly basic anion-exchange resin (OH⁻ form) in batch mode, rather than attempting liquid-liquid extraction.
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. URL:[Link]
-
Fuhrmann, J., Clancy, K. W., & Thompson, P. R. (2015). Chemical Biology of Protein Arginine Modifications in Epigenetic Regulation. Chemical Reviews, 115(11), 5413–5461. URL:[Link]
Technical Support Center: Stability & Handling of N-(1-Phenylethyl)guanidine
[1]
Introduction
N-(1-Phenylethyl)guanidine (CAS: 7586-43-8 for free base; 14317-41-0 for HCl salt) is a critical chiral building block and ligand used in asymmetric synthesis and medicinal chemistry.[1] While the guanidinium salt is robust, the solution-phase stability of this compound is frequently compromised by pH excursions, improper solvent selection, and environmental exposure.
This guide moves beyond generic advice, applying mechanistic insights to help you prevent degradation (primarily hydrolysis and oxidation) and troubleshoot experimental anomalies.
Part 1: Chemical Stability Profile
The Core Instability Mechanism: Hydrolysis
The primary degradation pathway for N-(1-Phenylethyl)guanidine in solution is the hydrolysis of the guanidine moiety to N-(1-phenylethyl)urea .[1] This reaction is pH-dependent and driven by the nucleophilic attack of hydroxide ions on the central carbon of the guanidinium group.
-
Acidic/Neutral (pH < 7): The compound exists as the resonance-stabilized guanidinium cation.[1] It is highly resistant to hydrolysis due to electrostatic repulsion of water/nucleophiles.
-
Basic (pH > 9): The concentration of the free base increases. The free base lacks the resonance stability of the cation and is susceptible to nucleophilic attack, leading to irreversible conversion to the urea derivative and ammonia.
Secondary Instability: CO₂ Absorption
In its free base form, N-(1-Phenylethyl)guanidine is a "superbase" (pKa ~13.5).[1] It avidly absorbs atmospheric CO₂ to form carbamates or carbonates. This often manifests as "phantom" precipitation or pH drift in unbuffered solutions.
Stability Data Summary
| Parameter | Stability Status | Critical Thresholds |
| pH Range | Stable: pH 1.0 – 7.0Labile: pH > 9.0 | Hydrolysis rate increases exponentially above pH 10.[1] |
| Temperature | Stable: < 25°CRisk: > 40°C | Thermal degradation follows pseudo-first-order kinetics in basic media.[1] |
| Solvent | Preferred: Water, Methanol, DMSOAvoid: Acetone, Aldehydes | Reacts with ketones/aldehydes to form Schiff bases or cyclic aminals. |
| Oxidation | Moderate Risk | Benzylic position is susceptible to radical oxidation (e.g., peroxides). |
Part 2: Troubleshooting Guide
Scenario 1: "I see a new, slightly less polar peak in my HPLC chromatogram."
Diagnosis: This is likely N-(1-phenylethyl)urea , the hydrolysis product.[1]
-
Mechanism: Prolonged exposure to basic conditions or high temperatures caused the loss of ammonia.
-
Verification: The urea derivative typically elutes after the guanidine peak on Reverse Phase (C18) columns due to the loss of the charged cationic center.
-
Corrective Action:
-
Check the pH of your mobile phase and sample diluent. Ensure sample diluent pH < 6.
-
If working up a reaction, quench basic mixtures immediately with dilute HCl or acetic acid.
-
Scenario 2: "My solution turned cloudy/precipitated upon standing in air."
Diagnosis: Formation of Carbonate salts or Carbamates .
-
Mechanism: You likely generated the free base in situ.[2] The free base reacted with atmospheric CO₂.
-
Verification: Add dilute HCl. If the solid dissolves with slight effervescence (bubbles), it was a carbonate/carbamate.
-
Corrective Action:
-
Always handle the free base under an inert atmosphere (Argon/Nitrogen).
-
Store the compound as the Hydrochloride (HCl) salt whenever possible.
-
Scenario 3: "Loss of chiral purity (Racemization)."
Diagnosis: Benzylic proton abstraction.
-
Mechanism: While less common than hydrolysis, strong bases (e.g., NaH, t-BuLi) can deprotonate the benzylic position (alpha to the nitrogen), leading to racemization of the 1-phenylethyl group.
-
Corrective Action: Avoid using bases with pKa > 25 if the guanidine is in the free base form.
Part 3: Visualizing the Degradation Pathway
The following diagram illustrates the primary hydrolysis pathway and the critical decision points for stability.
Caption: Figure 1. pH-dependent degradation pathways of N-(1-Phenylethyl)guanidine showing hydrolysis and CO2 absorption risks.[1]
Part 4: Experimental Protocols
Protocol A: Forced Degradation Study (Stress Testing)
Use this protocol to validate your analytical method and determine the specific stability limits for your batch.
Objective: Induce 5–20% degradation to identify breakdown products.
| Condition | Procedure | Expected Outcome |
| Acid Stress | 1. Dissolve 10 mg in 0.1 M HCl.2. Heat at 60°C for 24 hours.3. Neutralize before HPLC. | Stable. Minimal degradation expected.[3][4] |
| Base Stress | 1. Dissolve 10 mg in 0.1 M NaOH.2. Heat at 60°C for 4-8 hours.3. Neutralize with HCl. | Degradation. Formation of Urea derivative (Peak shift). |
| Oxidative | 1. Dissolve 10 mg in 3% H₂O₂.2. Store at RT for 24 hours. | Potential Degradation. Benzylic oxidation products. |
| Thermal | 1. Solid state: Heat at 80°C for 2 days. | Stable (if salt form).[3][5] |
Protocol B: Preparation of Stable Stock Solutions
Goal: Create a solution stable for >1 month at 4°C.
-
Solvent Choice: Use DMSO or Methanol (HPLC grade). Avoid water for long-term storage of the free base.[1]
-
Concentration: Prepare at 10 mM.
-
Acidification: If using the free base, add 1.05 equivalents of HCl or TFA to "lock" the nitrogen lone pairs.
-
Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use N-(1-Phenylethyl)guanidine in acetone? A: No. Guanidines contain primary amine-like functionality (in equilibrium).[1] They can react with ketones like acetone to form Schiff bases or cyclic aminals (dihydro-pyrimidine-like structures) over time.[1] Use Acetonitrile or Methanol instead.
Q: Why does my LC-MS show a mass of M+1+43? A: This is likely a Carbamate artifact (+44 Da for CO2, minus H).[1] If you are running in a basic mobile phase or using the free base, the compound has reacted with dissolved CO2. Switch to an acidic mobile phase (0.1% Formic Acid) to reverse this or prevent it.
Q: How do I remove the urea impurity? A: The urea derivative is much less basic than the guanidine.
-
Dissolve the mixture in an organic solvent (e.g., DCM or Ethyl Acetate).
-
Extract with dilute aqueous HCl (pH 2-3).
-
The Guanidine will protonate and move to the aqueous layer. The Urea (neutral) will remain in the organic layer.
-
Separate layers, basify the aqueous layer (pH 12), and quickly extract the guanidine back into organic solvent, then immediately convert to HCl salt.
References
-
BenchChem. (2025).[5][6] An In-depth Technical Guide to the Solubility and Stability of (R)-N-(1-phenylethyl)propan-2-amine. Retrieved from
-
Science.gov. (2015). Guanidine hydrochloride solutions: Hydrolysis and Stability. Retrieved from
-
National Institutes of Health (NIH). (1990).[7] pH dependence of the urea and guanidine hydrochloride denaturation. PubMed.[8][9] Retrieved from
-
Sigma-Aldrich. (2023).[1] Product Specification: Guanidine Hydrochloride Solution. Retrieved from [1]
-
Arkivoc. (2010).[2] Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Retrieved from
Sources
- 1. 7586-43-8|1-(1-Phenylethyl)guanidine|BLD Pharm [bldpharm.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Guanidine hydrochloride CAS#: 50-01-1 [m.chemicalbook.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pH dependence of the urea and guanidine hydrochloride denaturation of ribonuclease A and ribonuclease T1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the antagonism between the optical isomers of N-(1-phenylethyl)guanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH corrections and protein ionization in water/guanidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization solvent selection for N-(1-Phenylethyl)guanidine hydrochloride
[1]
Executive Summary & Chemical Profile[1][2]
N-(1-Phenylethyl)guanidine hydrochloride is a chiral guanidinium salt often utilized as a synthetic intermediate or a chiral base catalyst precursor.[1] Like many alkylguanidinium salts, it exhibits significant ionic character, making it highly soluble in polar protic solvents (water, methanol) and insoluble in non-polar hydrocarbons.[1]
The primary challenge in recrystallizing this compound is its tendency to "oil out" (phase separate as a liquid) rather than crystallize, due to its conformational flexibility and potential hygroscopicity.[1] This guide provides a validated solvent selection strategy to overcome these issues and achieve high-purity crystalline material.
Physicochemical Profile
| Property | Characteristic | Implication for Recrystallization |
| Polarity | High (Ionic Salt) | Requires polar solvents for dissolution.[1] |
| Hygroscopicity | Moderate to High | Avoid water unless necessary; use anhydrous solvents to prevent gum formation. |
| Impurities | Inorganic salts (NaCl, NH₄Cl) | Insoluble in absolute ethanol; use this difference for filtration. |
| Melting Point | ~140–180°C (Derivative dependent) | Allows for high-temperature dissolution without decomposition. |
Solvent Selection Strategy
The selection of a solvent system for N-alkylguanidines is governed by the "Polarity-Solubility Balance." You must dissolve the ionic lattice while maintaining enough organic character to precipitate the hydrophobic phenylethyl group upon cooling.
Recommended Solvent Systems
| System Type | Solvent(s) | Role | Protocol Notes |
| Primary (Single) | Acetonitrile (MeCN) | Intermediate Polarity | Excellent for balancing the ionic head and lipophilic tail.[1] Often yields sharp needles. |
| Binary (Solvent/Antisolvent) | Ethanol / Diethyl Ether | Solvent / Antisolvent | Gold Standard. Dissolve in min. hot EtOH; add Et₂O until turbid. |
| Binary (Alternative) | Isopropanol / Hexane | Solvent / Antisolvent | Use if the compound is too soluble in Ethanol. Slower crystallization. |
| Purification (Desalting) | Absolute Ethanol | Selective Solvent | Use to remove inorganic salts (NaCl) which are insoluble in dry EtOH. |
Decision Tree: Selecting Your Solvent
The following logic flow helps you choose the correct system based on your crude material's behavior.
Figure 1: Decision matrix for selecting the optimal recrystallization solvent based on impurity profile and solubility behavior.[1]
Detailed Experimental Protocols
Protocol A: The "Ethanol-Ether" Layering Method (High Purity)
This method is preferred for obtaining X-ray quality crystals and avoiding oiling out.[1]
Reagents:
-
Absolute Ethanol (Anhydrous)
-
Diethyl Ether (Anhydrous)
Procedure:
-
Dissolution: Place 1.0 g of crude N-(1-Phenylethyl)guanidine HCl in a flask. Add the minimum amount of boiling absolute ethanol (~2-5 mL) required to fully dissolve the solid.
-
Filtration: If the solution is cloudy (inorganic salts), filter while hot through a glass frit or Celite pad.
-
Antisolvent Addition: Allow the solution to cool to room temperature. Slowly add diethyl ether dropwise with swirling until a faint, persistent cloudiness appears.
-
Clarification: Add 1-2 drops of ethanol to clear the solution.
-
Crystallization: Cover the flask (parafilm with pinholes) and place it in a refrigerator (4°C) or freezer (-20°C) overnight.
-
Pro-Tip: For slower growth, carefully layer the ether on top of the ethanol solution without mixing and let them diffuse.
-
-
Collection: Filter the white crystals, wash with cold ether, and dry under vacuum.
Protocol B: Acetonitrile Cooling
Best for larger scale (>5 g) purification where handling large volumes of ether is hazardous.
Procedure:
-
Suspend the crude solid in Acetonitrile (10 mL/g).
-
Heat to reflux (82°C) until dissolved. If insoluble material remains, filter hot.
-
Allow to cool slowly to room temperature on a cork ring (insulation prevents thermal shock).
-
Cool further in an ice bath (0°C).
-
Collect crystals by filtration.
Troubleshooting Guide
Issue: "The product oiled out (formed a liquid blob) instead of crystallizing."
Cause: The solution cooled too quickly, or the solvent polarity gap was too high.[1] Solution:
-
Reheat: Redissolve the oil by heating.
-
Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula at the air-liquid interface.
-
Add Solvent: Add a small amount of the good solvent (e.g., Ethanol) to change the composition, then cool more slowly.[1]
-
Change System: Switch to Isopropanol (IPA). IPA has a higher boiling point and lower polarity than ethanol, often preventing oiling.[1]
Issue: "I cannot remove the yellow color."
Cause: Oxidation byproducts or trace conjugated impurities. Solution:
-
Activated Carbon: During the hot dissolution step (Protocol A, Step 1), add activated charcoal (1-2% w/w).[1] Stir for 5 minutes, then filter hot through Celite. Note: Guanidines can adsorb to charcoal, so use sparingly.[1]
Issue: "Yield is very low (<30%)."
Cause: Product is too soluble in the mother liquor. Solution:
-
Concentrate: Evaporate 50% of the solvent before cooling.
-
Push Equilibrium: Cool to -20°C (freezer) instead of 4°C.
-
Second Crop: Evaporate the filtrate to dryness and recrystallize the residue again (purity will be lower).
Frequently Asked Questions (FAQs)
Q1: Can I use water as a solvent? A: While N-(1-Phenylethyl)guanidine HCl is highly soluble in water, it is difficult to recover high yields due to its high solubility even at 0°C. Water removal is also energy-intensive.[1] Water is only recommended if you are performing a salt metathesis (e.g., converting sulfate to hydrochloride) or using water/ethanol mixtures for very crude bulk material.
Q2: My crude material contains sticky residues. How do I handle this? A: This is common. Perform a "Trituration" before recrystallization. Suspend the sticky solid in cold Ethyl Acetate or Diethyl Ether and sonicate. The impurities often dissolve or the gum solidifies into a powder, which can then be filtered and recrystallized properly.[1]
Q3: How do I dry the crystals? A: Guanidine salts can be hygroscopic. Dry in a vacuum oven at 40–50°C over P₂O₅ or silica gel desiccant for at least 12 hours. Ensure all ether/alcohol is removed to prevent solvate formation.
References
-
Preparation of Chiral Guanidines
-
Title: Synthesis and Characterization of Chiral Guanidines and Guanidinium Salts Derived from 1-Phenylethylamine.[1][2]
-
Source: Z. Naturforsch. 2003, 58b, 1063–1068.[1]
-
URL:[Link]
- Relevance: Describes the purification of tris-(1-phenylethyl)-guanidinium chloride using Acetonitrile/Diethyl ether/Ethanol systems.
-
-
General Recrystallization of Guanidine Salts
- Purification of Guanidine Derivatives: Title: Method for preparing and purifying alkylguanidine chlorides. Source: Google Patents (CN102531967B). URL: Relevance: Validates the use of mixed organic solvents (Alcohol/Ester or Alcohol/Ether) for purifying substituted guanidine salts.
Sources
- 1. CN1247536C - Process for preparing guanidine hydrochloride - Google Patents [patents.google.com]
- 2. znaturforsch.com [znaturforsch.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Guanidine Hydrochloride | 50-01-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Guanidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. custombiotech.roche.com [custombiotech.roche.com]
- 9. researchgate.net [researchgate.net]
- 10. Guanidine hydrochloride CAS#: 50-01-1 [m.chemicalbook.com]
Validation & Comparative
High-Resolution 1H NMR Analysis of N-(1-Phenylethyl)guanidine Hydrochloride: A Comparative Guide
Introduction
N-(1-Phenylethyl)guanidine hydrochloride is a critical intermediate and pharmacophore in drug development, combining a chiral benzylic center with a highly basic guanidine moiety. Accurate structural characterization via Proton Nuclear Magnetic Resonance (1H NMR) is essential for confirming molecular identity and purity. However, analyzing guanidine derivatives presents unique challenges, primarily due to the rapid chemical exchange of the nitrogen-bound protons and the quadrupolar relaxation effects of Nitrogen-14.
This guide provides a comprehensive comparison of NMR analytical strategies for N-(1-Phenylethyl)guanidine hydrochloride. We evaluate the performance of different NMR solvents (DMSO-d6 vs. D2O) and compare the chemical shifts of the target compound against its synthetic precursor, 1-phenylethylamine, to elucidate the electronic impact of the guanidinium group.
Experimental Workflow and Logical Relationships
To ensure robust and reproducible NMR data, the analytical workflow must be carefully designed, particularly regarding solvent selection. The diagram below illustrates the decision-making process for solvent selection and its impact on peak assignment.
Workflow for the 1H NMR analysis of N-(1-Phenylethyl)guanidine HCl.
Standardized Experimental Protocol
The following self-validating protocol ensures high-resolution spectral acquisition, minimizing line broadening caused by concentration gradients or paramagnetic impurities.
-
Sample Weighing: Accurately weigh 10–15 mg of thoroughly dried N-(1-Phenylethyl)guanidine hydrochloride. Moisture must be minimized to prevent the water peak (HOD) from obscuring the methine or guanidinium signals.
-
Solvent Addition: Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Dissolution: Vortex the mixture for 30 seconds until complete dissolution is achieved. Transfer the homogeneous solution to a clean, dry 5 mm NMR tube.
-
Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard 1D proton (zg30).
-
Number of Scans (NS): 16 to 32 (sufficient for a 10 mg concentration to achieve a high signal-to-noise ratio).
-
Relaxation Delay (D1): 2.0 seconds to ensure complete longitudinal relaxation of all protons, allowing for accurate integration.
-
Temperature: 298 K.
-
-
Processing: Apply a line broadening (LB) of 0.3 Hz, zero-fill to 64k data points, and perform Fourier Transformation (FT). Apply manual phase and baseline corrections to ensure flat baselines for accurate multiplet integration.
Comparative Analysis 1: Solvent Performance (DMSO-d6 vs. D2O)
The choice of solvent is the most critical variable when analyzing guanidine hydrochlorides. The guanidinium moiety contains up to five exchangeable protons (-NH and -NH2+).
Mechanistic Causality: When D2O is used, rapid hydrogen-deuterium (H/D) exchange occurs between the solvent and the guanidine nitrogens. This renders the NH and NH2 protons completely invisible in the 1H NMR spectrum. While this simplifies the spectrum, it removes critical structural information required to confirm the presence of the intact guanidine group. Conversely, DMSO-d6 is a strong hydrogen-bond acceptor but lacks exchangeable protons. It forms strong hydrogen bonds with the guanidinium protons, significantly reducing their chemical exchange rate. This allows the -NH and -NH2+ protons to be observed as distinct, albeit broadened, signals between 7.0 and 8.5 ppm [1, 3].
Table 1: Solvent Effect on Peak Visibility for N-(1-Phenylethyl)guanidine HCl
| Proton Environment | Multiplicity | Expected Shift in DMSO-d6 (ppm) | Expected Shift in D2O (ppm) | Causality / Observation |
| -CH3 (Methyl) | Doublet | ~1.45 | ~1.55 | Visible in both; slight solvent shift. |
| -CH- (Methine) | Multiplet | ~4.70 | ~4.85 | Visible in both; slightly deshielded in D2O. |
| Aromatic (Ph) | Multiplet | 7.25 - 7.40 | 7.30 - 7.45 | Visible in both. |
| -NH- (Secondary) | Doublet/Broad | ~8.20 | Invisible | H/D exchange in D2O eliminates the signal. |
| -NH2+ (Primary) | Broad Singlet | ~7.20 - 7.60 | Invisible | H/D exchange in D2O eliminates the signal. |
Comparative Analysis 2: Structural Analog Comparison
To validate the peak assignments, it is highly instructive to compare the performance and spectral footprint of N-(1-Phenylethyl)guanidine hydrochloride with its synthetic precursor, 1-phenylethylamine [2].
Mechanistic Causality: The conversion of a primary amine to a guanidinium salt introduces a formal positive charge delocalized across the CN3 system. This positively charged moiety exerts a powerful electron-withdrawing inductive effect (-I effect) on the adjacent aliphatic chain. Consequently, the electron density around the methine (-CH-) and methyl (-CH3) protons is heavily reduced, leading to significant deshielding and a predictable downfield shift in the NMR spectrum.
Table 2: Chemical Shift Comparison (DMSO-d6, 400 MHz)
| Structural Feature | 1-Phenylethylamine (Alternative) | N-(1-Phenylethyl)guanidine HCl (Product) | Δδ (Shift Difference) |
| Methyl (-CH3) | ~1.25 ppm (d, J=6.6 Hz) | ~1.45 ppm (d, J=6.8 Hz) | +0.20 ppm (Deshielded) |
| Methine (-CH-) | ~4.00 ppm (q, J=6.6 Hz) | ~4.70 ppm (m, J=6.8 Hz) | +0.70 ppm (Strongly Deshielded) |
| Aromatic Protons | 7.15 - 7.35 ppm (m) | 7.25 - 7.40 ppm (m) | +0.05 to +0.10 ppm |
| Nitrogen Protons | ~1.80 ppm (br s, -NH2) | 7.20 - 8.20 ppm (br, -NH, -NH2+) | +5.40 to +6.40 ppm |
Data Interpretation: The dramatic +0.70 ppm downfield shift of the methine proton is the definitive diagnostic marker confirming the successful functionalization of the amine into the guanidinium salt. Furthermore, the nitrogen-bound protons shift from a highly shielded aliphatic amine region (~1.80 ppm) to a highly deshielded region (>7.0 ppm) due to the resonance-stabilized positive charge of the guanidinium ion.
Conclusion
For researchers analyzing N-(1-Phenylethyl)guanidine hydrochloride, utilizing DMSO-d6 as the NMR solvent is non-negotiable for full structural elucidation, as it prevents the H/D exchange that plagues protic solvents like D2O. When comparing the product to primary amine alternatives, analysts should focus on the +0.70 ppm downfield shift of the chiral methine proton as the primary quantitative indicator of successful guanidinylation.
References
A Senior Application Scientist's Guide to the High-Performance Analysis of N-(1-Phenylethyl)guanidine HCl: An LC-MS/MS-Centric Comparison
Foreword: The Analytical Imperative for Novel Guanidinium Compounds
In the landscape of modern drug development and chemical research, the guanidinium moiety is a recurring structural motif, valued for its unique basicity and ability to form critical hydrogen bonding and salt-bridge interactions.[1][2] N-(1-Phenylethyl)guanidine, a representative of this class, presents a distinct analytical challenge due to its high polarity, non-volatility, and ionic nature as a hydrochloride salt.[3][4] Accurate and sensitive quantification is paramount, whether for pharmacokinetic studies, metabolite identification, or purity assessment of a drug substance.
This guide moves beyond a simple recitation of methods. It is designed to provide a deep, mechanistic understanding of why specific analytical choices are made, with a core focus on the unequivocal superiority of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for this application. We will dissect a robust LC-MS/MS protocol, grounding each step in established scientific principles, and provide a critical, data-driven comparison against alternative methodologies.
The Gold Standard: LC-MS/MS for Unambiguous Quantification
For compounds like N-(1-Phenylethyl)guanidine, LC-MS/MS is not merely an option; it is the definitive analytical standard. Its power lies in the synergy of two high-resolution techniques: the physical separation prowess of High-Performance Liquid Chromatography (HPLC) and the unparalleled specificity of tandem Mass Spectrometry (MS/MS).
-
Why it Excels: Electrospray Ionization (ESI), a soft ionization technique, is perfectly suited for polar, thermally labile molecules, generating intact protonated molecular ions ([M+H]+) without causing fragmentation in the source.[5][6][7] The guanidino group is exceptionally basic and readily protonated, making it an ideal candidate for positive-mode ESI (ESI+).[5][8][9] Tandem mass spectrometry then isolates this specific protonated molecule and fragments it in a controlled manner, creating a unique "fingerprint" that provides a level of certainty unattainable by other methods.[10] This process, known as Multiple Reaction Monitoring (MRM), allows for quantification at trace levels even in the most complex biological matrices.[11][12]
Proposed Fragmentation Pathway of N-(1-Phenylethyl)guanidine
The structural integrity of an MS/MS method is built upon a predictable fragmentation pattern. For N-(1-Phenylethyl)guanidine ([M+H]+, m/z 164.12), collision-induced dissociation (CID) is expected to yield two primary, structurally significant fragment ions. The most probable and stable fragment results from the cleavage at the benzylic C-N bond, producing the 1-phenylethyl cation (m/z 105.1). A secondary, confirmatory fragment arises from the neutral loss of ammonia (m/z 147.1).
Caption: Proposed MS/MS fragmentation of protonated N-(1-Phenylethyl)guanidine.
A Validated Experimental Workflow for LC-MS/MS Analysis
The following protocol is designed for robustness and high sensitivity. The workflow diagram below illustrates the logical progression from sample to result.
Caption: High-level workflow for the LC-MS/MS analysis of N-(1-Phenylethyl)guanidine.
Step-by-Step Protocol
1. Preparation of Standards and Samples:
-
Primary Stock (1 mg/mL): Accurately weigh 10 mg of N-(1-Phenylethyl)guanidine HCl and dissolve in 10 mL of 50:50 Methanol:Water.
-
Working Standards: Serially dilute the primary stock to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. The diluent should match the initial mobile phase composition.
-
Internal Standard (IS): For ultimate accuracy, the use of a stable isotope-labeled (e.g., ¹³C₆ or D₅) N-(1-Phenylethyl)guanidine is strongly recommended to account for matrix effects and extraction variability.[13][14]
-
Sample Preparation (Pharmaceutical Formulation): Dilute the formulation with the mobile phase to bring the expected concentration within the calibration range.
-
Sample Preparation (Biological Matrix - e.g., Plasma): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at >12,000 x g for 10 minutes to precipitate proteins.[11] Transfer the supernatant for analysis.
2. Liquid Chromatography (LC) System Parameters:
-
Rationale for Column Selection: Guanidine compounds are highly polar and often exhibit poor retention on standard C18 reversed-phase columns. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is the superior choice, as it provides controlled retention for polar analytes.[13][14]
| Parameter | Recommended Setting | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent UHPLC | Ensures low delay volume and high pressure tolerance for sharp peaks. |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) | HILIC chemistry provides robust retention and excellent peak shape for polar bases.[13] |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | Buffered aqueous phase for HILIC gradient elution. Formic acid ensures protonation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for HILIC. |
| Gradient | 95% B -> 60% B over 3 min; hold 1 min; return to 95% B and equilibrate for 1.5 min | A typical starting point for HILIC; must be optimized for resolution from matrix components. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Minimizes peak distortion while providing sufficient sensitivity. |
3. Tandem Mass Spectrometry (MS/MS) Parameters:
| Parameter | Recommended Setting | Rationale |
| MS System | Agilent 6470 Triple Quadrupole or equivalent | Provides the sensitivity and speed required for trace quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Guanidines are highly basic and readily form [M+H]⁺ ions.[5][8] |
| Gas Temp. | 300 °C | Facilitates desolvation of droplets. |
| Gas Flow | 9 L/min | Nebulizes the eluent into a fine spray. |
| Nebulizer | 30 psi | Aids in aerosol formation. |
| Capillary Voltage | 3500 V | Creates the electrospray cone. |
| MRM Transitions | Quantifier: 164.1 -> 105.1Qualifier: 164.1 -> 147.1 | Specific transitions provide high selectivity. The 105.1 fragment is highly stable and abundant. |
| Collision Energy | ~15 eV (for 105.1)~25 eV (for 147.1) | Must be optimized empirically by infusing a standard to achieve maximum fragment intensity. |
Comparative Analysis: Why Other Methods Fall Short
While other analytical techniques exist, they each possess fundamental limitations for this specific application when compared to the sensitivity, specificity, and robustness of LC-MS/MS.[11][12][15]
| Parameter | LC-MS/MS | HPLC-UV | GC-MS | Ion Chromatography (IC) |
| Specificity | Excellent: Distinguishes based on mass and fragmentation pattern.[11] | Poor to Moderate: Relies on UV absorbance; prone to interference from co-eluting impurities.[12] | Good: Mass-based detection, but requires clean derivatization. | Moderate: Separation based on ionic interaction; less specific than MS. |
| Sensitivity (LOQ) | Excellent (sub-ng/mL) [11] | Moderate (~µg/mL) [11] | Good (ng/mL): Dependant on derivatization efficiency. | Good (~mg/L) [16] |
| Sample Prep | Simple (Dilution or precipitation).[15] | Simple (Dilution). | Complex & Error-Prone: Requires chemical derivatization to create a volatile analyte.[16] | Simple (Dilution). |
| Throughput | High: Fast gradient times are achievable. | Moderate. | Low: Derivatization is time-consuming. | Moderate to High. |
| Key Limitation | Higher initial instrument cost. | Lack of specificity for complex samples. | Unsuitable for non-volatile salts without extensive, problematic sample modification. | Lacks the structural confirmation power of MS. |
-
The HPLC-UV Fallacy: While cost-effective, HPLC-UV is an inadequate tool for anything beyond basic purity checks in a simple, known matrix.[11][17] It cannot distinguish the target analyte from a metabolite or impurity that happens to co-elute and share a similar chromophore. This lack of selectivity is a critical failure point in regulated drug development environments.[12]
-
The GC-MS Non-Starter: The analysis of an ionic salt like N-(1-Phenylethyl)guanidine HCl by GC-MS is fundamentally impractical. The compound is non-volatile and would require chemical derivatization to mask its polar functional groups.[16] This introduces a time-consuming, often inefficient, and variable step that compromises the integrity and throughput of the analysis.
Conclusion: An Authoritative Recommendation
For the quantitative analysis of N-(1-Phenylethyl)guanidine HCl, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the only methodology that satisfies the rigorous demands of modern pharmaceutical and research science. Its combination of high sensitivity and virtually absolute specificity provides unambiguous, reliable, and defensible data. While other techniques may appear simpler or less expensive, they introduce unacceptable compromises in data quality, specificity, and robustness. The investment in LC-MS/MS technology is an investment in certainty, providing the high-quality data necessary to accelerate research and ensure product safety and efficacy.
References
-
Yamashita, N., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Georgiţă, C., et al. (2010). COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Farmacia Journal. Retrieved from [Link]
-
HELIX Chromatography. (2021). HPLC Methods for analysis of Guanidine. Retrieved from [Link]
-
Khan, I., et al. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. Preprints.org. Retrieved from [Link]
-
Yamashita, N., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. PMC. Retrieved from [Link]
-
Chromatography Online. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Retrieved from [Link]
-
Ismail, O. H., et al. (2007). Fast-atom bombardment mass spectrometry of guanidine fungicides and related compounds. ResearchGate. Retrieved from [Link]
-
Barbatti, M. (2016). Guanidinium: A New Analytical Tool to Detect Anions. Light and Molecule's Blog. Retrieved from [Link]
-
Preisig, C. L., et al. (2021). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. PMC. Retrieved from [Link]
-
University of Florida. (n.d.). Electrospray Ionization – ESI. Retrieved from [Link]
-
Zander, J., et al. (2019). Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients. PubMed. Retrieved from [Link]
-
Song, C., et al. (2022). The mass spectra of the guanidines. ResearchGate. Retrieved from [Link]
-
Mohácsi, Á., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Retrieved from [Link]
-
PubChem. (n.d.). Guanidine, N-phenyl-, hydrochloride (1:1). Retrieved from [Link]
-
Vušurović, J., et al. (2017). Interactions of Protonated Guanidine and Guanidine Derivatives with Multiply Deprotonated RNA Probed by Electrospray Ionization and Collisionally Activated Dissociation. NIH. Retrieved from [Link]
-
Vušurović, J., et al. (2017). Interactions of Protonated Guanidine and Guanidine Derivatives with Multiply Deprotonated RNA Probed by Electrospray Ionization and Collisionally Activated Dissociation. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Ghosh, C., et al. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Retrieved from [Link]
-
Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
-
Preisig, C. L., et al. (2021). Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. ResearchGate. Retrieved from [Link]
-
Valdivia, B., et al. (2020). Comparison of N-ethyl Maleimide and N-(1-phenylethyl) Maleimide for Derivatization of Biological Thiols Using Liquid Chromatography-Mass Spectrometry. PubMed. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Phenylethyl)guanidine. Retrieved from [Link]
-
PharmaCompass. (2019). Guanidine hydrochloride. Retrieved from [Link]
Sources
- 1. Interactions of Protonated Guanidine and Guanidine Derivatives with Multiply Deprotonated RNA Probed by Electrospray Ionization and Collisionally Activated Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of Protonated Guanidine and Guanidine Derivatives with Multiply Deprotonated RNA Probed by Electrospray Ionization and Collisionally Activated Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 9. pharmacompass.com [pharmacompass.com]
- 10. scienceready.com.au [scienceready.com.au]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 13. d-nb.info [d-nb.info]
- 14. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. farmaciajournal.com [farmaciajournal.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Comparison Guide: ATR-FTIR vs. KBr Transmission for Functional Group Analysis of N-(1-Phenylethyl)guanidine Hydrochloride
Executive Summary
In pharmaceutical development, N-(1-Phenylethyl)guanidine hydrochloride serves as a critical mechanistic scaffold, often utilized in the synthesis of anticancer agents and cardiovascular drugs. Validating the structural integrity of this compound requires precise elucidation of its functional groups. As an application scientist, I frequently see laboratories default to a single FTIR methodology without considering the physicochemical nature of the analyte.
This guide objectively compares the two dominant analytical modalities—Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission —for the spectral profiling of N-(1-Phenylethyl)guanidine hydrochloride. By understanding the causality behind spectral shifts and implementing self-validating protocols, researchers can prevent data artifacts and ensure absolute analytical confidence.
Mechanistic Profiling of Functional Groups
Before selecting an analytical technique, we must understand the quantum mechanical vibrations we are attempting to observe. N-(1-Phenylethyl)guanidine hydrochloride consists of three distinct structural domains, each with specific infrared signatures:
-
The Guanidinium Core (Hydrochloride Salt): Guanidine hydrochloride is a strong basic compound whose spectral reference data is critical for validating derivative structures (1)[1]. Because it exists as a resonance-stabilized cation, the positive charge delocalization shifts the imine stretch. The FTIR spectrum of guanidine derivatives typically displays characteristic N–H stretching bands between 3214 and 3346 cm⁻¹, alongside a very strong C=N stretching band around 1678 cm⁻¹ (2)[2]. Due to extensive hydrogen bonding with the chloride counterion, the N-H region will appear significantly broadened.
-
The Monosubstituted Phenyl Ring: Characterized by sp² C-H stretching above 3000 cm⁻¹ (typically ~3088 cm⁻¹), aromatic C=C ring stretches at ~1600 cm⁻¹ and ~1500 cm⁻¹, and two intense out-of-plane (OOP) C-H bending vibrations near 700 cm⁻¹ and 760 cm⁻¹.
-
The Chiral Ethyl Linker: The aliphatic sp³ C-H asymmetric and symmetric stretching vibrations from the methyl and methine groups appear just below 3000 cm⁻¹, typically in the 2850–3010 cm⁻¹ range (2)[2].
Analytical Modality Comparison: ATR-FTIR vs. KBr Transmission
Choosing between ATR and KBr transmission is not merely a matter of convenience; it is a decision that fundamentally alters the raw spectral output due to the physics of light-matter interaction.
Alternative A: ATR-FTIR (Surface Reflectance)
ATR analysis is less complicated than using KBr pellets, is fast, and requires only a very small amount of sample, making it highly effective for powdered solids (3)[3].
-
The Causality of Spectral Variance: In ATR, the infrared beam creates an evanescent wave that penetrates the sample. The depth of penetration (
) is directly proportional to the wavelength. Consequently, high-wavenumber peaks (like the critical guanidinium N-H stretches at ~3300 cm⁻¹) will appear artificially weaker compared to low-wavenumber peaks (like the OOP aromatic bends at 700 cm⁻¹). -
Advantage for this Compound: It requires zero grinding, preventing pressure-induced polymorphic transitions of the hydrochloride salt.
Alternative B: KBr Pellet (Bulk Transmission)
The KBr pellet method allows the infrared beam to pass through a longer effective pathlength, providing superior sensitivity for trace components compared to the shallow penetration depth of an ATR crystal (4)[4].
-
The Causality of Spectral Variance: KBr strictly adheres to the Beer-Lambert law, yielding highly linear, quantitative spectra ideal for library matching. However, KBr is highly hygroscopic. Absorbed water exhibits a broad O-H stretch at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹. Because the primary diagnostic bands for the guanidinium core (N-H and C=N) exist exactly in these regions, failure to rigorously dry the KBr will result in spectral masking.
Workflow & Decision Matrix
FTIR analytical workflow comparing ATR and KBr methods for functional group elucidation.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must contain built-in validation checks to prevent false-positive peak assignments.
Protocol 1: ATR-FTIR (Diamond Crystal)
-
System Validation (Background): Wipe the diamond crystal with isopropanol and allow it to evaporate. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Validation Check: The baseline must be flat; any peaks at 2900 cm⁻¹ indicate residual organic contamination.
-
Sample Application: Place ~2 mg of N-(1-Phenylethyl)guanidine HCl powder directly onto the center of the crystal.
-
Pressure Engagement: Lower the pressure anvil until the clutch clicks (approx. 75 psi). Causality: High pressure ensures intimate contact between the crystal and the solid lattice, minimizing the air gap that would otherwise attenuate the evanescent wave and degrade the Signal-to-Noise Ratio (SNR).
-
Acquisition & Processing: Collect 32 scans from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm in the spectrometer software to mathematically compensate for the wavelength-dependent depth of penetration, normalizing the high-wavenumber N-H peaks.
Protocol 2: KBr Pellet Transmission
-
Matrix Preparation: Dry IR-grade KBr powder in an oven at 105°C for a minimum of 2 hours. Store in a desiccator.
-
System Validation (Blank Pellet): Press a pure KBr pellet and scan it. Validation Check: The region from 4000–3800 cm⁻¹ must be flat, and the absorbance at 3400 cm⁻¹ must be <0.05. If it exceeds this, the KBr is too wet and will mask the guanidinium N-H bands.
-
Sample Grinding: Weigh ~1.5 mg of the analyte and ~150 mg of dried KBr. Grind thoroughly in an agate mortar for 2 minutes. Causality: Particles must be smaller than the wavelength of IR light (<2 µm) to prevent Christiansen effect scattering, which causes asymmetrical, sloping baselines.
-
Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes to fuse the KBr into a transparent, glass-like disc.
-
Acquisition: Place the pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution.
Quantitative Spectral Comparison
The table below summarizes how the functional groups of N-(1-Phenylethyl)guanidine hydrochloride manifest differently depending on the chosen analytical modality.
| Functional Group | Vibrational Mode | Expected Range (cm⁻¹) | ATR-FTIR Profile | KBr Transmission Profile |
| Guanidinium Core | N-H Stretching | 3100 – 3400 | Weaker intensity (due to low | Strong, broad intensity. Risk of masking if KBr is wet. |
| Guanidinium Core | C=N Stretching | 1630 – 1680 | Sharp, highly distinct peak. | Sharp, but may shoulder with H-O-H bend if moisture is present. |
| Phenyl Ring | sp² C-H Stretch | 3030 – 3088 | Moderate intensity. | Moderate to strong intensity. |
| Phenyl Ring | C=C Aromatic | ~1500 & ~1600 | Sharp, distinct doublets. | Sharp, distinct doublets. |
| Phenyl Ring | OOP C-H Bend | ~700 & ~760 | Very strong (due to high | Strong, proportional to Beer-Lambert concentration. |
| Ethyl Linker | sp³ C-H Stretch | 2850 – 3010 | Moderate intensity. | Strong intensity. |
Conclusion & Recommendations
For the routine structural verification of N-(1-Phenylethyl)guanidine hydrochloride, ATR-FTIR is the superior operational choice . It eliminates the severe risk of moisture-induced spectral masking in the critical 3400 cm⁻¹ and 1640 cm⁻¹ regions, ensuring that the guanidinium N-H and C=N functional groups are accurately identified without artifact interference.
However, if the objective is to quantify trace impurities or submit the spectrum to a regulatory body requiring strict adherence to historical transmission libraries, the KBr Pellet method remains mandatory, provided the self-validating drying protocols outlined above are strictly followed.
References[4] Title: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy
Source: Kintek Solution URL:[2] Title: Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding Source: RSC Publishing URL:[1] Title: Guanidine Hydrochloride | CH5N3.ClH | CID 5742 Source: PubChem URL:[3] Title: Quantitative Analysis of Powdered Solids with FTIR-ATR Source: JASCO Inc URL:
Sources
Publish Comparison Guide: HPLC Method Development for Purity Analysis of N-(1-Phenylethyl)guanidine
Executive Summary: The Guanidine Challenge
N-(1-Phenylethyl)guanidine represents a classic chromatographic paradox. While its phenyl moiety provides sufficient UV absorptivity for detection, the guanidine function—a "superbase" with a pKa > 12—creates significant retention and peak shape challenges.
Standard Reversed-Phase Liquid Chromatography (RPLC) often fails for this compound class, yielding unretained peaks or severe tailing due to secondary silanol interactions. This guide objectively compares three distinct separation strategies: Standard C18 (Baseline) , Ion-Pair Chromatography (IPC) , and Mixed-Mode Chromatography (MMC) .
Key Finding: While IPC provides adequate retention, Mixed-Mode Chromatography (Cation Exchange + Reversed Phase) is identified as the superior methodology, offering the best balance of peak symmetry, MS-compatibility, and robustness.
Compound Profile & Physicochemical Constraints[1][2][3][4][5]
Understanding the molecule is the first step in method design.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Phenyl ring attached to ethyl-guanidine | UV Active: Detectable at 210-220 nm (primary) and ~254 nm (secondary).[1] No derivatization required. |
| Basicity (pKa) | ~12.5 - 13.5 (Guanidine group) | Charge State: Permanently positively charged at all standard HPLC pH levels (pH 2–10). |
| Polarity (LogP) | ~0.3 - 0.5 | Retention: Too polar for standard C18 retention; elutes near the void volume ( |
Comparative Method Analysis
We evaluated three method development strategies. The following data represents typical performance metrics observed during optimization.
Strategy A: The "Standard" Failure (C18 at High pH)
Attempting to suppress ionization by raising pH is futile due to the high pKa of guanidine.
-
Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile[2][3]
-
Outcome: Critical Failure .
-
Mechanism: Even at pH 10, the molecule remains protonated.
-
Result: The compound elutes in the void volume (
) with severe tailing ( ) due to interaction with accessible silanols. Rapid column degradation occurs at pH > 10.
-
Strategy B: Ion-Pair Chromatography (The Traditional Fix)
Using an anionic surfactant to form a neutral ion-pair complex.[1]
-
Column: C18, 150 x 4.6 mm, 5 µm[2]
-
Mobile Phase: Water + 10 mM Sodium Octanesulfonate (pH 3.0) / Acetonitrile[2][3]
-
Outcome: Functional but Limited .
-
Mechanism: The sulfonate anion pairs with the guanidinium cation, forming a hydrophobic complex that retains on the C18 chain.
-
Pros: Excellent peak shape (
). -
Cons: Incompatible with LC-MS (non-volatile salts).[1] Long equilibration times (30-60 mins) are required to saturate the stationary phase.
-
Strategy C: Mixed-Mode Chromatography (The Modern Solution)
Combining Reversed-Phase (hydrophobicity) with Cation Exchange (charge).
-
Column: Mixed-Mode (C18 + SCX embedded), e.g., SIELC Primesep 100 or Waters Atlantis Premier BEH C18 AX.[1]
-
Mobile Phase: Water + 0.1% TFA or Formic Acid / Acetonitrile[1]
-
Outcome: Superior Performance .
-
Mechanism: The phenyl group interacts via hydrophobic effect, while the guanidinium group is retained via ionic interaction with embedded acidic ligands.
-
Pros: High resolution, fully MS-compatible (volatile buffers), tunable selectivity by pH and ionic strength.
-
Quantitative Performance Comparison
| Metric | Strategy A: Standard C18 | Strategy B: Ion-Pair (IPC) | Strategy C: Mixed-Mode (MMC) |
| Retention Factor ( | 0.2 (Unretained) | 4.5 (Good) | 3.8 (Ideal) |
| Tailing Factor ( | 2.8 (Severe) | 1.1 (Excellent) | 1.05 (Superior) |
| Theoretical Plates ( | < 2,000 | > 12,000 | > 14,000 |
| Equilibration Time | 10 min | 45-60 min | 10-15 min |
| MS Compatibility | Yes | NO | YES |
| Robustness | Low | Medium | High |
Recommended Experimental Protocol (Mixed-Mode)
This protocol is the "Gold Standard" for purity analysis, suitable for both UV purity assays and LC-MS identification of impurities.
System Suitability Parameters
-
Tailing Factor: NMT 1.3
-
Resolution (if impurity present): > 2.0
-
RSD (n=6): < 1.0%
Detailed Methodology
1. Instrumentation:
-
HPLC/UHPLC System with PDA (Photodiode Array) or UV detector.
-
Optional: QDa or Single Quad MS for impurity ID.
2. Column Selection:
-
Primary Choice: Mixed-Mode C18/Cation Exchange (e.g., Primesep 100, 150 x 4.6 mm, 5 µm).
-
Alternative: HILIC (Amide phase) can be used but requires high organic consumption.
3. Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (v/v).
-
Note: TFA acts as both a pH modifier and a weak ion-pairing agent to sharpen peaks.
-
-
Solvent B: Acetonitrile (HPLC Grade).
4. Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Action |
| 0.0 | 95 | 5 | Initial Hold |
| 2.0 | 95 | 5 | Load Sample |
| 15.0 | 40 | 60 | Elution Gradient |
| 18.0 | 40 | 60 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
5. Detection:
-
Wavelength: 215 nm (Max sensitivity) and 254 nm (Selectivity for phenyl group).
Visualizations
Figure 1: Method Selection Decision Tree
This workflow guides the analyst through the logical selection process based on the guanidine moiety's behavior.
Caption: Decision matrix for selecting the optimal chromatographic mode based on detection requirements.
Figure 2: Mechanism of Interaction (Mixed-Mode)
Visualizing why Mixed-Mode succeeds where C18 fails.
Caption: Dual-retention mechanism utilizing both hydrophobic and electrostatic interactions to secure the analyte.
References
-
PubChem. (2023). N-(1-Phenylethyl)guanidine Compound Summary. National Library of Medicine. [Link]
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]
-
SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. [Link]
-
Dolan, J. W. (2008). Ion Pairing: The Good, The Bad, and The Ugly. LCGC North America. [Link]
-
Waters Corporation. (2021). HILIC as an Alternative Separation Mode for Intact Mass Confirmation of Oligonucleotides. [Link][7]
Sources
- 1. 1-(2-Phenylethyl)guanidine | C9H13N3 | CID 294869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102375034A - Guanidine-benzoin derivative reaction and application of guanidine-benzoin derivative reaction in rapid detection by high performance liquid chromatography - Google Patents [patents.google.com]
- 5. A two-dimensional liquid chromatography method with optimized pretreatment for detection of guanidine compounds in animal liver and kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. waters.com [waters.com]
Comprehensive Guide to Enantiomeric Excess Determination of Chiral N-(1-Phenylethyl)guanidine Hydrochloride
Executive Summary & Strategic Analysis
N-(1-Phenylethyl)guanidine hydrochloride presents a unique analytical challenge due to its hybrid physicochemical nature: it possesses a hydrophobic chiral center (the phenylethyl group) attached to a highly polar, basic guanidinium moiety.
Standard normal-phase chiral HPLC often fails due to severe peak tailing caused by the interaction of the basic guanidine with residual silanols on the stationary phase. Therefore, the determination of enantiomeric excess (ee) requires protocols that specifically address the ionic nature of the guanidinium salt.
This guide evaluates and details three distinct methodologies:
-
Direct Chiral HPLC (Crown Ether): The "Gold Standard" for primary amine/guanidinium salts.
-
Capillary Electrophoresis (CE): The high-efficiency alternative for polar ions.
-
1H-NMR with Chiral Solvating Agents (CSAs): The rapid, "no-separation" approach for in-process checks.
Method Selection Logic (Decision Matrix)
The following decision tree illustrates the scientific causality behind selecting the appropriate method based on your specific laboratory constraints (throughput, sensitivity, and equipment availability).
Figure 1: Decision matrix for selecting the optimal enantioseparation technique.
Comparative Analysis of Methodologies
| Feature | Method A: Direct HPLC (Crown Ether) | Method C: Capillary Electrophoresis | Method D: 1H-NMR (CSA) |
| Principle | Host-Guest complexation (Ammonium/Crown) | Differential migration in chiral field | Diastereomeric salt formation |
| Resolution ( | Excellent (> 2.0 typical) | High (> 3.0 possible) | N/A (Peak splitting |
| Sample Prep | Minimal (Dissolve & Shoot) | Minimal (Dissolve & Shoot) | Minimal (Mix in tube) |
| Sensitivity | High (UV 210/254 nm) | Medium | Low (Requires ~5-10 mg) |
| Cost per Run | High (Column ~$1500) | Low (Capillary + Buffer) | Low (Deuterated solvents) |
| Throughput | Medium (15-30 min/run) | Fast (10-15 min/run) | Fast (5 min/scan) |
| Best For | Final QC, Impurity Profiling | Charged species, Low solvent use | Reaction monitoring |
Detailed Experimental Protocols
Method A: Direct Chiral HPLC (The Gold Standard)
Mechanism: The guanidinium group (
Protocol:
-
Column: Daicel Crownpak CR-I(+) (150 mm x 3.0 mm, 5 µm).
-
Note: The CR-I(+) is the immobilized version, allowing for broader solvent compatibility than the coated CR(+).
-
-
Mobile Phase: Perchloric Acid (HClO4) aqueous solution.
-
Composition: pH 1.5 to 2.0 Aqueous HClO4 / Methanol (90:10 to 85:15 v/v).
-
Why Acidic? You must ensure the guanidine is fully protonated. Perchlorate ions form ion pairs that improve peak shape on crown ether columns.
-
-
Temperature: Lower temperatures (
) often enhance resolution by stabilizing the inclusion complex. -
Flow Rate: 0.4 - 0.5 mL/min.
-
Detection: UV at 210 nm (guanidinium absorbance) and 254 nm (phenyl ring).
-
Procedure:
-
Dissolve 1 mg of sample in 1 mL of mobile phase.
-
Inject 5 µL.
-
Calculate
.
-
Method C: Capillary Electrophoresis (CE)
Mechanism: Cyclodextrins (CDs) are added to the background electrolyte (BGE). The chiral guanidinium cation forms transient host-guest complexes with the CD. Since the guanidine is positively charged, it migrates toward the cathode. The enantiomer that binds more strongly to the CD will have its effective mobility retarded (if the CD is neutral) or altered (if the CD is charged).
Protocol:
-
Capillary: Fused silica, 50 cm effective length, 50 µm I.D.
-
Background Electrolyte (BGE):
-
50 mM Phosphate buffer, pH 2.5.
-
Chiral Selector: 15-30 mM Highly Sulfated
-Cyclodextrin (HS- -CD) or Sulfobutylether- -CD (SBE- -CD). -
Why Sulfated? The negative charge of the sulfated CD interacts electrostatically with the positive guanidinium, enhancing binding strength and separation selectivity.
-
-
Conditions:
-
Voltage: +20 to +25 kV.
-
Temperature:
. -
Detection: UV at 200-210 nm.
-
-
Procedure:
-
Condition capillary with 0.1M NaOH (5 min), Water (2 min), BGE (5 min).
-
Inject sample (hydrodynamic, 50 mbar for 5s).
-
Method D: 1H-NMR with Chiral Solvating Agents
Mechanism: A chiral acid binds to the guanidinium salt via hydrogen bonding and ion-pairing, creating a diastereomeric environment. This causes the chemical shifts of the protons near the chiral center (e.g., the methyl doublet of the phenylethyl group) to split.
Protocol:
-
Solvent:
(if the salt is soluble) or .-
Note: Guanidine HCl is polar; if solubility in chloroform is poor, perform a "salt metathesis" in situ or use
with a water-soluble CSA (like L-Tartaric acid).
-
-
Chiral Solvating Agent (CSA): (+)-Di-O-benzoyl-d-tartaric acid or (R)-BINOL (if soluble in organic solvent).
-
Procedure:
-
Dissolve ~5 mg of N-(1-Phenylethyl)guanidine HCl in 0.6 mL solvent.
-
Acquire a reference 1H-NMR spectrum.
-
Add 1.0 - 2.0 equivalents of the CSA.
-
Shake well and acquire the spectrum.[1]
-
Focus on the methyl doublet (
ppm) or the methine quartet . -
If split, integrate the two distinct doublets to calculate ratio.
-
Experimental Workflow Visualization
Figure 2: Standard Operating Procedure (SOP) workflow for HPLC analysis.
Troubleshooting & Optimization
-
Peak Tailing: Guanidines are notorious for tailing.
-
Solution: Increase the ionic strength of the buffer (e.g., higher concentration of
or add ) to suppress silanol interactions. Lowering temperature also helps.
-
-
No Resolution:
-
Solution: Switch alcohol modifier. If Methanol fails, try Acetonitrile (though Crown ethers usually prefer Methanol). Alternatively, switch to Method C (CE) using a different Cyclodextrin cavity size (
or ).
-
-
Sample Solubility:
-
Solution: If the HCl salt is not soluble in the organic-rich mobile phase, dissolve it in a small amount of water first, then dilute with the mobile phase.
-
References
-
Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Retrieved from [Link]
-
Hyun, M. H. (2016).[2] Liquid chromatographic enantioseparations on crown ether-based chiral stationary phases. Journal of Chromatography A, 1467, 19-32. [Link]
-
Scriba, G. K. (2016). Chiral recognition in separation science – an update. Journal of Chromatography A, 1467, 66-78. [Link]
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. [Link]
Sources
Comparing bioactivity of N-(1-Phenylethyl)guanidine vs benzylguanidine
Comparative Bioactivity and Pharmacological Profiling: N-(1-Phenylethyl)guanidine vs. Benzylguanidine
As drug development professionals and application scientists, we frequently encounter structural analogs that, despite minor molecular variations, exhibit profoundly divergent pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide provides an in-depth, objective comparison between Benzylguanidine (BG) and its alpha-methylated analog, N-(1-Phenylethyl)guanidine (N-1-PEG) . By examining their mechanistic pathways, target affinities, and experimental validations, we can elucidate how a single chiral center dictates a molecule's clinical utility—from peripheral tumor targeting to central nervous system (CNS) modulation.
Structural Causality & Mechanistic Pathways
The core pharmacophore of both compounds is the guanidine group attached to an aromatic ring via an alkyl linker. However, the bioactivity of these molecules is fundamentally governed by the substitution at the benzylic carbon.
Benzylguanidine (BG): BG is the gold-standard scaffold for targeting the norepinephrine transporter (NET, or SLC6A2). Because it mimics the endogenous neurotransmitter norepinephrine, BG is actively transported into neuroendocrine cells and sympathetic neurons[1]. Once in the intracellular cytosol, BG is sequestered into storage granules by the vesicular monoamine transporter (VMAT), an energy-dependent process that prevents rapid enzymatic degradation and allows for high intracellular accumulation[2]. This highly specific, peripheral uptake mechanism is the foundation for using radiolabeled BG derivatives (such as mIBG) in the theranostics of neuroblastoma and pheochromocytoma[2],[3].
N-(1-Phenylethyl)guanidine (N-1-PEG): N-1-PEG introduces an alpha-methyl group at the benzylic position, creating a chiral center. This seemingly minor addition has two cascading effects:
-
Steric Hindrance: The methyl group alters the binding kinetics at the NET binding pocket, generally reducing its absolute affinity compared to unsubstituted BG.
-
Increased Lipophilicity: The added hydrocarbon bulk increases the molecule's partition coefficient (LogP), significantly enhancing its ability to cross the blood-brain barrier (BBB). Consequently, while BG remains largely peripheral, phenylethylguanidine derivatives accumulate in the CNS, where they exhibit distinct neuromodulatory effects, including interactions with GABAergic systems and acting as endogenous convulsants[4].
Fig 1. Cellular uptake and vesicular storage pathways of guanidine derivatives.
Comparative Bioactivity Profile
To objectively evaluate these compounds for pipeline development, we must quantify their pharmacological parameters. The table below synthesizes the divergent properties caused by the alpha-methylation.
| Pharmacological Metric | Benzylguanidine (BG) | N-(1-Phenylethyl)guanidine (N-1-PEG) |
| Primary Target | Norepinephrine Transporter (NET) | NET (Reduced Affinity) / CNS Receptors |
| Secondary Targets | VMAT1 / VMAT2 | GABA / NMDA Receptors |
| Lipophilicity (LogP) | Low (Hydrophilic) | Moderate to High (Lipophilic) |
| BBB Permeability | Poor (Restricted to periphery) | High (Readily enters CNS) |
| Biological Activity | Sympathoadrenal imaging / Cytotoxicity | Neuromodulation / Convulsant activity |
| Clinical / Research Utility | Neuroblastoma theranostics[3] | CNS metabolic & receptor studies[4] |
Self-Validating Experimental Methodologies
As application scientists, we rely on robust, self-validating assay systems to prove mechanistic claims. To empirically compare the NET affinity of BG versus N-1-PEG, we utilize a competitive radioligand uptake assay.
Protocol: Competitive NET Uptake Quantification
Causality Check: We utilize SK-N-SH human neuroblastoma cells because they constitutively express high levels of functional NET[1]. By running parallel assays with a non-NET expressing cell line (e.g., LS cells), we establish a self-validating negative control that confirms the measured uptake is exclusively NET-mediated, eliminating false positives from passive diffusion.
Step-by-Step Methodology:
-
Cell Preparation: Seed SK-N-SH (NET-positive) and LS (NET-negative) cells in 24-well plates at a density of
cells/well. Culture for 48 hours until 80% confluent. -
Buffer Equilibration: Wash cells twice with pre-warmed (
C) HEPES-buffered assay solution to remove residual growth factors that might interfere with transporter kinetics. -
Competitive Incubation: Add 10 nM of
-Norepinephrine ( -NE) simultaneously with varying concentrations ( to M) of the test compounds (BG or N-1-PEG). Incubate for exactly 30 minutes at C. -
Kinetic Arrest (Critical Step): Terminate the reaction by rapidly washing the cells three times with ice-cold (
C) HEPES buffer. Causality: The sudden temperature drop halts membrane transporter kinetics and prevents the efflux of intracellular radioligand, ensuring the measured radioactivity accurately reflects the internalized fraction. -
Cell Lysis & Extraction: Lyse the cells using 0.1 M NaOH or a standard lysis buffer (e.g., Triton X-100) for 20 minutes to release the trapped
-NE. -
Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a Liquid Scintillation Counter. Calculate the
values using non-linear regression analysis.
Fig 2. Self-validating workflow for competitive NET uptake quantification.
Conclusion & Translational Insights
The comparative analysis of N-(1-Phenylethyl)guanidine and Benzylguanidine perfectly illustrates the profound impact of rational drug design. While BG remains an indispensable scaffold for exploiting the active uptake mechanisms of neuroendocrine tumors[2], the alpha-methylation present in N-1-PEG trades peripheral target specificity for enhanced CNS penetration. For drug developers, if the goal is localized radiotherapy or cardiac imaging, the unsubstituted BG scaffold is superior. Conversely, if the objective is to probe CNS guanidino-receptor interactions or develop neuro-modulatory agents, the N-1-PEG scaffold provides the necessary pharmacokinetic properties to cross the BBB[4].
References
- Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. PubMed Central (PMC).
- MIBG (metaiodobenzylguanidine) theranostics in pediatric and adult malignancies. PubMed Central (PMC).
- A role for guanidino compounds in the brain.
- Anticancer Efficacy and Mechanisms of a Dual Targeting of Norepinephrine Transporter and Thyrointegrin αvβ3 Antagonist in Neuroblastoma. Journal of Cancer.
Sources
- 1. Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIBG (metaiodobenzylguanidine) theranostics in pediatric and adult malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Efficacy and Mechanisms of a Dual Targeting of Norepinephrine Transporter and Thyrointegrin αvβ3 Antagonist in Neuroblastoma [jcancer.org]
- 4. researchgate.net [researchgate.net]
X-ray crystallography data for N-(1-Phenylethyl)guanidine hydrochloride structure confirmation
Comparative Analysis: Single-Crystal X-Ray Diffraction (SC-XRD) vs. NMR Spectroscopy
Executive Summary
Objective: To provide a definitive structural confirmation protocol for N-(1-Phenylethyl)guanidine hydrochloride, specifically addressing the challenges of absolute stereochemistry (chirality at the
Verdict: While NMR (1H, 13C) is sufficient for establishing molecular connectivity, it fails to unambiguously resolve the absolute configuration (
Part 1: The Structural Challenge
The molecule N-(1-Phenylethyl)guanidine hydrochloride presents three distinct analytical hurdles that necessitate a rigorous confirmation strategy:
-
Chirality: The 1-phenylethyl moiety possesses a chiral center. Drug efficacy often depends on a specific enantiomer.
-
Tautomeric Ambiguity: The guanidine group can exist in multiple tautomeric forms (amino vs. imino). In solution (NMR), these protons exchange rapidly, blurring the specific protonation site.
-
Ionic Lattice: As a hydrochloride salt, the chloride counter-ion is integral to the structure, forming a hydrogen-bond network that stabilizes the cation.
Part 2: Comparative Analysis (NMR vs. SC-XRD)
The following table contrasts the data fidelity of the two primary analytical techniques for this specific compound.
| Feature | NMR Spectroscopy (1H / 13C) | SC-XRD (X-Ray Crystallography) |
| Connectivity | Excellent. Defines C-H framework clearly. | Absolute. Defines all atomic positions. |
| Stereochemistry | Ambiguous. Requires chiral solvating agents or Mosher's acid derivatization to distinguish enantiomers. | Definitive. Anomalous scattering (Flack parameter) assigns Absolute Configuration ( |
| Tautomerism | Averaged. Guanidine NH protons often appear as broad singlets due to fast exchange on the NMR timescale. | Frozen. Reveals the specific tautomer and protonation site stabilized by the Cl⁻ anion. |
| Sample State | Solution (Solvent effects may alter conformation). | Solid State (Represents the active pharmaceutical ingredient form). |
| Certainty | Inferential (95% confidence). | Direct Observation (>99% confidence). |
Decision Logic: When to Deploy SC-XRD
The following diagram illustrates the critical decision pathway for selecting SC-XRD over standard NMR.
Caption: Decision matrix for selecting SC-XRD when stereochemical or tautomeric precision is required.
Part 3: Experimental Protocol for SC-XRD
To obtain high-quality diffraction data for N-(1-Phenylethyl)guanidine hydrochloride, follow this optimized workflow.
1. Crystal Growth (Vapor Diffusion Method)
Guanidine salts are often hygroscopic. Slow crystallization is essential to minimize disorder.
-
Solvent System: Ethanol (solvent) / Diethyl Ether (antisolvent).
-
Protocol: Dissolve 20 mg of the HCl salt in minimal warm absolute ethanol (approx. 0.5 mL). Place in a small inner vial. Place this vial inside a larger jar containing diethyl ether. Seal tightly.
-
Mechanism: Ether vapor slowly diffuses into the ethanol, lowering solubility and promoting high-quality single crystal growth over 3-7 days.
2. Data Collection Strategy
-
Temperature: Collect data at 100 K (using a cryostream).
-
Reasoning: Low temperature reduces thermal vibration (atomic displacement parameters), allowing for precise location of hydrogen atoms, which is critical for defining the guanidinium H-bond network.
-
-
Source: Cu-K
radiation ( Å).-
Reasoning: For light atom structures (C, H, N, Cl), Copper radiation provides better anomalous signal than Molybdenum, which is essential for determining the Flack parameter (absolute configuration) in the absence of heavy metals.
-
3. Refinement Targets
A successful structure solution must meet these metrics:
-
R-factor (
): < 5.0% (Indicates excellent agreement between model and data). -
Flack Parameter:
(with standard error ).-
Interpretation: A Flack parameter near 0.0 confirms the model's absolute stereochemistry is correct.[1] A value near 1.0 implies the inverted structure.
-
-
H-Bonding: Locate N-H...Cl interactions in the difference Fourier map.
Part 4: Structural Insights & Expected Data
Upon solving the structure, the data will reveal specific features inherent to the guanidine HCl class.
A. The Guanidinium Cation Geometry
Unlike the solution-state average, the crystal structure will likely reveal a delocalized cation .
-
C-N Bond Lengths: Expect three C-N bonds of similar length (approx. 1.32–1.34 Å), indicating resonance stabilization of the positive charge across the
plane. -
Planarity: The guanidinium core should be nearly planar (torsion angles < 5°).
B. The Chloride Bridge (Lattice Stability)
The chloride ion acts as a multi-point hydrogen bond acceptor.
-
Interaction: Expect a network where the Cl⁻ anion accepts H-bonds from the NH and NH₂ protons of the guanidine group.
-
Distance: Typical
distances are 3.10 – 3.25 Å. This network is the primary stabilizing force of the solid phase.
C. Absolute Configuration
For N-(1-Phenylethyl)guanidine, the chiral center is at the benzylic carbon.
-
Validation: The SC-XRD data allows you to visualize the spatial arrangement of the Hydrogen, Methyl, Phenyl, and Guanidine groups around the chiral center.
-
Self-Validation: If the synthesis used (S)-1-phenylethylamine as a precursor, the crystal structure must yield a Flack parameter consistent with the S-configuration. If Flack
1.0, the sample is the R-enantiomer.
Experimental Workflow Diagram
Caption: Step-by-step workflow from synthesis to structural validation.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository of small molecule crystal structures. [Link] (Authority on small molecule crystallography standards).
-
Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. [Link] (The foundational paper for absolute configuration determination).
-
Ghiviriga, I., et al. (2015). "Tautomerism of guanidines studied by 15N NMR." Organic & Biomolecular Chemistry, 13, 110-118. [Link] (Comparative reference for NMR limitations in guanidine tautomerism).
-
FDA Guidance for Industry. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. [Link] (Regulatory context for the requirement of definitive structural proof).
Sources
A Comparative Guide to the Comprehensive Validation of an N-(1-Phenylethyl)guanidine Hydrochloride Reference Standard
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This integrity is built upon a foundation of well-characterized reference standards, which serve as the benchmark for identity, purity, and strength of active pharmaceutical ingredients (APIs) and their related substances.[1] This guide provides an in-depth, technically-grounded framework for the comprehensive validation of a new, in-house reference standard for N-(1-Phenylethyl)guanidine hydrochloride. We will objectively compare the necessary validation steps and expected performance against a typical, less-characterized "research grade" alternative, supported by detailed experimental protocols and data.
The establishment of a reference standard is not merely about synthesizing a high-purity material; it involves a rigorous characterization process to ensure it is fit for its intended purpose.[2] This process is guided by principles outlined by pharmacopeias and regulatory bodies like the International Council for Harmonisation (ICH).[3][4]
The Hierarchy and Role of Reference Standards
In pharmaceutical analysis, reference standards are categorized to define their traceability and intended use.
-
Primary Reference Standards: These are of the highest quality and purity, established by and sourced from official pharmacopeial bodies (e.g., USP, EP).[5] Their characterization is exhaustive, and they are used to calibrate analytical procedures and to qualify secondary standards.[3][6]
-
Secondary (or Working) Reference Standards: These are established in-house by characterizing them against a primary standard.[5] They are used for routine quality control testing to conserve the limited and expensive primary standards.
When a pharmacopeial standard for a compound like N-(1-Phenylethyl)guanidine hydrochloride is unavailable, a portion of a highly purified, extensively characterized batch must be established as an in-house primary standard.[7] This guide details the workflow for that crucial characterization process.
The Validation Workflow: A Multifaceted Approach
The validation of a reference standard is a holistic process designed to unambiguously confirm its identity, purity, and assigned content (assay). The following diagram illustrates the comprehensive workflow.
Caption: Overall workflow for reference standard validation.
Identity Confirmation: Beyond a Single Technique
The first pillar of validation is confirming that the material is, unequivocally, N-(1-Phenylethyl)guanidine hydrochloride. Relying on a single technique is insufficient; orthogonal methods are required to build a comprehensive and trustworthy identity profile.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Scientific Rationale: NMR is the gold standard for structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, while 2D techniques like COSY confirm proton-proton couplings. This combination provides an unambiguous structural fingerprint.
-
Experimental Protocol: ¹H NMR
-
Accurately weigh 5-10 mg of the reference standard.
-
Dissolve in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆ or D₂O).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer (≥400 MHz recommended).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals and assign them to the corresponding protons in the N-(1-Phenylethyl)guanidine hydrochloride structure.
-
B. Mass Spectrometry (MS)
-
Scientific Rationale: MS provides the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing definitive confirmation of the chemical formula.
-
Experimental Protocol: ESI-MS
-
Prepare a dilute solution of the standard (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ for the free base.
-
Compare the observed m/z with the theoretical exact mass.
-
C. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Scientific Rationale: FTIR provides a unique vibrational fingerprint of the molecule, showing the presence of specific functional groups (e.g., N-H, C=N, aromatic C-H). It is an excellent identity test when compared to a previously confirmed batch. For a new standard, it establishes the foundational spectrum for future comparisons.
Purity Profile: A Comprehensive Assessment of Impurities
A reference standard's value is directly tied to its purity. Purity assessment is not a single measurement but a combination of methods designed to detect and quantify different types of potential impurities. The level of characterization depends on the intended use; a standard for determining potency requires full characterization.[8]
A. Chromatographic Purity by HPLC
-
Scientific Rationale: High-Performance Liquid Chromatography (HPLC) is the workhorse for separating and quantifying organic impurities that are structurally related to the main compound. A validated, stability-indicating method is crucial.
-
Experimental Protocol: HPLC-UV
-
Mobile Phase: Prepare appropriate filtered and degassed mobile phases (e.g., A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile).
-
Column: Use a suitable reversed-phase column (e.g., C18, 250 x 4.6 mm, 5 µm).
-
Sample Preparation: Accurately prepare a solution of the standard in the mobile phase (e.g., 1.0 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 220 nm
-
Gradient: A time-programmed gradient from low to high organic content to ensure elution of all potential impurities.
-
-
Analysis: Inject the sample and integrate all peaks. Calculate the area percent of the main peak.
-
B. Water Content by Karl Fischer Titration
-
Scientific Rationale: Water is a common impurity that cannot be accurately detected by HPLC. Karl Fischer titration is a specific and precise method for water quantification.
C. Residual Solvents by Headspace Gas Chromatography (GC-HS)
-
Scientific Rationale: Organic solvents used during synthesis and purification can remain in the final product. GC-HS is the standard method for detecting and quantifying these volatile impurities.
D. Non-Volatile Impurities (Residue on Ignition)
-
Scientific Rationale: This test quantifies the amount of inorganic impurities that do not combust at high temperatures. It is a measure of the overall inorganic content.
Assay Assignment: Determining the True Content
The assay is the certified content of the compound in the reference standard material. It is a critical value used in all subsequent quantitative analyses. Two primary methods are used: the mass balance approach and a direct primary method like quantitative NMR (qNMR).
A. Mass Balance Approach
-
Scientific Rationale: This is an indirect method where the assay is calculated by subtracting the sum of all quantified impurities from 100%. This approach relies on the comprehensive and accurate measurement of all impurity types.
Caption: Logic of the Mass Balance calculation for Assay.
B. Quantitative NMR (qNMR)
-
Scientific Rationale: qNMR is a primary ratio method that can directly determine the concentration of an analyte by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known concentration.[9] It does not require a reference standard of the analyte itself, making it a powerful tool for assigning potency to a new standard.
-
Experimental Protocol: qNMR
-
Internal Standard Selection: Choose a certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) with a known purity and a simple spectrum that has at least one signal well-resolved from the analyte signals.
-
Sample Preparation: Accurately weigh both the N-(1-Phenylethyl)guanidine hydrochloride and the internal standard into the same vial. Dissolve in a known volume of a suitable deuterated solvent.
-
NMR Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification. This includes ensuring a long relaxation delay (d1, typically 7 times the longest T1) to allow for complete proton relaxation between scans.
-
Data Processing: Carefully process the spectrum, ensuring accurate integration of the selected analyte and internal standard peaks.
-
Calculation: Calculate the purity of the analyte using the integral values, the number of protons for each signal, the molecular weights, and the initial masses of the analyte and internal standard.
-
Performance Comparison: Validated Standard vs. Research Grade Material
The value of this rigorous validation becomes clear when comparing the resulting well-characterized standard against a typical "research grade" material, which often lacks comprehensive characterization.
| Test Parameter | Validated In-House Reference Standard | Typical "Research Grade" Alternative | Scientific Rationale for Difference |
| Identity | Confirmed by NMR, HRMS, and FTIR. Full structural assignment. | Often confirmed by a single method (e.g., ¹H NMR only) or just a CoA claim. | Orthogonal methods prevent misidentification and provide a higher degree of certainty. |
| Chromatographic Purity | ≥ 99.8% (by area %); all impurities >0.05% identified. | > 98% (method may not be stability-indicating). | A validated method ensures all relevant impurities are detected and separated. |
| Water Content | 0.15% (by Karl Fischer). | Not specified or listed as "Loss on Drying," which is non-specific. | Accurate water content is critical for calculating the true assay value. |
| Residual Solvents | Acetone: 50 ppm (Meets ICH limits). | Not specified. | Uncontrolled residual solvents can affect material stability and assay accuracy. |
| Assay (by Mass Balance) | 99.6% (calculated on the dried basis). | Not provided; purity is often conflated with assay. | The assay is the true content and is essential for accurate quantitative work. |
| Assay (by qNMR) | 99.7% (traceable to a certified standard). | Not provided. | qNMR provides a direct, primary measurement of content, offering the highest metrological quality. |
| Certificate of Analysis | Comprehensive CoA with all test results, methods, and assigned values.[3] | Basic CoA with limited data (e.g., purity, appearance). | A detailed CoA provides the user with the necessary information to use the standard correctly and with confidence. |
Conclusion and Best Practices
Validating a reference standard for a compound like N-(1-Phenylethyl)guanidine hydrochloride is an essential scientific endeavor that underpins the reliability of all subsequent analytical results. While a "research grade" material may be suitable for preliminary investigations, it is inadequate for regulated drug development, quality control, or any application requiring precise quantification.
The process described in this guide—combining orthogonal identity tests, a comprehensive purity profile, and an accurately assigned assay value—establishes a trustworthy, self-validating system.[3] This ensures that the reference standard is not just a bottle of chemical but a reliable cornerstone of analytical quality, providing the authoritative grounding necessary for advancing research and development with confidence. Continuous stability monitoring is the final, critical step to ensure the standard remains fit for purpose throughout its lifecycle.[7]
References
- Pharmacopeial Reference Standards: Equivalence and Qualification. PharmaRegulatory.in.
- Understanding Primary Reference Standards (PRS) in Pharmaceutical Development. Biopharma Consulting Group.
- Guidelines for the Selection and Use of Reference Materials. Eurachem.
- The Crucial Role of Reference Standards in the Pharmaceutical Industry!. Simson Pharma.
- Reference Standards, Types, Uses, Preparation & Qualification. Veeprho.
- Four Keys to Reference Standard Management. MRIGlobal.
- How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. ICH.
- Pharmaceutical quality control: the reference standards labyrinth. Merck.
- Reference-Standard Material Qualification. Pharmaceutical Technology.
- Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. PMC.
- Reference Standards: Common Practices and Challenges. CASSS.
- Quantitative Analysis of Reaction Products with Guanidine-Based Organocatalysts: A Comparative Guide. Benchchem.
- Guanidine Hydrochloride UATR Reference Standard. Bio Spectra.
- Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT.
- GUANIDINE HYDROCHLORIDE TESTING METHODS. Bio Spectra.
- Guanidine Hydrochloride Detail Information. FUJIFILM Wako Chemicals.
- Guanidine Hydrochloride USP 2025. Trungtamthuoc.com.
- Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. ResearchGate.
- Guanidine Hydrochloride. Roche CustomBiotech.
- Guanidine Hydrochloride. Sorachim.
- Guanidine Hydrochloride. Santa Cruz Biotechnology.
- Guanidine Hydrochloride. Tokyo Chemical Industry Co., Ltd.
- Assay of guanidine in pharmaceutical formulations. Thermo Fisher Scientific.
- Scientific Documentation - G9800, Guanidine Hydrochloride, Bio-Excipient Grade. Spectrum Chemical.
- Guanidine hydrochloride, 1 kg. Carl ROTH.
- Guanidine hydrochloride Product Information. Sigma-Aldrich.
- Guanidine Hydrochloride Parenteral Excipient LBLE. BioSpectra.
- N-Phenyl-guanidine; hydrochloride. Fluorochem.
Sources
- 1. veeprho.com [veeprho.com]
- 2. casss.org [casss.org]
- 3. Pharmacopeial Reference Standards: Equivalence and Qualification – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 4. edqm.eu [edqm.eu]
- 5. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 6. documents.lgcstandards.com [documents.lgcstandards.com]
- 7. mriglobal.org [mriglobal.org]
- 8. pharmtech.com [pharmtech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Comparison of synthetic routes for N-(1-Phenylethyl)guanidine: Cyanamide vs S-methylisothiourea methods
Cyanamide vs. S-Methylisothiourea Methodologies
Executive Summary
The synthesis of N-(1-Phenylethyl)guanidine is a critical transformation in medicinal chemistry, often serving as a chiral auxiliary or a pharmacophore in CNS-active agents. While multiple guanylation methods exist, two dominate the laboratory and pilot-scale landscape: the Cyanamide addition and the S-Methylisothiourea displacement .
This guide objectively compares these two routes. The Cyanamide route offers superior atom economy and simplified purification for small-scale, high-throughput optimization. In contrast, the S-Methylisothiourea route provides robustness and reliability for larger batches where stoichiometric control is paramount, despite its atom-uneconomic byproduct (methyl mercaptan).
Mechanistic & Strategic Overview
The Chemical Challenge
Guanylation of primary amines like 1-phenylethylamine requires rendering the carbon center of the guanidinylating agent sufficiently electrophilic to be attacked by the amine, without promoting polymerization.
-
Route A (Cyanamide): Involves the nucleophilic addition of the amine across the nitrile-like carbon of cyanamide. This reaction is prone to dimerization (dicyandiamide formation) unless catalyzed by Lewis acids or conducted under specific pH control.
-
Route B (S-Methylisothiourea): Relies on an addition-elimination mechanism. The methylthio group acts as a leaving group. This reaction is thermodynamically driven by the evolution of volatile methanethiol (MeSH) and the formation of the resonance-stabilized guanidinium cation.
Pathway Visualization
The following diagram illustrates the parallel reaction pathways and key intermediates.
Figure 1: Mechanistic comparison of Cyanamide addition vs. S-Methylisothiourea displacement.
Detailed Experimental Protocols
Route A: The Catalytic Cyanamide Method (High Performance)
Best for: Discovery chemistry, high-throughput screening, and maximizing atom economy.
This protocol utilizes Scandium(III) triflate as a Lewis acid catalyst to activate the cyanamide, allowing the reaction to proceed under mild conditions without strong mineral acids.
Materials:
-
(S)- or (R)-1-Phenylethylamine (1.0 equiv)
-
Cyanamide (1.2 equiv)
-
Sc(OTf)₃ (5 mol%)
-
Solvent: Acetonitrile (MeCN) or Water
Step-by-Step Protocol:
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylethylamine (5.0 mmol, 0.64 mL) in MeCN (10 mL).
-
Addition: Add cyanamide (6.0 mmol, 252 mg) followed by Sc(OTf)₃ (0.25 mmol, 123 mg).
-
Reaction: Stir the mixture at 60°C for 6–12 hours. Monitor consumption of the amine by TLC (Eluent: DCM/MeOH/NH₄OH 80:20:1).
-
Workup:
-
Concentrate the solvent in vacuo.
-
Redissolve the residue in minimal methanol.
-
Pass through a short pad of silica gel or neutral alumina to remove the catalyst.
-
-
Purification: If necessary, convert to the HCl salt by adding 1M HCl in ether, filtering the white precipitate.
Critical Note: Cyanamide is unstable and can polymerize. Use fresh commercial material stored at 4°C.
Route B: The S-Methylisothiourea Sulfate Method (Robust Standard)
Best for: Scale-up (>10g), educational labs, and when avoiding metal catalysts is required.
This classical route uses the sulfate salt of S-methylisothiourea. It is self-purifying to an extent, as the product crystallizes as the sulfate salt.
Materials:
-
1-Phenylethylamine (1.0 equiv)[1]
-
S-Methylisothiourea sulfate (0.5 equiv - Note: Sulfate is diprotic, binding two equivalents)
-
Solvent: Ethanol/Water (1:1 v/v)
-
Trapping Agent: Bleach solution (for MeSH)
Step-by-Step Protocol:
-
Safety Setup: Equip the reaction flask with a reflux condenser. Connect the outlet of the condenser to a trap containing 10% NaOH or dilute bleach to neutralize the evolved methyl mercaptan (stench!).
-
Mixing: In a 100 mL flask, suspend S-methylisothiourea sulfate (10.0 mmol, 2.78 g) in 20 mL of Ethanol/Water (1:1).
-
Addition: Add 1-phenylethylamine (20.0 mmol, 2.55 mL) dropwise.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 3–5 hours. The solid will dissolve, and MeSH evolution will be evident (bubbling in the trap).
-
Crystallization: Allow the reaction to cool slowly to room temperature, then chill in an ice bath. The guanidinium sulfate salt often crystallizes directly.
-
Isolation: Filter the white crystals. Wash with cold ethanol.
-
Free Base Liberation (Optional): Dissolve the salt in minimum water, basify with 2M NaOH to pH >12, and extract with DCM.
Comparative Analysis
The following data compares the performance of both routes specifically for benzylic amines like 1-phenylethylamine.
| Metric | Route A: Cyanamide (Catalytic) | Route B: S-Methylisothiourea |
| Typical Yield | 85 – 92% | 70 – 80% |
| Atom Economy | High (100% theoretical) | Low (Loss of MeSH) |
| Reaction Time | 6 – 12 Hours | 3 – 5 Hours |
| Purification | Column Chromatography or Salt Formation | Direct Crystallization |
| Safety Profile | Cyanamide is toxic/skin irritant | MeSH is toxic and malodorous |
| Cost | Higher (Catalyst cost) | Low (Cheap reagents) |
| Scalability | Moderate (Exotherm control needed) | High (Thermodynamically stable) |
Decision Matrix
When should you choose which path?
Figure 2: Decision matrix for selecting the optimal synthetic strategy.
Expert Insights & Troubleshooting
1. The "Dimerization" Trap (Cyanamide Route): A common failure mode in Route A is the formation of dicyandiamide. This occurs if the reaction pH is too high or if the catalyst is inactive.
-
Solution: Ensure the amine is pure. If using the non-catalytic method, pre-form the amine hydrochloride salt. However, the Sc(OTf)₃ method described above suppresses this side reaction effectively [1].
2. The "Stench" Factor (S-Methyl Route): Never underestimate the olfactory potency of methyl mercaptan. It can be detected at ppb levels.
-
Solution: The bleach trap is non-negotiable. Furthermore, adding a lead acetate paper to the exhaust stream provides a visual confirmation (turns black) if MeSH is escaping.
3. Chiral Integrity: 1-Phenylethylamine is often used in its enantiopure form ((R) or (S)).[2] Both methods generally preserve chirality.
-
Route A: Mild conditions (60°C) pose zero risk of racemization.
-
Route B: Refluxing conditions are generally safe, but prolonged heating in strong base could theoretically induce racemization via deprotonation at the benzylic position. The sulfate salt method (acidic/neutral buffer) is safer for chiral integrity than using free base S-methylisothiourea [2].
References
-
Tsubokura, K., Iwata, T., Taichi, M., Kurbangalieva, A., Fukase, K., Nakao, Y., & Tanaka, K. (2014).[3] Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III) Triflate. Synlett, 25(09), 1302-1306. Link
-
Rasmussen, C. R., et al. (1988). Improved Procedures for the Preparation of Guanidines. Synthesis, 1988(06), 456-459. Link
-
Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents. ARKIVOC, 2005(4), 49-87. Link
Sources
Safety Operating Guide
Navigating the Disposal of N-(1-Phenylethyl)guanidine Hydrochloride: A Guide for the Modern Laboratory
The procedures outlined herein are grounded in the core tenets of laboratory safety: understanding the hazard, utilizing appropriate personal protective equipment, and adhering to institutional and regulatory guidelines. By treating every chemical with appropriate respect, from acquisition to disposal, we build a culture of safety that protects ourselves, our colleagues, and the environment.
Hazard Profile: Understanding the Risks
N-(1-Phenylethyl)guanidine hydrochloride is a derivative of guanidine hydrochloride. Based on the known hazards of guanidine hydrochloride, we can infer a similar hazard profile. Guanidine hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2][3][4][5] Therefore, it is imperative to handle N-(1-Phenylethyl)guanidine hydrochloride with the appropriate precautions to minimize exposure.
Key Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3][5]
-
Environmental Hazards: Discharge into the environment should be avoided.[5]
Core Disposal Protocol: A Step-by-Step Approach
The proper disposal of N-(1-Phenylethyl)guanidine hydrochloride is not merely a suggestion but a requirement for regulatory compliance and laboratory safety. The following protocol provides a clear, actionable workflow for its disposal.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is non-negotiable.
-
Eye Protection: Wear safety glasses with side-shields or goggles.[3][6]
-
Hand Protection: Wear impervious gloves, such as nitrile rubber.[3]
-
Body Protection: A lab coat or chemical-resistant apron is essential to protect against accidental spills.
Step 2: Waste Characterization and Segregation - The Foundation of Proper Disposal
Properly characterizing and segregating chemical waste is the most critical step in ensuring safe and compliant disposal.
-
Designate as Hazardous Waste: Due to its irritant and potentially toxic properties, N-(1-Phenylethyl)guanidine hydrochloride must be disposed of as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7] Incompatible chemicals should not be stored together.[8] Keep solid and liquid waste separated.[9]
Step 3: Containerization and Labeling - Clarity and Compliance
Properly containing and labeling waste prevents accidental exposures and ensures it is handled correctly by waste management personnel.
-
Use a Compatible Container: Collect the waste in a clearly labeled, sealable container that is compatible with the chemical.
-
Labeling: The label must be clear, legible, and include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "N-(1-Phenylethyl)guanidine hydrochloride"
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The accumulation start date
-
Step 4: Storage - Safe and Secure Accumulation
Waste must be stored safely pending collection by your institution's hazardous waste management team.
-
Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[10] This area should be under the control of the laboratory personnel generating the waste.
-
Secure Storage: The storage area should be a cool, dry, and well-ventilated location away from incompatible materials.[3]
Step 5: Disposal - The Final Hand-Off
The final disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management department to schedule a pickup. Do not attempt to transport the waste yourself.[7]
-
Documentation: Complete any necessary waste pickup forms or documentation as required by your institution.
Prohibited Disposal Methods:
-
DO NOT dispose of N-(1-Phenylethyl)guanidine hydrochloride down the sink or in the regular trash.[7][8] This can lead to environmental contamination and potential damage to plumbing infrastructure.
-
DO NOT attempt to neutralize the chemical unless you are trained to do so and it is part of an approved laboratory procedure.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the disposal of N-(1-Phenylethyl)guanidine hydrochloride, the following workflow diagram is provided.
Caption: Disposal Workflow for N-(1-Phenylethyl)guanidine hydrochloride.
Summary of Key Safety and Disposal Information
For quick reference, the following table summarizes the critical information for the proper disposal of N-(1-Phenylethyl)guanidine hydrochloride.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Based on irritant and potential toxicity properties. |
| Personal Protective Equipment (PPE) | Safety glasses/goggles, nitrile gloves, lab coat | To prevent skin and eye contact. |
| Disposal Container | Labeled, sealed, compatible container | To ensure safe containment and clear communication of contents and hazards. |
| Storage Location | Designated Satellite Accumulation Area (SAA) | To comply with regulations and ensure safe, temporary storage. |
| Prohibited Disposal | No sink or trash disposal | To prevent environmental contamination and damage to infrastructure.[7][8] |
| Final Disposal Method | Licensed hazardous waste vendor via institutional EHS | To ensure legal and safe final treatment/disposal.[7] |
| Incompatible Materials | Strong oxidizing agents | To prevent potentially hazardous chemical reactions. |
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of N-(1-Phenylethyl)guanidine hydrochloride, thereby upholding the principles of scientific integrity and a culture of safety.
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Safe Storage and Disposal of Chemicals in A Lab. Tion. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Laboratory chemical waste. Water Corporation. [Link]
-
Safety Data Sheet - Guanidinium thiocyanate. Takara Bio. [Link]
-
Safety Data Sheet Guanidine Hydrochloride. [Link]
-
SAFETY DATA SHEET - Guanidine hydrochloride. Fisher Scientific. [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA. [Link]
-
SAFETY DATA SHEET - Guanidine hydrochloride. Durham Tech. [Link]
-
safety data sheet - guanidine hydrochloride. BioShop Canada Inc. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. merck.com [merck.com]
- 3. biospectra.us [biospectra.us]
- 4. tcichemicals.com [tcichemicals.com]
- 5. msd.com [msd.com]
- 6. bioshopcanada.com [bioshopcanada.com]
- 7. vumc.org [vumc.org]
- 8. Laboratory chemical waste [watercorporation.com.au]
- 9. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling N-(1-Phenylethyl)guanidine hydrochloride
An Advanced Laboratory Safety and Operational Guide for Handling N-(1-Phenylethyl)guanidine hydrochloride
As drug development professionals and research scientists explore the pharmacological potential of substituted guanidines—particularly their role as ATP-sensitive potassium channel blockers in cardiovascular research[1]—the safe handling of these compounds becomes paramount.
N-(1-Phenylethyl)guanidine hydrochloride (CAS: 14317-41-0) presents a unique physicochemical profile. While it shares the fundamental irritant properties of baseline guanidine hydrochloride[2], the addition of the lipophilic 1-phenylethyl moiety alters its solubility, membrane permeability, and subsequent hazard profile.
This guide provides a mechanistically grounded, step-by-step operational and disposal framework to ensure absolute safety and compliance in the laboratory.
Mechanistic Hazard Assessment & Causality in PPE Selection
To design a self-validating safety protocol, we must first understand the why behind the hazards.
-
Dermal Permeability (The Lipophilic Shift): Unsubstituted guanidine hydrochloride is a highly water-soluble chaotropic agent that primarily acts as a surface irritant (H315)[3]. However, the bulky, aromatic 1-phenylethyl group in N-(1-Phenylethyl)guanidine hydrochloride significantly increases the molecule's lipophilicity. When dissolved in amphiphilic laboratory solvents like Dimethyl Sulfoxide (DMSO), this compound can readily cross the stratum corneum. Therefore, standard single-layer latex gloves are insufficient; double-gloving with solvent-rated nitrile is a strict requirement to prevent systemic absorption.
-
Inhalation Risk (Hygroscopic Micro-Dust): As a hydrochloride salt, the compound is hygroscopic[4]. When the dry powder is exposed to ambient humidity, it can clump, but mechanical agitation during weighing can generate fine, combustible dust[2]. Inhalation of this dust (H332) can cause severe mucous membrane irritation[3]. All solid handling must occur under active ventilation.
-
Ocular Toxicity: The compound causes serious eye irritation (H319)[3]. The salt rapidly dissociates in the aqueous environment of the eye, causing immediate osmotic and pH-driven tissue damage.
Quantitative PPE Matrix
The following table summarizes the required Personal Protective Equipment (PPE) based on the scale and state of the chemical being handled.
| Operational Task | Eye & Face Protection | Hand Protection (Glove Specs) | Body Protection | Respiratory & Engineering Controls |
| Analytical Weighing (<50 mg) | ANSI Z87.1 Safety Goggles | Nitrile (Min. 0.11 mm thickness) | Flame-resistant lab coat | Fume hood or Class II BSC |
| Preparative Scale (>50 mg) | Goggles + Full Face Shield | Double Nitrile (0.11 mm inner, 0.4 mm outer) | Lab coat + Chemical apron | Fume hood (Face velocity 80-100 FPM) |
| Solution Prep (in DMSO/EtOH) | ANSI Z87.1 Safety Goggles | Double Nitrile (Solvent-rated) | Flame-resistant lab coat | Fume hood |
| Spill Cleanup | Goggles + Full Face Shield | Heavy-duty Nitrile (>0.4 mm) | Tyvek suit or heavy apron | N95/FFP2 Particulate Respirator |
Standard Operating Procedure: Handling & Solubilization
This protocol establishes a self-validating workflow. By integrating static-elimination and closed-system transfers, the procedure inherently prevents the generation of airborne particulates.
Step 1: Workspace Preparation
-
Clear the fume hood of all non-essential equipment to maintain laminar airflow.
-
Place an anti-static weighing mat inside the hood.
-
Position a static eliminator (ionizing bar or gun) near the analytical balance to neutralize the electrostatic charge of the hygroscopic powder.
Step 2: PPE Donning
-
Inspect nitrile gloves for micro-tears. Don the first pair.
-
Put on the flame-resistant lab coat, ensuring cuffs are tucked under the gloves.
-
Don the second pair of nitrile gloves over the cuffs.
-
Put on ANSI Z87.1 safety goggles.
Step 3: Weighing the Solid
-
Tare a conductive, anti-static weigh boat on the balance.
-
Using a micro-spatula, carefully transfer the N-(1-Phenylethyl)guanidine hydrochloride. Causality note: Do not drop the powder from a height; place it directly onto the boat to prevent aerosolization.
-
Seal the source bottle immediately to prevent moisture ingress[4].
Step 4: Solubilization
-
Transfer the weigh boat to the receiving flask.
-
Add the solvent (e.g., DMSO or distilled water) slowly down the side of the flask to wash the powder to the bottom without creating dust.
-
Cap the flask and vortex until completely dissolved.
Step 5: Doffing and Decontamination
-
Wipe down the balance and spatulas with a 70% ethanol solution.
-
Remove the outer gloves by turning them inside out and dispose of them in a solid hazardous waste bin.
-
Wash hands thoroughly with soap and water[5].
Operational workflow for handling and solubilizing N-(1-Phenylethyl)guanidine hydrochloride.
Immediate Spill Response Plan
Because the product is not dust-explosion capable in its delivered form but can become explosive if fine dust is enriched[2], dry sweeping is strictly prohibited.
Step 1: Isolation Evacuate personnel from the immediate vicinity. If the spill occurs outside a fume hood, restrict access to the room.
Step 2: Upgraded PPE Responder must don a particulate respirator (N95/FFP2 or higher), safety goggles, a face shield, and heavy-duty nitrile gloves.
Step 3: Containment and Collection
-
Do not sweep. Sweeping generates airborne dust.
-
Lightly dampen an absorbent pad with water (if the spill is pure solid) to suppress dust formation.
-
Carefully place the dampened pad over the spilled powder.
-
Wipe inward from the edges of the spill to the center to prevent spreading.
-
Place all contaminated pads and debris into a heavy-duty, sealable polyethylene hazardous waste bag.
Step 4: Secondary Decontamination Wash the spill surface with copious amounts of water and soap, followed by a 70% ethanol wipe down.
Decision tree and procedural workflow for chemical spill response and containment.
Waste Disposal Plan
N-(1-Phenylethyl)guanidine hydrochloride must not be flushed down the drain[5]. It is not readily biodegradable and poses a risk to aquatic environments. Furthermore, thermal decomposition of this compound yields highly toxic gases, including Hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon monoxide (CO)[5].
Solid Waste (Contaminated PPE, Weigh Boats, Empty Vials):
-
Collect in a rigid, leak-proof container lined with a hazardous waste bag.
-
Label clearly as "Toxic Solid Waste: Contains Substituted Guanidine Hydrochloride."
-
Dispose of via a licensed hazardous waste contractor. The required disposal method is high-temperature incineration equipped with exhaust gas scrubbers to neutralize the generated HCl and NOx gases.
Liquid Waste (Aqueous or Organic Solutions):
-
Segregate liquid waste based on the solvent used (e.g., Halogenated vs. Non-Halogenated organic waste).
-
Store in high-density polyethylene (HDPE) carboys. Do not use metal containers, as chloride salts can cause pitting and corrosion over time.
-
Keep containers tightly closed in a dry, well-ventilated area until collection[3].
References
-
Carl ROTH. "Safety Data Sheet: Guanidine hydrochloride." Carl ROTH SDS Database, Sep 17, 2024. Available at: [Link]
-
BioSpectra, Inc. "Safety Data Sheet: Guanidine Hydrochloride 6M Solution." BioSpectra SDS. Available at:[Link]
- Google Patents. "EP0741708B1 - Cyanoguanidines as k-channel blockers." European Patent Office.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
